molecular formula C10H8BrNO2S B1430901 Ethyl 5-bromothieno[2,3-B]pyridine-2-carboxylate CAS No. 1234615-97-4

Ethyl 5-bromothieno[2,3-B]pyridine-2-carboxylate

Cat. No.: B1430901
CAS No.: 1234615-97-4
M. Wt: 286.15 g/mol
InChI Key: WBSNEQKCHKDKHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-bromothieno[2,3-B]pyridine-2-carboxylate is a useful research compound. Its molecular formula is C10H8BrNO2S and its molecular weight is 286.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 5-bromothieno[2,3-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2S/c1-2-14-10(13)8-4-6-3-7(11)5-12-9(6)15-8/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBSNEQKCHKDKHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC(=CN=C2S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Ethyl 5-bromothieno[2,3-b]pyridine-2-carboxylate CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 5-bromothieno[2,3-b]pyridine-2-carboxylate

Introduction

This compound is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its rigid, fused ring system, composed of a thiophene and a pyridine ring, offers a unique three-dimensional structure that is attractive for designing novel therapeutic agents. The presence of a bromine atom and an ethyl ester group provides two distinct points for chemical modification, making it a versatile scaffold for creating libraries of new compounds. This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and handling for researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

The fundamental properties of this compound are crucial for its identification, handling, and application in chemical synthesis.

PropertyValue
CAS Number 1234615-97-4[1]
Molecular Formula C₁₀H₈BrNO₂S[1]
Molecular Weight 286.15 g/mol [1]
IUPAC Name This compound[1]
Canonical SMILES CCOC(=O)C1=CC2=CC(=CN=C2S1)Br[1]
InChI InChI=1S/C10H8BrNO2S/c1-2-14-10(13)8-4-6-3-7(11)5-12-9(6)15-8/h3-5H,2H2,1H3[1]
Physical State Solid (inferred)[1]
Structural Characteristics

The core of this molecule is the thieno[2,3-b]pyridine bicyclic system. This scaffold is characterized by:

  • A thiophene ring fused to a pyridine ring . The presence of both a sulfur atom in the thiophene ring and a nitrogen atom in the pyridine ring imparts unique electronic properties and potential for hydrogen bonding.[1]

  • A bromine atom at the 5-position of the pyridine ring, which serves as a key handle for further functionalization, particularly through palladium-catalyzed cross-coupling reactions. This position is an electrophilic site.[1]

  • An ethyl ester group at the 2-position of the thiophene ring. This group influences the molecule's polarity and can be readily hydrolyzed to the corresponding carboxylic acid or converted into other functional groups, such as amides.[1]

These structural features are critical determinants of the compound's reactivity and its potential for interaction with biological targets.[1]

Synthesis and Reactivity

The synthesis of thieno[2,3-b]pyridine derivatives typically involves multi-step sequences to construct the fused heterocyclic core. A common and effective method is the reaction of a substituted pyridine with a thiophene precursor.

Proposed Synthetic Protocol

A plausible synthesis for this compound can be adapted from established methods for similar structures, such as the reaction of a chloropyridine carboxaldehyde with ethyl thioglycolate.[2]

Step 1: Formation of the Thienopyridine Core

  • To a solution of sodium ethoxide (NaOEt) in N,N-dimethylformamide (DMF) at 0°C, add ethyl thioglycolate dropwise.

  • Stir the mixture for 30 minutes at 0°C to form the sodium salt of ethyl thioglycolate.

  • Add a solution of 5-bromo-2-chloro-3-pyridinecarboxaldehyde in DMF to the reaction mixture.

  • Heat the mixture to 120°C and stir overnight.

  • After cooling to room temperature, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield this compound.

Causality Behind Experimental Choices:

  • Sodium Ethoxide: A strong base is required to deprotonate the α-carbon of ethyl thioglycolate, forming a nucleophilic thiolate that initiates the cyclization reaction.

  • DMF: A polar aprotic solvent is used to dissolve the reactants and facilitate the SNAr (Nucleophilic Aromatic Substitution) and subsequent cyclization steps.

  • Heating: The reaction requires elevated temperatures to overcome the activation energy for the cyclization and aromatization steps.

G cluster_start Starting Materials cluster_reagents Reagents & Conditions 5-bromo-2-chloro-3-pyridinecarboxaldehyde 5-bromo-2-chloro-3-pyridinecarboxaldehyde Cyclization Cyclization 5-bromo-2-chloro-3-pyridinecarboxaldehyde->Cyclization Ethyl thioglycolate Ethyl thioglycolate Ethyl thioglycolate->Cyclization Nucleophilic attack NaOEt, DMF, 0°C NaOEt, DMF, 0°C NaOEt, DMF, 0°C->Cyclization Heat, 120°C Heat, 120°C Heat, 120°C->Cyclization Product This compound Cyclization->Product Aromatization

Caption: General synthetic workflow for this compound.

Reactivity

The reactivity of this molecule is dominated by its two functional groups:

  • Suzuki-Miyaura Cross-Coupling: The bromine atom at the 5-position is readily displaced by various aryl, heteroaryl, or alkyl groups using a palladium catalyst and a suitable boronic acid or ester. This is a powerful method for generating molecular diversity. For instance, related 3-bromothieno[3,2-b]pyridine-2-carboxylates have been successfully used in Suzuki-Miyaura couplings to synthesize novel compounds with potential antitumor activity.[3]

  • Ester Hydrolysis/Amidation: The ethyl ester at the 2-position can be easily hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. The resulting acid can then be coupled with amines to form a wide range of amides, a common functional group in many drug molecules.

Applications in Research and Drug Development

The thieno[2,3-b]pyridine scaffold and its isomers are privileged structures in medicinal chemistry due to their resemblance to purines and other biologically important heterocycles.

As a Scaffold in Medicinal Chemistry

Thienopyridines are being investigated for a wide range of therapeutic applications. For example, derivatives of the isomeric thieno[3,2-b]pyridine have been explored as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor subtype 5 (mGlu5).[4] These modulators have potential applications in treating Parkinson's disease, fragile X syndrome, and various psychiatric disorders.[4] The core's rigidity helps in presenting substituents in a well-defined spatial orientation for optimal interaction with protein binding sites.

Antitumor Research

Research on the isomeric methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates has demonstrated their potential as antitumor agents.[3] These compounds have shown growth inhibition in triple-negative breast cancer cell lines, suggesting that the thienopyridine core could be a valuable starting point for the development of new anticancer drugs.[3] this compound serves as an ideal starting material for synthesizing libraries of such compounds for screening.

G cluster_reactions Chemical Modifications cluster_applications Potential Therapeutic Areas Scaffold This compound Cross-Coupling (at Br) Cross-Coupling (at Br) Scaffold->Cross-Coupling (at Br) Amide Formation (at Ester) Amide Formation (at Ester) Scaffold->Amide Formation (at Ester) Library of Analogs Library of Analogs Cross-Coupling (at Br)->Library of Analogs Amide Formation (at Ester)->Library of Analogs Oncology Oncology Neuroscience (e.g., mGlu5 NAMs) Neuroscience (e.g., mGlu5 NAMs) Other CNS Disorders Other CNS Disorders Biological Screening Biological Screening Library of Analogs->Biological Screening Biological Screening->Oncology Biological Screening->Neuroscience (e.g., mGlu5 NAMs) Biological Screening->Other CNS Disorders

Caption: Role of the scaffold in drug discovery workflow.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not detailed in the provided results, general precautions for handling similar brominated heterocyclic compounds should be followed. Based on the SDS for 5-Bromopyridine-2-carbaldehyde, the following measures are recommended:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[5]

  • Handling: Use only in a well-ventilated area or under a chemical fume hood to avoid breathing dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[5]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[5]

Potential Hazards (inferred from similar compounds):

  • May be harmful if swallowed, in contact with skin, or if inhaled.[5][6]

  • May cause skin and eye irritation.[5]

  • May cause respiratory irritation.[5]

Structurally Related Compounds

Understanding the properties of structurally related compounds can provide valuable insights into the structure-activity relationships of this chemical class.

Compound NameCAS NumberKey Structural Difference
Ethyl 3-amino-5-bromothieno[2,3-b]pyridine-2-carboxylate 1234616-31-9[1][7]Presence of an amino group at the 3-position.[1]
Ethyl 3-bromothieno[2,3-b]pyridine-2-carboxylate 72832-23-6[1]Bromine atom is at the 3-position instead of the 5-position.[1]

The addition of an amino group, as in Ethyl 3-amino-5-bromothieno[2,3-b]pyridine-2-carboxylate, introduces a nucleophilic site and hydrogen-bonding capability, which can significantly alter the compound's biological activity and physical properties.[1] The position of the bromine atom also dramatically affects the electronic distribution within the molecule, influencing its reactivity in chemical transformations.[1]

References

An In-depth Technical Guide to the Structure Elucidation of Ethyl 5-bromothieno[2,3-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Structural Certainty in Drug Discovery

The thieno[2,3-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of molecules with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1] The precise arrangement of atoms and functional groups within these molecules dictates their interaction with biological targets, making unambiguous structure determination a cornerstone of rational drug design and development.[2][3]

This guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of a key synthetic intermediate: Ethyl 5-bromothieno[2,3-b]pyridine-2-carboxylate. We will move beyond a simple recitation of methods to explore the causality behind experimental choices, demonstrating how orthogonal analytical techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, culminating in the gold standard of X-ray Crystallography—are synergistically employed to build an irrefutable structural model. Each protocol is designed as a self-validating system, ensuring the highest degree of scientific integrity.

The target molecule, this compound, possesses the molecular formula C₁₀H₈BrNO₂S and a molecular weight of 286.15 g/mol .[4] Its structure features a fused thienopyridine core, a bromine atom at the 5-position, and an ethyl ester at the 2-position, providing multiple points for spectroscopic analysis and potential chemical modification.[4]

The Analytical Workflow: An Integrated Approach

The confirmation of a chemical structure is not a linear process but a convergence of evidence. Each analytical technique provides a unique piece of the puzzle. NMR spectroscopy maps the carbon-hydrogen framework, mass spectrometry confirms the elemental composition and molecular weight, and IR spectroscopy identifies the functional groups. X-ray crystallography, when feasible, offers the ultimate, unambiguous confirmation of the three-dimensional structure.

Structure_Elucidation_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis (Primary Structure) cluster_confirmation Definitive Confirmation (3D Structure) Synthesis Synthesized Compound (Purity Check via LC-MS) NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesis->NMR Provides C-H Framework MS Mass Spectrometry (HRMS & Fragmentation) Synthesis->MS Provides Molecular Formula FTIR FTIR Spectroscopy (Functional Groups) Synthesis->FTIR Identifies Functional Groups Proposed_Structure Proposed Structure C₁₀H₈BrNO₂S NMR->Proposed_Structure MS->Proposed_Structure FTIR->Proposed_Structure XRay Single-Crystal X-ray Crystallography (Optional) Final_Structure Confirmed Structure XRay->Final_Structure Provides 3D Model Proposed_Structure->XRay Grows Single Crystal Proposed_Structure->Final_Structure If crystal is unobtainable, structure is confirmed by convergent spectroscopic data

Caption: Integrated workflow for structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR is the most powerful tool for determining the precise connectivity of a molecule in solution. Through a suite of 1D and 2D experiments, we can identify all unique proton and carbon environments and piece them together. All NMR assignments can be definitively confirmed using 2D experiments like HSQC and HMBC.[5][6]

¹H NMR Spectroscopy: Proton Environment Analysis

Causality: ¹H NMR provides the number of distinct proton types, their electronic environment (chemical shift), their neighboring protons (splitting pattern), and their relative abundance (integration). For our target molecule, we expect to see distinct signals for the three aromatic protons on the thienopyridine core and the five protons of the ethyl ester group.

Experimental Protocol:

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not provide a reference signal.

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Acquisition: Record the spectrum at ambient temperature. Acquire at least 16 scans to ensure a good signal-to-noise ratio.

  • Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum to the TMS or residual solvent peak. Integrate all signals and analyze chemical shifts and coupling constants.

Expected Data & Interpretation:

  • Aromatic Region (δ 7.5-9.0 ppm): Three distinct signals are expected.

    • One singlet (1H): Corresponding to the proton at the 3-position (H-3), which has no adjacent protons.

    • Two doublets (1H each): Corresponding to the protons at the 4- and 6-positions. These protons will couple to each other, resulting in an AX spin system.

  • Ethyl Group Region (δ 1.4-4.5 ppm):

    • One quartet (2H): The methylene protons (-OCH₂CH₃) are split by the adjacent three methyl protons (n+1 = 4).

    • One triplet (3H): The methyl protons (-OCH₂CH₃) are split by the adjacent two methylene protons (n+1 = 3).

¹³C NMR Spectroscopy: Carbon Backbone Identification

Causality: Proton-decoupled ¹³C NMR reveals the number of unique carbon atoms in the molecule. This is crucial for confirming the presence of all 10 carbons in the proposed structure, from the ester carbonyl to the aromatic carbons of the fused rings.

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Acquisition: Acquire a proton-decoupled spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

  • Processing: Process the data similarly to the ¹H NMR spectrum.

Expected Data & Interpretation:

  • Carbonyl Carbon (δ ~160-165 ppm): A single signal for the ester C=O group.

  • Aromatic Carbons (δ ~110-160 ppm): Eight distinct signals for the carbons of the thienopyridine ring system. The carbon attached to the bromine (C-5) will have a characteristic chemical shift.

  • Ethyl Group Carbons (δ ~14, ~62 ppm): Two signals corresponding to the -OCH₂- and -CH₃ carbons.

Predicted NMR Data for this compound
Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted)
H-3~8.0-8.2 ppm (s, 1H)C-2: ~162 ppm
H-4~7.4-7.6 ppm (d, 1H)C-3: ~125 ppm
H-6~8.7-8.9 ppm (d, 1H)C-3a: ~130 ppm
-OCH₂ CH₃~4.4 ppm (q, 2H)C-4: ~122 ppm
-OCH₂CH₃ ~1.4 ppm (t, 3H)C-5: ~118 ppm
C-6: ~148 ppm
C-7a: ~155 ppm
C-7b: ~145 ppm
-OCH₂ CH₃: ~62 ppm
-OCH₂CH₃ : ~14 ppm

Note: Predicted chemical shifts are estimates and can vary based on solvent and other factors. Definitive assignments require 2D NMR.

Mass Spectrometry (MS): Unveiling the Molecular Formula

Causality: High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the molecular ion, allowing for the unequivocal determination of the elemental formula. The presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br) in a near 1:1 natural abundance, provides a powerful diagnostic signature.[7][8]

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrument: An ESI-TOF (Electrospray Ionization Time-of-Flight) or Orbitrap mass spectrometer.

  • Acquisition: Infuse the sample directly or via LC injection into the ESI source. Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Analysis: Determine the accurate mass of the monoisotopic peak. Observe the isotopic pattern and compare it to the theoretical pattern for a molecule containing one bromine atom.

Expected Data & Interpretation:

  • Molecular Formula Confirmation: The measured m/z for the [M+H]⁺ ion should match the calculated exact mass for C₁₀H₉BrNO₂S⁺ within a narrow tolerance (typically < 5 ppm).

  • Bromine Isotopic Pattern: A characteristic pair of peaks of nearly equal intensity will be observed for the molecular ion cluster, separated by approximately 2 m/z units. This "A+2" peak is a definitive indicator of a monobrominated compound.[7]

  • Fragmentation: Analysis of fragment ions (MS/MS) can further support the structure. Expected fragments include the loss of an ethoxy radical (•OCH₂CH₃) or neutral loss of ethene (C₂H₄) from the ester.

Expected HRMS Data
Ion Calculated Exact Mass (m/z)
[C₁₀H₈⁷⁹BrNO₂S + H]⁺285.9586
[C₁₀H₈⁸¹BrNO₂S + H]⁺287.9566

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

Causality: FTIR spectroscopy identifies the functional groups present in a molecule by detecting the vibrational frequencies of its chemical bonds. It serves as a rapid and effective method to confirm the presence of key structural motifs like the ester carbonyl group and the aromatic rings.[9]

Experimental Protocol:

  • Sample Preparation: The analysis can be performed on a neat solid sample using an Attenuated Total Reflectance (ATR) accessory, which is the most common method. Alternatively, a KBr pellet can be prepared.

  • Instrument: A standard FTIR spectrometer.

  • Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

  • Analysis: Identify characteristic absorption bands and assign them to specific functional groups.

Expected Data & Interpretation:

Vibrational Mode Expected Frequency Range (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
Aliphatic C-H Stretch3000 - 2850
Ester C=O Stretch~1720 (Strong, sharp band)
Aromatic C=C/C=N Stretch1600 - 1450
C-O Stretch (Ester)1300 - 1150

The most diagnostic peak will be the strong carbonyl (C=O) stretch, confirming the presence of the ethyl ester group.[9]

Single-Crystal X-ray Crystallography: The Definitive Proof

Causality: While the combination of NMR, MS, and IR provides overwhelming evidence, X-ray crystallography offers the ultimate, unambiguous proof of structure. By diffracting X-rays off a single, well-ordered crystal, a three-dimensional map of electron density can be generated, revealing the precise spatial arrangement of every atom, as well as bond lengths and angles.[10][11]

Experimental Protocol:

  • Crystal Growth: This is the most critical and often challenging step. Slowly evaporate a solution of the purified compound in a suitable solvent or solvent system (e.g., ethanol, ethyl acetate/hexane) to grow single crystals of sufficient size and quality.

  • Data Collection: Mount a suitable crystal on a goniometer head. Use an X-ray diffractometer to irradiate the crystal and collect the diffraction data.

  • Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an initial structural model. Refine this model against the experimental data to obtain the final, accurate structure.

Expected Outcome:

  • An unambiguous 3D molecular structure, confirming the connectivity of the thieno[2,3-b]pyridine core and the positions of the bromo and ethyl carboxylate substituents.

  • Precise bond lengths, bond angles, and torsion angles.

  • Information about the crystal packing and any intermolecular interactions.

Conclusion

The structure elucidation of this compound is achieved through a systematic and integrated analytical strategy. ¹H and ¹³C NMR spectroscopy establish the carbon-hydrogen framework and connectivity. High-resolution mass spectrometry confirms the exact molecular formula and the presence of a single bromine atom through its distinct isotopic signature. FTIR spectroscopy provides rapid confirmation of key functional groups, particularly the ester carbonyl. Together, these techniques provide a cohesive and self-validating dataset that defines the molecular structure with a high degree of confidence. For absolute certainty and for studying solid-state packing, single-crystal X-ray crystallography serves as the final, incontrovertible arbiter. This rigorous, multi-faceted approach ensures the scientific integrity required for advancing drug discovery and materials science.

References

Physical and chemical properties of Ethyl 5-bromothieno[2,3-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 5-bromothieno[2,3-b]pyridine-2-carboxylate

Abstract: This document provides a comprehensive technical overview of this compound, a heterocyclic building block of significant interest in medicinal chemistry and materials science. We will explore its core physicochemical properties, structural characteristics, and chemical reactivity. The guide emphasizes the compound's strategic importance as a versatile intermediate for the synthesis of novel bioactive molecules, grounded in its unique thieno[2,3-b]pyridine scaffold. This analysis is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule in their discovery programs.

Introduction: The Significance of the Thieno[2,3-b]pyridine Scaffold

The thieno[2,3-b]pyridine core, a fusion of thiophene and pyridine rings, represents a privileged heterocyclic scaffold in modern drug discovery.[1][2] Derivatives of this system are known to exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][3][4] The scaffold's unique electronic and steric properties, combined with its capacity for hydrogen bonding, allow it to interact with a wide array of biological targets.[1][5] Thienopyridine-based drugs have found applications in treating diseases of the cardiovascular and central nervous systems.[1]

This compound (CAS No. 1234615-97-4) has emerged as a particularly valuable intermediate. Its structure is strategically functionalized with two key handles for chemical modification: a bromine atom, ideal for cross-coupling reactions, and an ethyl ester, which can be readily converted into other functional groups. This dual functionality allows for the systematic construction of diverse chemical libraries for structure-activity relationship (SAR) studies, making it a cornerstone for targeted drug design.

Core Physicochemical and Structural Properties

The foundational properties of a molecule dictate its behavior in both chemical and biological systems. The key identifiers and physicochemical characteristics of this compound are summarized below.

PropertyValueSource
CAS Number 1234615-97-4[5]
Molecular Formula C₁₀H₈BrNO₂S[5]
Molecular Weight 286.15 g/mol [5]
IUPAC Name This compound[5]
Canonical SMILES CCOC(=O)C1=CC2=CC(=CN=C2S1)Br[5]
Physical State Solid (inferred based on similar compounds)[5]
Structural Analysis

The molecule's reactivity and utility are direct consequences of its structural arrangement.[5]

  • Thieno[2,3-b]pyridine Core: This fused bicyclic system forms the rigid backbone of the molecule. The electron-donating character of the sulfur atom in the thiophene ring and the electron-withdrawing nature of the nitrogen atom in the pyridine ring create a unique electronic landscape that influences the reactivity of the substituents.[5]

  • 5-Bromo Substituent: The bromine atom at the 5-position is the primary site for introducing molecular diversity. It serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[5] This is the most common strategy for elaborating this core scaffold.

  • 2-Ethyl Carboxylate Group: This functional group at the 2-position provides a secondary site for modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or reduced to a primary alcohol.[5] This versatility allows for fine-tuning of properties like solubility and interaction with biological targets.

cluster_mol This compound cluster_features Key Structural Features & Reactivity M Core Structure Core Thieno[2,3-b]pyridine Scaffold (Rigid, Bioactive Core) M->Core Backbone Bromo C5-Bromo Group (Primary site for Cross-Coupling) M->Bromo Functional Handle 1 Ester C2-Ethyl Ester Group (Secondary site for Modification) M->Ester Functional Handle 2

Caption: Key structural components of the title compound.

Anticipated Spectroscopic Profile

  • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the thieno[2,3-b]pyridine core. The ethyl group will present as a characteristic quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, with coupling constants around 7 Hz.

  • ¹³C NMR: The spectrum would display ten unique carbon signals. The carbonyl carbon of the ester would appear significantly downfield (around 160-170 ppm). Signals for the aromatic carbons would populate the 110-160 ppm region, while the ethyl group carbons would be upfield.

  • Mass Spectrometry (MS): The mass spectrum would show a characteristic molecular ion peak cluster. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br are ~50:50), there will be two major peaks of nearly equal intensity: the molecular ion (M+) and an M+2 peak.

  • Infrared (IR) Spectroscopy: Key absorption bands would include a strong C=O stretch from the ester group (typically ~1720 cm⁻¹), C=N and C=C stretching vibrations from the aromatic rings, and a C-Br stretching frequency.

Chemical Reactivity and Synthetic Utility

The true value of this compound lies in its predictable and versatile reactivity, which allows it to serve as a platform for generating a multitude of derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

The C5-Br bond is the most synthetically valuable position. It readily participates in various cross-coupling reactions, which are fundamental to modern medicinal chemistry for constructing complex molecules.

  • Suzuki Coupling: Reaction with boronic acids or esters introduces new aryl or heteroaryl groups.

  • Sonogashira Coupling: Reaction with terminal alkynes yields alkynylated derivatives.

  • Buchwald-Hartwig Amination: Reaction with amines provides access to 5-amino-thieno[2,3-b]pyridine derivatives.

  • Heck Coupling: Reaction with alkenes forms new C-C bonds with vinyl groups.

Modification of the Ester Functional Group

The ethyl ester at the C2 position provides a secondary avenue for derivatization.

  • Hydrolysis: Basic or acidic hydrolysis converts the ester to a carboxylic acid. This acid is a key intermediate for forming amide bonds, which are prevalent in drug molecules.

  • Amidation: The ester can be directly converted to an amide via aminolysis, or more commonly, after hydrolysis to the carboxylic acid, by using standard peptide coupling reagents.

  • Reduction: Use of reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol, providing another point for further functionalization.

cluster_c5 Reactions at C5-Br cluster_c2 Reactions at C2-Ester start This compound suzuki Suzuki Coupling (with R-B(OH)₂) start->suzuki sonogashira Sonogashira Coupling (with R-C≡CH) start->sonogashira buchwald Buchwald-Hartwig (with R₂NH) start->buchwald hydrolysis Hydrolysis start->hydrolysis amidation Amidation start->amidation prod_aryl 5-Aryl/Heteroaryl Derivatives suzuki->prod_aryl prod_alkyne 5-Alkynyl Derivatives sonogashira->prod_alkyne prod_amine 5-Amino Derivatives buchwald->prod_amine prod_acid Carboxylic Acid Derivative hydrolysis->prod_acid prod_amide Carboxamide Derivatives amidation->prod_amide

Caption: Major synthetic pathways using the title compound.

General Synthesis Strategies

The synthesis of the thieno[2,3-b]pyridine core, including this compound, generally involves multi-step heterocyclic chemistry.[5] While specific, validated protocols for this exact molecule are proprietary, common approaches in the literature for related structures often start from substituted pyridine or thiophene precursors. One documented conceptual pathway involves the use of ketene dithioacetals derived from pyridylacetate derivatives, which can be cyclized to form the thiophene portion of the fused ring system.[5] The bromination step can occur either on an early-stage precursor or on the fully formed thieno[2,3-b]pyridine ring system.

Applications in Drug Discovery and Medicinal Chemistry

The thieno[2,3-b]pyridine scaffold is a validated pharmacophore, and this compound is a key intermediate for accessing novel chemical space around this core.

  • Scaffold for Library Synthesis: Its dual reactive sites make it an ideal starting material for creating large, diverse libraries of compounds for high-throughput screening.

  • Kinase Inhibitors: The thieno[2,3-b]pyridine core is isosteric to purine and has been successfully used to design inhibitors of various protein kinases, which are important targets in oncology.

  • Enzyme Inhibition: Derivatives have been investigated as inhibitors of other enzymes, such as tyrosyl-DNA phosphodiesterase 1 (TDP1), which could act as chemosensitizers in cancer therapy.[8]

  • Antiviral and Antimalarial Agents: The scaffold has shown promise in the development of agents against various pathogens, including Mayaro virus and Plasmodium falciparum.[3][9]

The systematic modification of the 5-position via cross-coupling and the 2-position via ester chemistry allows for a thorough exploration of the SAR, enabling the optimization of potency, selectivity, and pharmacokinetic properties.

Safety and Handling

As with any laboratory chemical, this compound should be handled by trained personnel in a well-ventilated chemical fume hood.[10] Standard personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn.[10] Although specific toxicity data is not available, compounds of this class may be harmful if inhaled, swallowed, or absorbed through the skin.[10] It is crucial to avoid creating dust and to prevent contact with heat, flames, and strong oxidizing agents.[10] Always consult the material-specific Safety Data Sheet (SDS) provided by the supplier before use.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for innovation in the fields of medicinal chemistry and materials science. Its well-defined physicochemical properties, coupled with its predictable and versatile reactivity at two distinct positions, make it an exceptionally valuable building block. Researchers can leverage this intermediate to efficiently synthesize libraries of novel thieno[2,3-b]pyridine derivatives, accelerating the discovery of new therapeutics and functional materials.

References

A Comprehensive Technical Guide to Ethyl 5-bromothieno[2,3-b]pyridine-2-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The thieno[2,3-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its versatile biological activities. This guide provides an in-depth technical overview of a key derivative, Ethyl 5-bromothieno[2,3-b]pyridine-2-carboxylate, a crucial building block in the synthesis of novel therapeutics. We will delve into its chemical identity, synthesis methodologies with mechanistic underpinnings, reactivity, and its strategic application in the development of targeted therapies, particularly kinase inhibitors. This document serves as a comprehensive resource for researchers aiming to leverage the unique properties of this compound in their drug discovery programs.

Chemical Identity and Physicochemical Properties

IUPAC Name: this compound

Synonyms:

  • 5-Bromo-thieno[2,3-b]pyridine-2-carboxylic acid ethyl ester

Molecular Structure:

Chemical Structure of this compound

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 1234615-97-4N/A
Molecular Formula C₁₀H₈BrNO₂SN/A
Molecular Weight 286.15 g/mol N/A
Appearance Off-white to pale yellow solid (predicted)N/A
Solubility Soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.N/A
Melting Point Not availableN/A
Boiling Point Not availableN/A

Synthesis of the Thieno[2,3-b]pyridine Core: Mechanistic Insights and Experimental Protocols

The synthesis of the thieno[2,3-b]pyridine scaffold can be achieved through several strategic approaches. The choice of method often depends on the desired substitution pattern and the availability of starting materials. A common and versatile method is the Gewald reaction , which involves the condensation of a ketone or aldehyde with an activated nitrile and elemental sulfur in the presence of a base.

Retrosynthetic Analysis and Proposed Forward Synthesis

A plausible retrosynthetic analysis for this compound points towards a multi-step synthesis starting from a substituted pyridine derivative.

G target This compound intermediate1 2-Amino-3-cyano-5-bromopyridine target->intermediate1 Gewald Reaction Precursor intermediate2 Substituted Pyridine intermediate1->intermediate2 Functional Group Interconversion starting_materials Simple Starting Materials intermediate2->starting_materials Pyridine Ring Formation G start 2-Chloro-5-bromonicotinaldehyde step1 Reaction with Ethyl Thioglycolate (Base, e.g., NaOEt) start->step1 Step 1 product This compound step1->product Intramolecular Cyclization G start This compound suzuki Suzuki Coupling (Ar-B(OH)2, Pd catalyst) start->suzuki stille Stille Coupling (Ar-SnBu3, Pd catalyst) start->stille buchwald Buchwald-Hartwig Amination (R-NH2, Pd catalyst) start->buchwald hydrolysis Ester Hydrolysis (LiOH or NaOH) start->hydrolysis amidation Amidation (R-NH2, coupling agent) start->amidation product_suzuki 5-Aryl-thieno[2,3-b]pyridine derivative suzuki->product_suzuki product_stille 5-Aryl-thieno[2,3-b]pyridine derivative stille->product_stille product_buchwald 5-Amino-thieno[2,3-b]pyridine derivative buchwald->product_buchwald product_hydrolysis 5-Bromothieno[2,3-b]pyridine-2-carboxylic acid hydrolysis->product_hydrolysis product_amidation 5-Bromothieno[2,3-b]pyridine-2-carboxamide derivative amidation->product_amidation

Unveiling the Molecular Architecture: A Spectroscopic Guide to Ethyl 5-bromothieno[2,3-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the spectral data for Ethyl 5-bromothieno[2,3-b]pyridine-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the field, this document elucidates the structural features of this molecule through a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By integrating established spectroscopic principles with data from closely related analogues, this guide offers a robust framework for the characterization of this and similar thieno[2,3-b]pyridine derivatives.

Introduction

The thieno[2,3-b]pyridine scaffold is a privileged heterocyclic system that forms the core of numerous biologically active compounds, exhibiting a wide range of pharmacological activities.[1][2] this compound (Figure 1) is a key intermediate in the synthesis of more complex molecules, where the bromine atom serves as a handle for further functionalization via cross-coupling reactions, and the ethyl ester provides a site for amide bond formation.[3] A thorough understanding of its spectroscopic properties is paramount for ensuring reaction success, purity assessment, and structural confirmation in synthetic campaigns. This guide presents a detailed interpretation of the expected ¹H NMR, ¹³C NMR, IR, and MS data for this compound, grounded in the fundamental principles of spectroscopic analysis and supported by data from analogous structures.

Figure 1: Chemical Structure of this compound

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Core Structure

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The analysis of both ¹H and ¹³C NMR spectra provides detailed information about the chemical environment of each atom, their connectivity, and the overall topology of the molecule.

Methodology for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data for thieno[2,3-b]pyridine derivatives is outlined below. This protocol is designed to ensure reproducibility and accurate spectral interpretation.[4]

Figure 2: NMR Data Acquisition Workflow

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing Sample Dissolve ~5-10 mg of sample Solvent in ~0.6 mL of deuterated solvent (e.g., CDCl3 or DMSO-d6) Sample->Solvent TMS Add TMS as internal standard (0 ppm) Solvent->TMS Spectrometer Acquire spectra on a 400 MHz or higher field spectrometer TMS->Spectrometer H1_acq ¹H NMR: Acquire with sufficient scans for good S/N Spectrometer->H1_acq C13_acq ¹³C NMR: Acquire with proton decoupling Spectrometer->C13_acq TwoD_acq Optional: COSY, HSQC, HMBC for unambiguous assignments Spectrometer->TwoD_acq Processing Process raw data (Fourier transform, phase correction, baseline correction) TwoD_acq->Processing Referencing Reference spectra to the solvent peak or TMS Processing->Referencing Integration Integrate ¹H NMR signals Referencing->Integration Peak_picking Peak pick all spectra Integration->Peak_picking

Caption: Standardized workflow for NMR sample preparation, data acquisition, and processing.

¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the heterocyclic core and the protons of the ethyl ester group. The predicted chemical shifts are based on the analysis of related thieno[2,3-b]pyridine structures and established substituent effects.[5][6]

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-38.1 - 8.3s-
H-48.6 - 8.8d~2.0
H-68.4 - 8.6d~2.0
O-CH₂-CH₃4.3 - 4.5q~7.1
O-CH₂-CH₃1.3 - 1.5t~7.1
  • Aromatic Region: The protons on the pyridine ring (H-4 and H-6) are expected to appear as doublets due to meta-coupling, a characteristic feature of 1,3,5-trisubstituted pyridine rings. The proton on the thiophene ring (H-3) should appear as a singlet. The electron-withdrawing nature of the bromine atom and the fused pyridine ring will deshield these protons, shifting their signals downfield.

  • Ethyl Ester Group: The methylene protons (-CH₂-) of the ethyl group will appear as a quartet due to coupling with the adjacent methyl protons. The methyl protons (-CH₃) will resonate as a triplet.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The predicted chemical shifts are influenced by the electronegativity of adjacent atoms and the overall electronic distribution within the aromatic system.[7]

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O160 - 165
C-2145 - 150
C-3125 - 130
C-3a150 - 155
C-4148 - 152
C-5115 - 120
C-6135 - 140
C-7a130 - 135
O-CH₂-CH₃60 - 65
O-CH₂-CH₃13 - 15

The carbon attached to the bromine (C-5) is expected to have a chemical shift in the range of 115-120 ppm. The carbonyl carbon of the ester will be the most downfield signal in the spectrum.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular bonds.

Methodology for IR Data Acquisition

A common and effective method for obtaining the IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

Figure 3: IR Spectroscopy Experimental Workflow

IR_Workflow cluster_sample_prep_ir Sample Preparation cluster_acquisition_ir Data Acquisition cluster_processing_ir Data Processing Sample_IR Place a small amount of solid sample directly on the ATR crystal Spectrometer_IR Record the spectrum on an FTIR spectrometer Sample_IR->Spectrometer_IR Background Collect a background spectrum of the empty ATR crystal Sample_Scan Collect the sample spectrum Background->Sample_Scan Processing_IR Process the spectrum (e.g., baseline correction) Sample_Scan->Processing_IR Peak_Picking_IR Identify and label significant absorption bands

Caption: General workflow for acquiring an IR spectrum using an ATR-FTIR spectrometer.

Characteristic IR Absorption Bands

The IR spectrum of this compound will be dominated by absorptions from the carbonyl group of the ester and vibrations from the aromatic rings.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Vibration Type
C=O (Ester)1710 - 1730Stretch
C=C, C=N (Aromatic)1550 - 1650Stretch
C-O (Ester)1200 - 1300Stretch
C-H (Aromatic)3000 - 3100Stretch
C-Br500 - 600Stretch

The strong absorption band for the ester carbonyl stretch is a key diagnostic feature in the IR spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound through its fragmentation pattern.

Methodology for Mass Spectrometry Data Acquisition

Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of polar organic molecules like the target compound.

Figure 4: Mass Spectrometry Experimental Workflow

MS_Workflow cluster_sample_prep_ms Sample Preparation cluster_acquisition_ms Data Acquisition cluster_analysis_ms Data Analysis Sample_MS Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) Spectrometer_MS Infuse the sample solution into an ESI mass spectrometer Sample_MS->Spectrometer_MS Positive_Mode Acquire the spectrum in positive ion mode Molecular_Ion Identify the molecular ion peak [M+H]⁺ Positive_Mode->Molecular_Ion Isotope_Pattern Analyze the isotopic pattern for the presence of bromine Fragmentation Analyze the fragmentation pattern

Caption: General workflow for acquiring a mass spectrum using ESI-MS.

Expected Mass Spectrum

The molecular formula of this compound is C₁₀H₈BrNO₂S, with a molecular weight of 286.15 g/mol .[3]

  • Molecular Ion: In positive mode ESI-MS, the molecular ion peak is expected to be observed as [M+H]⁺ at m/z 287.9. A key feature will be the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. Therefore, the molecular ion peak will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units (i.e., at m/z 287.9 and 289.9).

  • Fragmentation Pattern: The fragmentation of thieno[2,3-b]pyridines can be complex.[8] Common fragmentation pathways may involve the loss of the ethoxy group (-OC₂H₅) from the ester, followed by the loss of carbon monoxide (-CO).

Conclusion

This technical guide has provided a comprehensive overview of the expected spectral data for this compound. By leveraging data from analogous compounds and fundamental spectroscopic principles, we have constructed a detailed predictive analysis of its ¹H NMR, ¹³C NMR, IR, and Mass spectra. The methodologies and interpretations presented herein serve as a valuable resource for researchers engaged in the synthesis and characterization of thieno[2,3-b]pyridine derivatives, facilitating unambiguous structural confirmation and purity assessment. The provided workflows and data tables offer a practical framework for the spectroscopic analysis of this important class of heterocyclic compounds.

References

Unlocking Therapeutic Potential: A Technical Guide to Targeting Disease with Ethyl 5-bromothieno[2,3-b]pyridine-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thieno[2,3-b]pyridine Scaffold - A Privileged Structure in Medicinal Chemistry

The thieno[2,3-b]pyridine core, a fused heterocyclic system comprising a thiophene and a pyridine ring, represents a "privileged structure" in modern medicinal chemistry. Its unique electronic properties, rigid bicyclic nature, and capacity for diverse functionalization have made it a cornerstone for the development of novel therapeutics across a wide spectrum of diseases.[1][2] Derivatives of this scaffold have demonstrated a remarkable range of pharmacological activities, including anticancer, antidiabetic, anti-inflammatory, antiviral, and antimicrobial effects.[1] Ethyl 5-bromothieno[2,3-b]pyridine-2-carboxylate serves as a key chemical intermediate, a versatile starting material for the synthesis of a new generation of targeted therapies.[3][4] The bromine atom at the 5-position and the ethyl ester at the 2-position provide reactive handles for extensive chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity.[3] This guide will provide an in-depth exploration of the most promising therapeutic targets for novel derivatives of this compound, complete with the scientific rationale and experimental workflows required for their validation.

I. Promising Therapeutic Targets and Their Rationale

The thieno[2,3-b]pyridine scaffold has been shown to interact with a variety of biological targets, implicating it in several key signaling pathways. The following sections detail the most promising of these targets for the development of novel therapeutics derived from this compound.

Kinase Inhibition: A Dominant Modality

Protein kinases play a central role in cellular signaling and are frequently dysregulated in human diseases, making them a major class of drug targets. Thieno[2,3-b]pyridine derivatives have shown significant promise as kinase inhibitors.

Death-associated protein kinase-related apoptosis-inducing protein kinase 2 (DRAK2), a serine/threonine kinase, has emerged as a critical regulator of apoptosis and has been implicated in metabolic disorders such as type 2 diabetes (T2D).[5] Studies have demonstrated that DRAK2 contributes to pancreatic β-cell dysfunction and mitochondrial impairment.[5]

  • Rationale for Targeting: Inhibition of DRAK2 has been shown to protect pancreatic islets, enhance mitochondrial membrane potential, and improve glucose-stimulated insulin secretion (GSIS).[5] Novel thieno[2,3-b]pyridine derivatives have been identified as potent DRAK2 inhibitors with nanomolar efficacy, suggesting that this is a highly promising avenue for the development of new antidiabetic agents.[5]

The Pim-1 kinase, a proto-oncogene, is a serine/threonine kinase that is overexpressed in a variety of human cancers. It plays a crucial role in cell cycle progression, proliferation, and the inhibition of apoptosis.

  • Rationale for Targeting: Inhibition of Pim-1 is a validated strategy in oncology. Derivatives of 5-bromo-thieno[2,3-b]pyridine have been synthesized and shown to exhibit moderate inhibitory activity against Pim-1 kinase.[6] Further chemical exploration of the this compound scaffold could lead to the discovery of more potent and selective Pim-1 inhibitors for cancer therapy.

Modulating DNA Repair Pathways in Cancer

Targeting DNA repair mechanisms is a powerful strategy to enhance the efficacy of existing cancer therapies.

TDP1 is a DNA repair enzyme that removes topoisomerase I (TOP1)-DNA covalent complexes. Inhibition of TDP1 can potentiate the effects of TOP1 inhibitors, a class of chemotherapy drugs.

  • Rationale for Targeting: Thieno[2,3-b]pyridine derivatives have been shown to sensitize cancer cells to the TOP1 inhibitor topotecan.[7] While the exact mechanism may involve a complex network of DNA repair pathways, TDP1 remains a key target.[7] Synthesizing derivatives of this compound that lack intrinsic anti-proliferative activity but inhibit TDP1 could lead to the development of effective chemosensitizers.[7]

Targeting G Protein-Coupled Receptors (GPCRs)

GPCRs are the largest family of cell surface receptors and are involved in a vast array of physiological processes, making them attractive drug targets.

Adenosine receptors, particularly the A1 subtype, are implicated in the regulation of neuronal excitability. Agonists of the A1 receptor have shown potential in the treatment of conditions like epilepsy.[1]

  • Rationale for Targeting: Thieno[2,3-b]pyridine derivatives have been investigated as non-nucleoside A1 receptor agonists.[1] The structural versatility of the scaffold allows for the design of ligands with high affinity and selectivity for this receptor, opening up possibilities for the treatment of seizure disorders.[1]

Multi-Targeting Approaches in Oncology

The complexity of cancer often necessitates therapeutic strategies that address multiple pathological pathways simultaneously.

Thieno[2,3-b]pyridine compounds have demonstrated potent anti-proliferative and anti-motility effects in prostate cancer cell lines, including those resistant to standard therapies.[8] This activity is believed to be a result of "polypharmacology," the ability of a single compound to interact with multiple targets.[8]

  • Rationale for Targeting: One of the known targets in this context is phosphoinositide-specific phospholipase C (pi-PLC).[9] However, it is likely that other cellular targets are also involved.[9] The development of derivatives from this compound for prostate cancer should embrace a multi-targeted approach, investigating effects on proliferation, cell cycle, apoptosis, and motility.[8]

II. Experimental Workflows for Target Validation

The following section outlines key experimental protocols for validating the interaction of novel this compound derivatives with the aforementioned therapeutic targets.

General Cellular Assays

These initial assays are crucial for determining the overall biological activity of newly synthesized compounds.

  • Objective: To assess the effect of the compounds on cancer cell growth and viability.

  • Methodology:

    • Seed cancer cell lines (e.g., prostate cancer lines PC3, DU145; breast cancer lines MCF7, MDA-MB-231) in 96-well plates.[6][8]

    • After 24 hours, treat the cells with a dose range of the thieno[2,3-b]pyridine derivatives.[8]

    • Incubate for 72 hours.[8]

    • Assess cell viability using methods such as crystal violet staining, MTT, or CellTiter-Glo assays.[8]

    • Measure absorbance or luminescence to determine the concentration that inhibits 50% of cell growth (GI50 or IC50).

Target-Specific Assays

Following initial cellular screening, target-specific assays are essential to confirm direct interaction and mechanism of action.

  • Objective: To quantify the inhibitory activity of the compounds against a specific kinase.

  • Methodology (General Kinase Assay):

    • Utilize a commercially available kinase assay kit (e.g., ADP-Glo™, LanthaScreen™).

    • Incubate the recombinant kinase (e.g., DRAK2, Pim-1) with its specific substrate and ATP in the presence of varying concentrations of the test compound.

    • After the reaction, add the detection reagent to measure the amount of product formed (e.g., ADP).

    • The signal is inversely proportional to the kinase activity.

    • Calculate the IC50 value from the dose-response curve.

  • Objective: To measure the ability of the compounds to inhibit the enzymatic activity of TDP1.

  • Methodology:

    • Use a fluorescence-based assay with a DNA-fluorophore substrate that is cleaved by TDP1.

    • Incubate recombinant human TDP1 with the substrate in the presence of the test compounds.

    • Measure the increase in fluorescence over time.

    • Calculate the percentage of inhibition relative to a control without the compound.

    • Determine the IC50 value from a dose-response curve.

  • Objective: To determine the affinity of the compounds for the receptor and their functional effect (agonist or antagonist).

  • Methodology:

    • Binding Assay: Perform a competitive radioligand binding assay using cell membranes expressing the adenosine A1 receptor and a known radiolabeled ligand (e.g., [³H]CCPA). Measure the displacement of the radioligand by the test compounds to determine the binding affinity (Ki).

    • Functional Assay: Use a cell-based assay that measures a downstream signaling event, such as changes in cyclic AMP (cAMP) levels. Agonists will decrease cAMP levels in response to forskolin stimulation.

III. Visualizing Pathways and Workflows

Signaling Pathway of DRAK2 in Pancreatic β-Cells

DRAK2_Pathway Metabolic Stress Metabolic Stress DRAK2 Activation DRAK2 Activation Metabolic Stress->DRAK2 Activation ULK1 Phosphorylation ULK1 Phosphorylation DRAK2 Activation->ULK1 Phosphorylation Mitochondrial Dysfunction Mitochondrial Dysfunction ULK1 Phosphorylation->Mitochondrial Dysfunction Apoptosis Apoptosis Mitochondrial Dysfunction->Apoptosis Thieno[2,3-b]pyridine Derivative Thieno[2,3-b]pyridine Derivative Thieno[2,3-b]pyridine Derivative->DRAK2 Activation Target_Validation_Workflow cluster_0 Compound Synthesis cluster_1 Initial Screening cluster_2 Target-Specific Validation cluster_3 Lead Optimization This compound This compound Derivative Library Synthesis Derivative Library Synthesis This compound->Derivative Library Synthesis Cell Proliferation Assay Cell Proliferation Assay Derivative Library Synthesis->Cell Proliferation Assay Cytotoxicity Assay Cytotoxicity Assay Derivative Library Synthesis->Cytotoxicity Assay Kinase Inhibition Assay Kinase Inhibition Assay Cell Proliferation Assay->Kinase Inhibition Assay GPCR Binding Assay GPCR Binding Assay Cell Proliferation Assay->GPCR Binding Assay TDP1 Inhibition Assay TDP1 Inhibition Assay Cytotoxicity Assay->TDP1 Inhibition Assay Structure-Activity Relationship (SAR) Structure-Activity Relationship (SAR) Kinase Inhibition Assay->Structure-Activity Relationship (SAR) TDP1 Inhibition Assay->Structure-Activity Relationship (SAR) GPCR Binding Assay->Structure-Activity Relationship (SAR)

References

An In-depth Technical Guide to Thieno[2,3-b]pyridine Compounds: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The thieno[2,3-b]pyridine scaffold is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This bicyclic structure, consisting of a thiophene ring fused to a pyridine ring, serves as a versatile template for the design of novel therapeutic agents. Thieno[2,3-b]pyridine derivatives have demonstrated a wide range of pharmacological properties, including anticancer, kinase inhibitory, anti-inflammatory, antimicrobial, and antiviral activities.[1] Their structural rigidity and ability to be readily functionalized at various positions make them attractive candidates for targeting a multitude of biological macromolecules.

This technical guide provides a comprehensive overview of thieno[2,3-b]pyridine compounds for researchers, scientists, and drug development professionals. It delves into the core aspects of their synthesis, explores their multifaceted biological applications with a focus on their role as anticancer agents and kinase inhibitors, and provides detailed protocols for their biological evaluation.

Synthesis of the Thieno[2,3-b]pyridine Core

The synthesis of the thieno[2,3-b]pyridine nucleus can be achieved through several synthetic strategies, often employing multicomponent reactions that allow for the rapid assembly of the bicyclic system with diverse substitution patterns. A prevalent and versatile method for the synthesis of functionally rich 3-aminothieno[2,3-b]pyridines is a variation of the Gewald reaction. This approach typically involves the reaction of a substituted pyridin-2(1H)-thione with an activated acetonitrile derivative in the presence of a base.

A general and widely adopted synthetic route commences with the appropriate starting materials to construct the substituted pyridine ring, followed by the annulation of the thiophene ring. For instance, the synthesis of 3-amino-2-carboxamido-thieno[2,3-b]pyridines often starts from substituted cyclohexanones.[2] These are converted to their corresponding enolate salts, which then react with sulfur and a cyanoacetamide derivative.[2] The reaction proceeds through a Thorpe-Ziegler type cyclization to afford the desired thieno[2,3-b]pyridine core. The versatility of this method allows for the introduction of a variety of substituents on both the pyridine and thiophene rings, enabling the exploration of structure-activity relationships (SAR).

G cluster_0 Generalized Synthesis of 3-Aminothieno[2,3-b]pyridine-2-carboxamides start Substituted Pyridin-2(1H)-thione intermediate S-Alkylated Intermediate start->intermediate Alkylation reagent1 α-Halo Acetonitrile Derivative (e.g., Chloroacetonitrile) reagent1->intermediate base Base (e.g., NaOEt, KOH) base->intermediate cyclization Thorpe-Ziegler Cyclization intermediate->cyclization product 3-Aminothieno[2,3-b]pyridine-2-carbonitrile cyclization->product hydrolysis Hydrolysis/Amidation product->hydrolysis final_product 3-Aminothieno[2,3-b]pyridine-2-carboxamide hydrolysis->final_product

Caption: A generalized synthetic route for 3-aminothieno[2,3-b]pyridine-2-carboxamides.

Biological Applications and Mechanistic Insights

Thieno[2,3-b]pyridine derivatives have emerged as a privileged scaffold in drug discovery, exhibiting a remarkable breadth of biological activities. Their therapeutic potential is most prominently showcased in the fields of oncology and kinase inhibition.

Anticancer Activity

A significant body of research has highlighted the potent anti-proliferative activity of thieno[2,3-b]pyridines against a wide array of human cancer cell lines, including those of the breast, colon, lung, and prostate.[2][3] The anticancer effects of these compounds are often multifaceted, involving the induction of cell cycle arrest, apoptosis, and the inhibition of cancer cell motility.[4][5]

Mechanism of Action:

  • Cell Cycle Arrest: Flow cytometry analyses have consistently demonstrated that thieno[2,3-b]pyridine derivatives can induce cell cycle arrest, most notably at the G2/M phase.[4][5] This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating.

  • Induction of Apoptosis: A primary mechanism through which these compounds exert their cytotoxic effects is the induction of programmed cell death, or apoptosis.[3] This is often characterized by the externalization of phosphatidylserine on the cell membrane and can be quantified using techniques like Annexin V staining.

  • Inhibition of Cell Motility: Certain thieno[2,3-b]pyridine derivatives have been shown to severely affect the morphology and migratory capacity of cancer cells, which is crucial for preventing tumor invasion and metastasis.[5]

The initial discovery of some thieno[2,3-b]pyridines as anticancer agents stemmed from their identification as potential inhibitors of phosphoinositide-specific phospholipase C (PLC) enzymes.[6] While PLC inhibition remains a plausible mechanism, it is now understood that many of these compounds exhibit polypharmacology, engaging multiple biological targets to achieve their potent anticancer effects.[4]

Kinase Inhibition

Protein kinases are critical regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Thieno[2,3-b]pyridines have proven to be a fertile ground for the discovery of potent and selective kinase inhibitors.

  • RON Kinase Inhibitors: The recepteur d'origine nantais (RON), a member of the MET receptor tyrosine kinase family, is often overexpressed in various cancers and its activation is linked to tumor growth and metastasis.[7][8] Thieno[2,3-b]pyridine-based compounds have been identified as potent inhibitors of RON kinase and its oncogenic splice variants.[9] Aberrant RON signaling can activate downstream pathways such as PI3K/AKT and MAPK, promoting cell proliferation and survival.[10][11] Inhibition of RON by thieno[2,3-b]pyridine derivatives can effectively block these oncogenic signals.

  • Pim-1 Kinase Inhibitors: Pim-1 is a serine/threonine kinase that plays a crucial role in cell cycle progression and apoptosis.[12] Its overexpression is associated with various cancers. Several series of 5-bromo-thieno[2,3-b]pyridines have been synthesized and evaluated as Pim-1 inhibitors, with some compounds showing moderate inhibitory activity.[13] The Pim-1 signaling pathway is often regulated by the JAK/STAT pathway, and Pim-1 itself can modulate multiple downstream effectors involved in cell survival and growth.[14][15]

  • DRAK2 Kinase Inhibitors: Death-associated protein kinase-related apoptosis-inducing kinase 2 (DRAK2) is a serine/threonine kinase implicated in apoptosis and metabolic diseases like type 2 diabetes.[16] Novel thieno[2,3-b]pyridine derivatives have been developed as potent DRAK2 inhibitors.[17] These inhibitors have been shown to protect pancreatic β-cells from apoptosis and improve glucose tolerance in animal models, suggesting a therapeutic potential for diabetes.[17] DRAK2 is known to be involved in apoptosis and T-lymphocyte activation.[18] In the context of diabetes, DRAK2 can suppress autophagy by phosphorylating ULK1, leading to β-cell dysfunction.[19]

The structure-activity relationship (SAR) studies of thieno[2,3-b]pyridine-based kinase inhibitors have revealed that modifications at different positions of the scaffold can significantly impact their potency and selectivity. For instance, appending specific aryl groups can enhance interactions within the kinase active site.[20]

G cluster_0 Mechanism of Action of a Thieno[2,3-b]pyridine Kinase Inhibitor ligand Growth Factor (e.g., MSP for RON) receptor Receptor Tyrosine Kinase (e.g., RON) ligand->receptor dimerization Dimerization & Autophosphorylation receptor->dimerization inhibitor Thieno[2,3-b]pyridine Inhibitor inhibitor->receptor inhibition Inhibition downstream Downstream Signaling (e.g., PI3K/AKT, MAPK) dimerization->downstream response Cellular Response (Proliferation, Survival) downstream->response apoptosis Apoptosis downstream->apoptosis Inhibition leads to

Caption: Simplified signaling pathway illustrating kinase inhibition by a thieno[2,3-b]pyridine derivative.

Key Experimental Protocols

The biological evaluation of thieno[2,3-b]pyridine compounds necessitates a panel of robust and reproducible in vitro assays. The following section provides detailed, step-by-step methodologies for key experiments commonly employed to assess their anticancer and kinase inhibitory activities.

G cluster_0 Workflow for Biological Evaluation of Thieno[2,3-b]pyridines as Anticancer Agents synthesis Compound Synthesis & Purification proliferation Cell Proliferation Assay (MTT Assay) synthesis->proliferation ic50 Determine IC50 Values proliferation->ic50 apoptosis Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) ic50->cell_cycle kinase In Vitro Kinase Assay (Optional) ic50->kinase mechanism Mechanistic Studies apoptosis->mechanism cell_cycle->mechanism kinase->mechanism conclusion Lead Compound Identification mechanism->conclusion

Caption: A typical workflow for the biological evaluation of thieno[2,3-b]pyridine compounds.

Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and proliferation. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[21][22]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for cell attachment.[23]

  • Compound Treatment: Treat the cells with various concentrations of the thieno[2,3-b]pyridine compounds for a specified duration (e.g., 48 or 72 hours).[3] Include untreated and vehicle-treated controls.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[23]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[24][25]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[21] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[26]

Protocol:

  • Cell Culture and Treatment: Culture cells in a suitable format and treat with the thieno[2,3-b]pyridine compound at its IC50 concentration for a predetermined time.

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Cell Washing: Wash the cells twice with cold 1X PBS.[27]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 2 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.[27]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry immediately (within 1 hour). Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method utilizes the DNA-intercalating dye propidium iodide (PI) to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.[28]

Protocol:

  • Cell Preparation: Harvest and wash the cells as described for the apoptosis assay.

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.[29] Incubate for at least 30 minutes on ice.[28]

  • Washing: Centrifuge the fixed cells and wash twice with PBS.[28]

  • RNase Treatment: To ensure that only DNA is stained, resuspend the cell pellet in a solution containing RNase A and incubate to degrade RNA.[29]

  • PI Staining: Add a PI staining solution to the cells and incubate for at least 5-10 minutes at room temperature.[28]

  • Flow Cytometry: Analyze the samples on a flow cytometer. The DNA content will be proportional to the fluorescence intensity of the PI, allowing for the quantification of cells in each phase of the cell cycle.

In Vitro Kinase Assay

In vitro kinase assays are essential for determining the direct inhibitory effect of thieno[2,3-b]pyridine compounds on specific kinases. These assays typically measure the transfer of a phosphate group from ATP to a substrate by the kinase.

Protocol (General):

  • Reaction Setup: In a suitable reaction vessel (e.g., a microplate), combine the purified kinase, a specific substrate (peptide or protein), and the thieno[2,3-b]pyridine inhibitor at various concentrations in a kinase buffer.[13][30]

  • Initiation: Start the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-32P]ATP).[31]

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C or 37°C) for a defined period.

  • Termination: Stop the reaction, for example, by adding a stop solution or by spotting the reaction mixture onto a membrane.

  • Detection: Separate the phosphorylated substrate from the unreacted ATP. The amount of incorporated phosphate is then quantified using methods such as autoradiography, scintillation counting, or fluorescence-based detection systems.[30][31]

  • IC50 Determination: Plot the kinase activity against the inhibitor concentration to determine the IC50 value.

Compound SeriesTargetKey Biological ActivityIC50/EC50 RangeReference
5-Bromo-thieno[2,3-b]pyridinesPim-1 KinaseKinase Inhibition, Cytotoxicity12.71 µM to >100 µM[13]
3-Amino-2-arylcarboxamido-thieno[2,3-b]pyridinesTDP1Chemosensitization, TDP1 Inhibition<50 µM[2]
Thieno[2,3-b]pyridine DerivativesRON Splice VariantsKinase Inhibition, AntiproliferativeNanomolar[9]
Thieno[2,3-b]pyridine DerivativesDRAK2Kinase Inhibition, β-cell protectionNanomolar[17]
(E)-3-amino-5-(3-(3-bromophenyl)acryloyl)-N-(3-chloro-2-methylphenyl)-6-methylthieno [2,3-b]pyridine-2-carboxamideBreast Cancer CellsCytotoxicity, Apoptosis InductionIC50 ~2 µM[3]

Table 1: Summary of Biological Activities of Selected Thieno[2,3-b]pyridine Derivatives.

Conclusion

The thieno[2,3-b]pyridine scaffold represents a highly valuable and versatile platform for the development of novel therapeutic agents. The synthetic accessibility of this heterocyclic system allows for extensive structural modifications, enabling the fine-tuning of its pharmacological properties. As potent anticancer agents and kinase inhibitors, thieno[2,3-b]pyridine derivatives have demonstrated significant promise in preclinical studies. Their ability to modulate key cellular processes such as cell cycle progression, apoptosis, and oncogenic signaling pathways underscores their therapeutic potential. The detailed experimental protocols provided in this guide offer a robust framework for the biological evaluation of new thieno[2,3-b]pyridine analogues. Continued exploration of the chemical space around this privileged scaffold is expected to yield new and improved drug candidates for the treatment of cancer and other diseases.

References

Safety, handling, and MSDS for Ethyl 5-bromothieno[2,3-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safety and Handling of Ethyl 5-bromothieno[2,3-b]pyridine-2-carboxylate

Compound Identification and Physicochemical Profile

This compound is a heterocyclic compound featuring a thienopyridine core. This structural motif is of significant interest in medicinal chemistry and drug development, as thienopyridines are known to exhibit a range of biological activities.[1][2] The presence of a bromine atom and an ethyl ester functional group provides sites for further chemical modification.[3] Understanding its basic properties is the first step in a sound risk assessment.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1234615-97-4[4]
Molecular Formula C₁₀H₈BrNO₂S[3]
Molecular Weight 286.15 g/mol [3]
IUPAC Name This compound[3]
Physical State Solid (Inferred)[3]
SMILES CCOC(=O)C1=CC2=CC(=CN=C2S1)Br[3]

Inferred Hazard Assessment and GHS Classification

Due to the absence of specific safety data, a hazard assessment must be conducted by analogy. Based on the GHS classifications for structurally similar compounds, such as Methyl thieno[2,3-b]pyridine-2-carboxylate, a conservative approach to handling is warranted.[5] The following GHS classification should be provisionally adopted until specific data becomes available.

Table 2: Inferred GHS Classification

Hazard ClassHazard StatementBasis for Inference
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed Based on analogue data (CAS 154650-88-1)[5]
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation Common for brominated aromatic compounds and based on analogue data[5]
Serious Eye Damage/Irritation (Category 2)H319: Causes serious eye irritation Common for this class of chemicals and based on analogue data[5]

Signal Word: Warning [3][5]

Inferred Precautionary Statements (P-Statements):

  • Prevention: P264, P270, P280[5]

  • Response: P301+P312, P302+P352, P305+P351+P338, P332+P313, P337+P313[5]

  • Disposal: P501[5]

Risk Assessment: A Proactive Approach

Given the data gaps, a systematic risk assessment is not just a recommendation; it is a necessity. The workflow below outlines a logical process for evaluating and mitigating risks before any experimental work begins.

Risk_Assessment_Workflow cluster_assessment Phase 1: Hazard & Risk Evaluation cluster_mitigation Phase 2: Control Strategy Implementation A Identify Compound: This compound B Search for Specific SDS/Safety Data (CAS 1234615-97-4) A->B C Data Gap Identified: No specific SDS found B->C D Assess Hazards by Analogy: - Brominated Heterocycle - Thienopyridine Core - GHS of related compounds C->D E Evaluate Experimental Protocol: - Scale (mg, g, kg) - Duration & Frequency of Handling - Potential for aerosol/dust generation D->E F Define Control Measures: (Hierarchy of Controls) E->F Proceed to Mitigation G 1. Engineering Controls: - Certified Chemical Fume Hood - Ventilated Enclosure for Weighing F->G H 2. Administrative Controls: - Develop SOP - Designate Work Area - Training G->H I 3. Personal Protective Equipment (PPE): - Lab Coat, Gloves, Goggles H->I J Final Risk Assessment: Residual Risk is Acceptable I->J

Caption: Risk Assessment Workflow for Chemicals with Limited Safety Data.

Engineering Controls and Personal Protective Equipment (PPE)

The principle of "as low as reasonably practicable" (ALARP) should guide the selection of controls.

Engineering Controls:

  • Primary Handling: All manipulations of the solid compound, including weighing, transfers, and preparation of solutions, must be conducted within a certified chemical fume hood to prevent inhalation of dust or particulates.[6]

  • Ventilation: The laboratory must be well-ventilated with a minimum of 6-12 air changes per hour.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles providing a complete seal around the eyes are mandatory.[7]

  • Hand Protection: Chemically resistant gloves (e.g., Nitrile) should be worn. Gloves must be inspected before use and changed immediately if contamination is suspected. Do not wear cotton gloves.[8]

  • Body Protection: A flame-resistant laboratory coat must be worn and kept fully fastened.

  • Respiratory Protection: Not typically required if work is performed exclusively within a fume hood. If there is a potential for exposure outside of a fume hood (e.g., large-scale transfer, spill cleanup), a NIOSH-approved respirator with appropriate particulate filters should be used.

Safe Handling and Storage Protocols

Handling:

  • Designate a specific area within the fume hood for handling this compound.

  • Before use, visually inspect the container for any damage or loose seals.

  • To minimize dust generation, avoid crushing or grinding the solid material. If such operations are necessary, they must be performed in a closed system or a glove box.

  • Use tools (spatulas, scoops) that are compatible with the chemical and easy to decontaminate.

  • After handling, thoroughly wash hands and forearms with soap and water. Do not eat, drink, or smoke in the laboratory.[7]

Storage:

  • Conditions: Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.[9]

  • Incompatibilities: Keep away from strong oxidizing agents, strong bases, and strong reducing agents.[7]

  • Location: Store away from heat sources and direct sunlight. Do not store with incompatible materials.

Emergency Procedures

Rapid and correct response to an incident is critical. All personnel must be familiar with these procedures and the location of safety equipment.

Emergency_Response_Tree cluster_spill Chemical Spill cluster_exposure Personnel Exposure cluster_fire Fire Start Incident Occurs Spill_Size Assess Spill Size & Location Start->Spill_Size Exposure_Type Route of Exposure? Start->Exposure_Type Fire_Involving Is compound directly involved? Start->Fire_Involving Minor_Spill Minor Spill (in fume hood): 1. Alert others. 2. Absorb with inert material. 3. Clean area, place waste in sealed bag. Spill_Size->Minor_Spill Minor Major_Spill Major Spill (outside hood): 1. Evacuate immediate area. 2. Call Emergency Response. 3. Prevent entry. Spill_Size->Major_Spill Major Inhalation Inhalation: 1. Move to fresh air. 2. Seek immediate medical attention. Exposure_Type->Inhalation Inhalation Skin_Contact Skin Contact: 1. Remove contaminated clothing. 2. Wash area with soap & water for 15 min. Exposure_Type->Skin_Contact Skin Eye_Contact Eye Contact: 1. Flush with eyewash for 15 min. 2. Seek immediate medical attention. Exposure_Type->Eye_Contact Eyes Ingestion Ingestion: 1. Do NOT induce vomiting. 2. Rinse mouth with water. 3. Seek immediate medical attention. Exposure_Type->Ingestion Ingestion Fire_Yes Use CO₂, dry chemical, or foam. Avoid water jet. Wear SCBA. Fire_Involving->Fire_Yes Yes Fire_No Fight fire according to surroundings. Cool container with water spray. Fire_Involving->Fire_No No

Caption: Decision Tree for Emergency Response Procedures.

Waste Disposal

All waste containing this compound must be treated as hazardous.

  • Collect all solid waste (contaminated PPE, absorbent materials, excess reagent) in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Collect liquid waste (reaction mixtures, solvent rinses) in a compatible, sealed, and labeled hazardous waste container.

  • Dispose of all waste through an approved hazardous waste disposal company, in accordance with all local, state, and federal regulations. Do not dispose of down the drain or in general trash.[8]

Toxicological and Ecological Considerations

Toxicological Information:

  • Acute Effects: Based on analogues, the compound is presumed to be harmful if swallowed and to cause skin and serious eye irritation.[5] Inhalation of dust may cause respiratory tract irritation.

  • Chronic Effects: No data is available. The toxicological properties have not been fully investigated. The thienopyridine scaffold is known to be biologically active, and chronic exposure could lead to unknown systemic effects.[2] Organobromine compounds can also present long-term health risks.[10][11] The bromide ion itself can have toxicological effects if absorbed in significant quantities.[12]

Ecological Information:

  • The environmental impact of this compound has not been evaluated. It should be assumed to be harmful to aquatic life. Do not allow the material to be released into the environment.[8]

References

Navigating the Solubility Landscape of Ethyl 5-bromothieno[2,3-b]pyridine-2-carboxylate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Understanding the Molecule

Ethyl 5-bromothieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound of increasing interest in medicinal chemistry and materials science. Its rigid, fused-ring structure, composed of a thiophene ring fused to a pyridine ring, and further functionalized with a bromine atom and an ethyl ester group, bestows upon it a unique combination of electronic and steric properties. A thorough understanding of its solubility profile in common laboratory solvents is a critical first step in its application, influencing everything from reaction kinetics and purification strategies to formulation for biological screening.

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of this compound. In the absence of extensive, publicly available experimental data, this guide synthesizes information from its fundamental physicochemical properties, predictive models based on its chemical structure, and established methodologies for solubility determination. The aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge to effectively work with this compound.

Physicochemical Properties: The Blueprint for Solubility

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The key physicochemical characteristics of this compound are summarized below.[1]

PropertyValueSource
Molecular Formula C₁₀H₈BrNO₂SVulcanchem[1]
Molecular Weight 286.15 g/mol Vulcanchem[1]
Physical State Solid (inferred)Vulcanchem[1]
IUPAC Name This compoundVulcanchem[1]

The presence of the polar ethyl ester group and the nitrogen atom in the pyridine ring suggests the potential for hydrogen bonding with protic solvents.[1] Conversely, the larger, non-polar aromatic core, including the bromine substituent, will favor interactions with non-polar or moderately polar solvents. Predicting the precise solubility in any given solvent requires a careful consideration of the balance between these competing factors.

Predicted Solubility Profile: A Data-Driven Estimation

SolventPolarity IndexPredicted SolubilityRationale and Expert Insights
Water 10.2Very LowThe large, non-polar thienopyridine core and the bromine atom significantly outweigh the polarity of the ethyl ester group, leading to poor aqueous solubility. Improving aqueous solubility for biological applications would likely require formulation strategies or chemical modification.[7]
Methanol 5.1Low to ModerateAs a polar protic solvent, methanol can engage in hydrogen bonding with the ester and pyridine functionalities. However, the non-polar core will limit high solubility.
Ethanol 4.3ModerateSimilar to methanol, but its slightly lower polarity may better accommodate the non-polar regions of the molecule, potentially leading to slightly improved solubility.
Acetone 5.1Moderate to HighAcetone is a polar aprotic solvent. Its polarity is suitable for interacting with the ester group, while its less structured nature compared to alcohols may better solvate the entire molecule.
Dichloromethane (DCM) 3.1HighA moderately polar solvent that is an excellent choice for many organic compounds. It is expected to effectively solvate the entire molecule.
Tetrahydrofuran (THF) 4.0HighA polar aprotic solvent with good solvating power for a wide range of organic compounds. It should readily dissolve the target molecule.
Ethyl Acetate 4.4HighThe ester functionality of the solvent can interact favorably with the ethyl ester group of the solute, and its overall polarity is well-suited for the molecule.
Dimethylformamide (DMF) 6.4Very HighA highly polar aprotic solvent known for its excellent solvating capabilities for a broad spectrum of organic compounds.
Dimethyl Sulfoxide (DMSO) 7.2Very HighA highly polar aprotic solvent, widely used in drug discovery for its ability to dissolve a vast array of compounds. Kinetic solubility studies often utilize DMSO as the initial solvent.[8][9]
Hexane 0.1Very LowA non-polar solvent that will have very limited interaction with the polar functional groups of the molecule, resulting in poor solubility.
Toluene 2.4Low to ModerateA non-polar aromatic solvent. While it may interact with the aromatic core of the molecule, it is unlikely to effectively solvate the polar ester group.

Experimental Determination of Solubility: A Self-Validating Protocol

To obtain definitive solubility data, experimental determination is essential. The Shake-Flask method is a widely recognized and reliable technique for measuring the thermodynamic solubility of a compound.[10][11][12]

Principle of the Shake-Flask Method

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

Step-by-Step Experimental Workflow

The following protocol outlines a robust procedure for determining the solubility of this compound.

Materials and Equipment:

  • This compound (solid)

  • Selected laboratory solvents (HPLC grade)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • HPLC system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. "Excess" ensures that a solid phase remains at equilibrium.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may need to be determined empirically.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Filter the sample through a syringe filter into a clean vial to remove any remaining solid particles. This step is critical to avoid overestimation of solubility.

  • Sample Preparation for Analysis:

    • Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration within the linear range of the analytical method.

  • Quantitative Analysis:

    • Analyze the diluted samples using a validated HPLC or UV-Vis method to determine the concentration of the dissolved compound.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound to accurately quantify the solubility.

  • Data Reporting:

    • Calculate the solubility in units of mg/mL or mol/L.

    • Repeat the experiment at least in triplicate to ensure the reproducibility of the results.

Visualizing the Workflow

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess solid to solvent in vials prep2 Seal vials prep1->prep2 equil1 Agitate at constant temperature (24-48h) prep2->equil1 sep1 Settle undissolved solid equil1->sep1 sep2 Filter supernatant sep1->sep2 an1 Dilute filtered solution sep2->an1 an2 Quantify by HPLC/UV-Vis an1->an2 an3 Calculate solubility an2->an3

References

The Versatile Reactivity of the Bromine Substituent on the Thieno[2,3-b]pyridine Core: A Technical Guide for Synthetic Advancement

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The thieno[2,3-b]pyridine scaffold is a privileged heterocyclic motif, forming the core of numerous compounds with significant biological and pharmacological properties. Its derivatives have garnered considerable attention in drug discovery and materials science due to their diverse activities, including anticancer, anti-inflammatory, and antiviral effects.[1][2] The functionalization of this bicyclic system is paramount for the exploration of structure-activity relationships (SAR) and the development of novel molecular entities. Among the various synthetic handles, the bromine substituent stands out as a particularly versatile and reactive functional group, enabling a wide array of chemical transformations.

This in-depth technical guide provides a comprehensive overview of the reactivity of the bromine substituent on the thieno[2,3-b]pyridine ring. We will delve into the key reactions that leverage the C-Br bond, including palladium-catalyzed cross-coupling reactions, metal-halogen exchange, and nucleophilic aromatic substitution. By explaining the causality behind experimental choices and providing detailed, field-proven protocols, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize brominated thieno[2,3-b]pyridines as versatile synthetic intermediates.

Electronic Properties and Positional Reactivity

The reactivity of a bromine substituent on the thieno[2,3-b]pyridine ring is intricately linked to its position on the bicyclic system. The pyridine ring, being electron-deficient, influences the electron density of the fused thiophene ring. The nitrogen atom in the pyridine ring withdraws electron density, particularly from the ortho (C2 and C4) and para (C6) positions, making these positions susceptible to nucleophilic attack.[3][4] Conversely, electrophilic substitution is generally more favored on the electron-rich thiophene ring.

The bromine atom, being electronegative, further influences the electronic landscape of the molecule. Its position will dictate the ease of various transformations. For instance, a bromine at a position activated by the pyridine nitrogen will be more susceptible to nucleophilic aromatic substitution. In palladium-catalyzed cross-coupling reactions, the oxidative addition step is often rate-determining, and the electronic and steric environment of the C-Br bond plays a crucial role.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity

Palladium-catalyzed cross-coupling reactions are arguably the most powerful tools for the functionalization of bromo-thieno[2,3-b]pyridines, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a robust method for creating biaryl and hetero-biaryl structures by reacting an organohalide with a boronic acid or its ester in the presence of a palladium catalyst and a base.[5][6] This reaction is widely used in the synthesis of complex molecules due to the commercial availability of a vast array of boronic acids and the generally mild reaction conditions.

Causality in Experimental Design:

  • Catalyst and Ligand Selection: The choice of palladium precursor (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand is critical. For heteroaryl bromides like bromo-thieno[2,3-b]pyridine, electron-rich and bulky ligands such as SPhos or XPhos can be highly effective in promoting the oxidative addition and reductive elimination steps of the catalytic cycle.[7]

  • Base and Solvent System: The base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) plays a crucial role in the transmetalation step, activating the boronic acid.[6] The choice of solvent, often a mixture of an organic solvent (like dioxane, toluene, or DMF) and water, is important for solubilizing the various components of the reaction.

Illustrative Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromo-thieno[2,3-b]pyridine

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a generic 3-bromo-thieno[2,3-b]pyridine with an arylboronic acid.

  • Reagents and Materials:

    • 3-Bromo-thieno[2,3-b]pyridine derivative (1.0 equiv)

    • Arylboronic acid (1.2-1.5 equiv)

    • Pd(PPh₃)₄ (0.05 equiv)

    • K₂CO₃ (2.0 equiv)

    • 1,4-Dioxane/H₂O (4:1 v/v)

  • Procedure:

    • To a flame-dried Schlenk flask, add the 3-bromo-thieno[2,3-b]pyridine, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

    • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Data Presentation: Suzuki-Miyaura Coupling Conditions

CatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂PPh₃K₂CO₃95% EtOHRefluxModerate to Excellent[7]
Pd(PPh₃)₄-Na₂CO₃DMF/H₂O80-100Good[7]
Pd₂(dba)₃SPhosK₃PO₄Toluene100Good[7]

Diagram of Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Ar-Br PdII_complex Ar-Pd(II)L₂(Br) OxAdd->PdII_complex Transmetalation Transmetalation R-B(OH)₂ + Base PdII_R_complex Ar-Pd(II)L₂(R) Transmetalation->PdII_R_complex PdII_R_complex->Pd0 RedElim Reductive Elimination Product Ar-R RedElim->Product start start->Pd0

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[8] This reaction is invaluable for the synthesis of conjugated enynes and has found broad application in materials science and medicinal chemistry.

Causality in Experimental Design:

  • Dual Catalysis: The reaction typically employs a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) to facilitate the oxidative addition and reductive elimination steps, and a copper(I) salt (e.g., CuI) to activate the alkyne for transmetalation.[9]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is commonly used to deprotonate the terminal alkyne and act as a solvent.

  • Copper-Free Variants: Concerns about copper contamination in pharmaceutical applications have led to the development of copper-free Sonogashira protocols, which often require specific ligands and reaction conditions.

Illustrative Experimental Protocol: Sonogashira Coupling of 3-Bromo-thieno[2,3-b]pyridine

This protocol outlines a general procedure for the Sonogashira coupling of a 3-bromo-thieno[2,3-b]pyridine with a terminal alkyne.

  • Reagents and Materials:

    • 3-Bromo-thieno[2,3-b]pyridine derivative (1.0 equiv)

    • Terminal alkyne (1.2-1.5 equiv)

    • Pd(PPh₃)₄ (0.05 equiv)

    • CuI (0.1 equiv)

    • Triethylamine (Et₃N)

  • Procedure:

    • To a Schlenk flask, add the 3-bromo-thieno[2,3-b]pyridine, Pd(PPh₃)₄, and CuI.

    • Evacuate and backfill the flask with an inert gas.

    • Add degassed triethylamine and the terminal alkyne via syringe.

    • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 6-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate and purify the residue by column chromatography.

Diagram of Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Br) PdII_complex Ar-Pd(II)L₂(Br) OxAdd->PdII_complex Transmetalation Transmetalation PdII_R_complex Ar-Pd(II)L₂(C≡CR) Transmetalation->PdII_R_complex PdII_R_complex->Pd0 RedElim Reductive Elimination Product Ar-C≡CR RedElim->Product Alkyne H-C≡CR Base Base Cu_acetylide Cu(I)-C≡CR Base->Cu_acetylide + Cu(I)X Cu_acetylide->Transmetalation

Caption: Interconnected catalytic cycles of the Sonogashira coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines.[10][11] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals and functional materials.

Causality in Experimental Design:

  • Ligand Choice for Hindered Substrates: For sterically demanding substrates like some substituted thieno[2,3-b]pyridines, bulky and electron-rich phosphine ligands such as RuPhos, BrettPhos, or Josiphos-type ligands are often necessary to achieve high yields.[1][12]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaO-t-Bu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly employed.[12][13]

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used to prevent side reactions.

Illustrative Experimental Protocol: Buchwald-Hartwig Amination of 3-Bromo-thieno[2,3-b]pyridine

This protocol provides a general procedure for the amination of a 3-bromo-thieno[2,3-b]pyridine with a primary or secondary amine.

  • Reagents and Materials:

    • 3-Bromo-thieno[2,3-b]pyridine derivative (1.0 equiv)

    • Amine (1.2 equiv)

    • Pd₂(dba)₃ (0.02 equiv)

    • RuPhos (0.04 equiv)

    • LiHMDS (2.5 equiv)

    • Anhydrous THF

  • Procedure:

    • In a glovebox or under an inert atmosphere, add the 3-bromo-thieno[2,3-b]pyridine, Pd₂(dba)₃, RuPhos, and LiHMDS to a dry Schlenk tube.

    • Add anhydrous THF and the amine.

    • Seal the tube and heat the reaction mixture to 65-80 °C for 16-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

    • Extract the product with ethyl acetate, wash the organic layer with brine, and dry over Na₂SO₄.

    • Concentrate the solvent and purify the crude product by column chromatography.

Data Presentation: Buchwald-Hartwig Amination Conditions

Palladium PrecursorLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd₂(dba)₃RuPhosLiHMDSTHF65Good[1]
Pd(dba)₂SPhosNaO-t-BuToluene/THF90-100Good[10]
BrettPhos-precatalyst-LiHMDSTHF65Good[1]

Metal-Halogen Exchange: Generating Organometallic Intermediates

Metal-halogen exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into a more reactive organometallic species.[14] For bromo-thieno[2,3-b]pyridines, this typically involves reaction with an organolithium reagent to generate a lithiated intermediate, which can then be trapped with various electrophiles.

Causality in Experimental Design:

  • Organolithium Reagent: n-Butyllithium (n-BuLi) is a commonly used reagent for bromine-lithium exchange. The reaction is typically performed at low temperatures (-78 °C) to prevent side reactions, such as nucleophilic attack on the heterocyclic ring.[15]

  • Solvent: Anhydrous ethereal solvents like THF or diethyl ether are essential for stabilizing the organolithium intermediate.

  • Electrophilic Quench: The generated lithiated thieno[2,3-b]pyridine is a powerful nucleophile and can react with a wide range of electrophiles, including aldehydes, ketones, carbon dioxide, and alkyl halides, leading to a diverse array of functionalized products.

Illustrative Experimental Protocol: Metal-Halogen Exchange and Electrophilic Quench

This protocol describes a general procedure for the lithiation of a bromo-thieno[2,3-b]pyridine and subsequent reaction with an electrophile.

  • Reagents and Materials:

    • Bromo-thieno[2,3-b]pyridine derivative (1.0 equiv)

    • n-Butyllithium (1.1 equiv, solution in hexanes)

    • Anhydrous THF

    • Electrophile (e.g., benzaldehyde, 1.2 equiv)

  • Procedure:

    • Dissolve the bromo-thieno[2,3-b]pyridine in anhydrous THF in a flame-dried flask under an inert atmosphere.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add the n-butyllithium solution dropwise, maintaining the temperature below -70 °C.

    • Stir the mixture at -78 °C for 30-60 minutes.

    • Add the electrophile (e.g., benzaldehyde) dropwise.

    • Continue stirring at -78 °C for 1 hour, then allow the reaction to warm to room temperature.

    • Quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the product with an organic solvent, wash with brine, and dry over Na₂SO₄.

    • Concentrate the solvent and purify the crude product by column chromatography.

Diagram of Metal-Halogen Exchange Workflow

Metal_Halogen_Exchange Start Bromo-thieno[2,3-b]pyridine (Ar-Br) Lithiation Addition of n-BuLi -78 °C, THF Intermediate Lithiated Intermediate (Ar-Li) Lithiation->Intermediate Quench Electrophilic Quench (E⁺) Product Functionalized Product (Ar-E) Quench->Product

Caption: Workflow for functionalization via metal-halogen exchange.

Nucleophilic Aromatic Substitution (SNAr)

While palladium-catalyzed reactions are often preferred, under certain conditions, the bromine substituent on the thieno[2,3-b]pyridine ring can be displaced by a strong nucleophile via a nucleophilic aromatic substitution (SNAr) mechanism.[16][17] This is particularly feasible if the bromine is at a position activated by the electron-withdrawing pyridine nitrogen (e.g., C2 or C4).

Causality in Experimental Design:

  • Activation: The presence of the pyridine nitrogen atom is crucial for stabilizing the negatively charged Meisenheimer intermediate formed during the reaction.[4] Additional electron-withdrawing groups on the ring can further enhance the rate of substitution.

  • Nucleophile Strength: Strong nucleophiles, such as alkoxides (e.g., sodium methoxide) or amides, are typically required for SNAr reactions on unactivated or moderately activated substrates.

  • Leaving Group Ability: While bromine is a good leaving group, the rate-determining step in many SNAr reactions is the initial nucleophilic attack.[17]

Illustrative Experimental Protocol: SNAr with Sodium Methoxide

This protocol provides a general procedure for the methoxylation of an activated bromo-thieno[2,3-b]pyridine.

  • Reagents and Materials:

    • Activated bromo-thieno[2,3-b]pyridine derivative (1.0 equiv)

    • Sodium methoxide (2.0 equiv)

    • Anhydrous methanol or DMF

  • Procedure:

    • Dissolve the bromo-thieno[2,3-b]pyridine in anhydrous methanol or DMF in a round-bottom flask.

    • Add sodium methoxide portion-wise.

    • Heat the reaction mixture to reflux for several hours to overnight, monitoring by TLC.

    • Upon completion, cool the reaction and carefully quench with water.

    • Extract the product with an organic solvent.

    • Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography or recrystallization.

Conclusion

The bromine substituent on the thieno[2,3-b]pyridine ring is a key synthetic handle that unlocks a vast chemical space for the development of novel compounds. Through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, a wide variety of substituents can be introduced with high efficiency and control. Furthermore, metal-halogen exchange provides a route to highly reactive organometallic intermediates, while nucleophilic aromatic substitution offers a complementary approach for the introduction of heteroatom nucleophiles. A thorough understanding of the electronic properties of the thieno[2,3-b]pyridine core and the principles behind each reaction type, as outlined in this guide, will empower researchers to strategically design and execute synthetic routes to new and valuable molecules.

References

Methodological & Application

Application Notes & Protocols: A Comprehensive Guide to the Total Synthesis of Ethyl 5-bromothieno[2,3-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the total synthesis of Ethyl 5-bromothieno[2,3-b]pyridine-2-carboxylate, a key heterocyclic scaffold of interest in medicinal chemistry and drug discovery. The thieno[2,3-b]pyridine core is a prominent structural motif in a variety of biologically active compounds.[1][2] This guide is structured to provide not only a step-by-step synthetic procedure but also the underlying chemical principles and experimental considerations to ensure successful execution.

Introduction to the Thieno[2,3-b]pyridine Scaffold

The thieno[2,3-b]pyridine ring system is a bicyclic heterocycle composed of a fused thiophene and pyridine ring. This structural framework is considered a "privileged" scaffold in medicinal chemistry due to its ability to interact with a wide range of biological targets.[3] Derivatives of thieno[2,3-b]pyridine have demonstrated a broad spectrum of pharmacological activities, including but not limited to, kinase inhibition, and modulation of DNA repair pathways.[1][2] The introduction of a bromine atom at the 5-position and an ethyl ester at the 2-position provides a versatile template for further chemical modifications, making the target molecule a valuable intermediate in the synthesis of compound libraries for drug screening.

Synthetic Strategy: A Two-Step Approach

The total synthesis of this compound is most efficiently achieved through a two-step synthetic sequence. This strategy prioritizes the construction of the core heterocyclic system followed by a regioselective functionalization.

The overall synthetic workflow is depicted below:

Synthetic_Workflow 2-Chloro-3-pyridinecarboxaldehyde 2-Chloro-3-pyridinecarboxaldehyde Intermediate Ethyl thieno[2,3-b]pyridine-2-carboxylate 2-Chloro-3-pyridinecarboxaldehyde->Intermediate Step 1: Cyclization Ethyl_thioglycolate Ethyl_thioglycolate Ethyl_thioglycolate->Intermediate Step1_Reagents NaOEt, DMF Step1_Reagents->Intermediate Final_Product This compound Intermediate->Final_Product Step 2: Bromination Step2_Reagents NBS, Acetonitrile Step2_Reagents->Final_Product

References

Step-by-step protocol for Ethyl 5-bromothieno[2,3-b]pyridine-2-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Step-by-Step Protocol for the Synthesis of Ethyl 5-bromothieno[2,3-b]pyridine-2-carboxylate

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of this compound, a key heterocyclic building block in medicinal chemistry and drug discovery. The thieno[2,3-b]pyridine scaffold is a privileged structure found in numerous pharmacologically active agents, including kinase inhibitors and compounds targeting DNA repair enzymes.[1][2][3] This protocol outlines a robust and efficient two-step synthetic sequence, beginning with the Vilsmeier-Haack formylation of 2-chloro-5-bromopyridine, followed by a base-mediated cyclocondensation with ethyl thioglycolate. The methodology is designed for researchers in organic synthesis and drug development, providing not only a detailed procedure but also the underlying chemical principles, safety considerations, and characterization data.

Introduction and Synthetic Strategy

The thieno[2,3-b]pyridine core is of significant interest due to its versatile biological activities, which include anticancer, anti-inflammatory, and antiviral properties.[2] The target molecule, this compound, incorporates this valuable scaffold and is further functionalized with a bromine atom at the 5-position and an ethyl ester at the 2-position. These functional groups serve as versatile handles for further chemical modification, such as cross-coupling reactions at the bromine site and amide bond formation via the ester.[4]

Our synthetic approach is a logical and efficient pathway that first constructs a key aldehyde intermediate, which then undergoes a cyclocondensation reaction to form the desired bicyclic system. This strategy is adapted from well-established methods for synthesizing the thieno[2,3-b]pyridine core.[5]

The overall synthetic transformation is illustrated below:

SynthesisWorkflow SM 2-Chloro-5-bromopyridine reagent1 DMF, POCl3 (Vilsmeier-Haack Reagent) INT Intermediate 1 (2-Chloro-5-bromopyridine-3-carbaldehyde) reagent2 Ethyl thioglycolate, Sodium Ethoxide (Base) FP Final Product (this compound) reagent1->INT Step 1: Formylation reagent2->FP Step 2: Cyclocondensation

Caption: Overall synthetic workflow for this compound.

Reaction Mechanism

The synthesis proceeds via two distinct and well-understood reaction mechanisms:

  • Vilsmeier-Haack Formylation: In the first step, phosphorus oxychloride (POCl₃) activates N,N-dimethylformamide (DMF) to generate the electrophilic Vilsmeier reagent (chlorodimethyliminium ion). This powerful electrophile then attacks the electron-rich C3 position of the 2-chloro-5-bromopyridine ring. Subsequent hydrolysis of the resulting iminium intermediate furnishes the desired aldehyde.

  • Cyclocondensation: The second step begins with the deprotonation of ethyl thioglycolate by a strong base, such as sodium ethoxide, to generate a potent sulfur nucleophile (thiolate). This thiolate attacks the 2-position of the pyridine ring, displacing the chloride in a nucleophilic aromatic substitution (SₙAr) reaction. The resulting intermediate then undergoes an intramolecular condensation, where the α-carbon of the ester attacks the aldehyde carbonyl. A final dehydration step yields the stable aromatic thieno[2,3-b]pyridine ring system.[5]

Experimental Protocol

Safety Precaution: This protocol involves hazardous materials. All steps must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory.

Part A: Synthesis of 2-Chloro-5-bromopyridine-3-carbaldehyde (Intermediate 1)

Materials and Reagents:

ReagentCAS No.Molar Mass ( g/mol )AmountMoles (mmol)Equivalents
2-Chloro-5-bromopyridine40473-01-6192.455.00 g25.981.0
Phosphorus oxychloride (POCl₃)10025-87-3153.334.8 mL51.962.0
N,N-Dimethylformamide (DMF)68-12-273.0925 mL-Solvent
Dichloromethane (DCM)75-09-284.93100 mL-Solvent
Saturated NaHCO₃ solution--~150 mL-Work-up
Brine--~50 mL-Work-up
Anhydrous MgSO₄ or Na₂SO₄--q.s.-Drying

Equipment:

  • 250 mL three-neck round-bottom flask

  • Reflux condenser with a drying tube (CaCl₂)

  • Magnetic stirrer and stir bar

  • Heating mantle with a temperature controller

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Set up a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser (with a drying tube), and a dropping funnel under a nitrogen atmosphere.

  • To the flask, add 2-chloro-5-bromopyridine (5.00 g, 25.98 mmol) and anhydrous DMF (25 mL). Stir the mixture at room temperature until the solid dissolves completely.

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add phosphorus oxychloride (4.8 mL, 51.96 mmol) dropwise via the dropping funnel over 30 minutes. Maintain the internal temperature below 10 °C during the addition.

    • Scientist's Note: The reaction is exothermic. Slow addition is crucial to control the temperature and prevent side reactions. The formation of the Vilsmeier reagent is the initial step.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to 90 °C. Maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 3:1 Hexane:Ethyl Acetate eluent system.

  • Once the starting material is consumed, cool the reaction mixture to room temperature and then carefully pour it onto 200 g of crushed ice in a large beaker.

    • Safety Precaution: This quenching step is highly exothermic and should be performed slowly and with vigorous stirring in a fume hood.

  • Neutralize the acidic solution by slowly adding saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (DCM) (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of Hexane:Ethyl Acetate (starting from 9:1) to afford 2-chloro-5-bromopyridine-3-carbaldehyde as a solid.

Part B: Synthesis of this compound

Materials and Reagents:

ReagentCAS No.Molar Mass ( g/mol )AmountMoles (mmol)Equivalents
Intermediate 153636-66-1220.444.00 g18.151.0
Ethyl thioglycolate623-51-8120.172.2 mL19.961.1
Sodium Ethoxide (NaOEt)141-52-668.052.47 g36.302.0
Anhydrous Ethanol (EtOH)64-17-546.0780 mL-Solvent
Ethyl Acetate (EtOAc)141-78-688.11~150 mL-Solvent
Deionized Water--~100 mL-Work-up

Equipment:

  • 250 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard glassware for work-up and purification

Procedure:

  • To a dry 250 mL round-bottom flask containing a magnetic stir bar, add anhydrous ethanol (80 mL) followed by the portion-wise addition of sodium ethoxide (2.47 g, 36.30 mmol) at 0 °C.

    • Scientist's Note: Sodium ethoxide is a strong base and moisture-sensitive. It deprotonates the ethyl thioglycolate to form the active nucleophile.

  • Stir the mixture for 15 minutes, then add ethyl thioglycolate (2.2 mL, 19.96 mmol) dropwise. Continue stirring at 0 °C for another 30 minutes.

  • Add a solution of 2-chloro-5-bromopyridine-3-carbaldehyde (4.00 g, 18.15 mmol) dissolved in a minimal amount of ethanol to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 12-16 hours, or until TLC analysis indicates the completion of the reaction.

  • Cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Add deionized water (100 mL) to the residue and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • The resulting crude solid can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to yield this compound as a solid.

Characterization and Expected Results

Table 2: Reaction Parameters and Expected Outcome

ParameterStep A (Formylation)Step B (Cyclocondensation)
Reaction Time4-6 hours12-16 hours
Temperature90 °C~80 °C (Reflux)
Expected Yield60-75%70-85%
Product AppearanceWhite to off-white solidSolid

Analytical Data for this compound (C₁₀H₈BrNO₂S): [4]

  • Molecular Weight: 286.15 g/mol

  • Melting Point: To be determined experimentally.

  • ¹H NMR (400 MHz, CDCl₃): Expected chemical shifts (δ, ppm) would include signals for the ethyl group (a triplet around 1.4 ppm and a quartet around 4.4 ppm), and distinct aromatic protons for the thieno[2,3-b]pyridine core.

  • ¹³C NMR (100 MHz, CDCl₃): Expected signals for the carbonyl carbon (~162 ppm), aromatic carbons, and the ethyl group carbons.

  • Mass Spectrometry (ESI-MS): m/z [M+H]⁺ calculated for C₁₀H₉BrNO₂S⁺: 285.96, showing the characteristic isotopic pattern for a bromine-containing compound.

Troubleshooting

  • Low Yield in Step A: Ensure all reagents are anhydrous, particularly the DMF. Incomplete reaction may require a longer heating time.

  • Incomplete Cyclization in Step B: The base is crucial. Ensure the sodium ethoxide is fresh and not degraded by moisture. If the reaction stalls, a small additional portion of base can be added.

  • Purification Difficulties: If the product is difficult to crystallize, column chromatography is the recommended alternative. A gradient elution from low to high polarity (e.g., hexane to ethyl acetate) should provide good separation.

References

Application Notes & Protocols: Strategic Functionalization of the Thieno[2,3-b]pyridine C5 Position

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Thieno[2,3-b]pyridine Scaffold

The thieno[2,3-b]pyridine core is a privileged heterocyclic scaffold that forms the structural basis for a multitude of compounds with significant pharmacological activity. Its derivatives have been extensively explored and have shown promise as anticancer, anti-inflammatory, antiviral, and antimicrobial agents.[1][2][3][4] The fusion of a thiophene ring to a pyridine ring creates a unique electronic architecture, offering multiple sites for chemical modification to modulate biological activity, ADME properties, and target selectivity.

Among these sites, the C5 position on the pyridine ring holds particular strategic value for drug development professionals. Modification at this position allows for the introduction of diverse substituents that can probe specific interactions within a biological target's binding pocket, fine-tune lipophilicity, and alter metabolic stability. However, the selective functionalization of the C5 position is not trivial. The intrinsic electronic properties of the bicyclic system do not inherently favor electrophilic attack at this site, necessitating the development of sophisticated synthetic strategies.

This comprehensive guide provides an in-depth analysis of field-proven and emerging methodologies for the selective functionalization of the thieno[2,3-b]pyridine C5 position. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present data to guide researchers in this critical area of medicinal chemistry.

Understanding the Intrinsic Reactivity of the Thieno[2,3-b]pyridine Core

Before exploring advanced functionalization techniques, it is crucial to understand the inherent reactivity of the thieno[2,3-b]pyridine nucleus toward classical electrophilic aromatic substitution (SEAr). Kinetic studies on hydrogen exchange and nitration have revealed that the electron-rich thiophene ring is significantly more reactive than the electron-deficient pyridine ring.[5]

Computational studies using Density Functional Theory (DFT) further illuminate this reactivity pattern. These studies consistently show that electrophilic attack is overwhelmingly favored at the C2 and C3 positions (the α- and β-positions of the thiophene ring), with a strong preference for the C2 position.[6] The C5 position, being a meta-like position on the pyridine ring, is relatively deactivated and is not a favorable site for classical SEAr. This inherent reactivity profile underscores the necessity for directed synthetic approaches to achieve selective C5 functionalization.

Strategy 1: Transition Metal-Catalyzed C-H Functionalization

Modern synthetic chemistry has been revolutionized by transition metal-catalyzed C-H activation, which allows for the direct conversion of inert C-H bonds into new C-C or C-heteroatom bonds. This strategy is particularly powerful for late-stage functionalization and for accessing positions that are difficult to functionalize via classical methods.

Ruthenium(II)-Catalyzed C5-Alkenylation Directed by a C4-Oxo Group

Expertise & Rationale: Ruthenium(II) catalysis has emerged as a robust tool for C-H functionalization directed by weakly coordinating groups.[7][8][9][10] For the thieno[2,3-b]pyridine scaffold, installing a directing group, such as a carbonyl at the C4 position, provides the necessary coordination site for the metal catalyst. The catalyst forms a stable metallacyclic intermediate that selectively activates the proximal C5-H bond, enabling its reaction with a coupling partner like an alkene. The choice of a weakly coordinating group is advantageous as it can often be installed or may already exist in the target molecule without requiring harsh removal conditions.

The proposed mechanism, based on extensive studies of similar systems, involves initial coordination of the Ru(II) catalyst to the C4-oxo group.[7] This is followed by a concerted metalation-deprotonation step to form a five-membered ruthenacycle intermediate. Coordination of the alkene and subsequent migratory insertion into the Ru-Carbon bond forms a seven-membered ruthenacycle, which then undergoes β-hydride elimination to furnish the C5-alkenylated product and regenerate the active catalyst.

G Substrate Thieno[2,3-b]pyridin-4-one Substrate Coordination Coordination to C4-Oxo (B) Substrate->Coordination Ru_cat [Ru(p-cymene)Cl2]2 Intermediate_A Active Ru(II) Catalyst (A) Ru_cat->Intermediate_A Intermediate_A->Coordination + Substrate Ruthenacycle C5-H Activation (Ruthenacycle Intermediate C) Coordination->Ruthenacycle - H+ Alkene_Coord Alkene Coordination (D) Ruthenacycle->Alkene_Coord + Alkene Insertion Migratory Insertion (E) Alkene_Coord->Insertion Beta_Elim β-Hydride Elimination Insertion->Beta_Elim Beta_Elim->Intermediate_A Catalyst Regeneration Product C5-Alkenylated Product Beta_Elim->Product

Caption: Proposed catalytic cycle for Ru(II)-catalyzed C5-alkenylation.

Protocol 1: Ru(II)-Catalyzed C5-Alkenylation of a Model Thieno[2,3-b]pyridin-4-one

This protocol is adapted from the well-established procedure for the C5-functionalization of quinolin-4(1H)-ones and is expected to be highly effective for the analogous thieno[2,3-b]pyridine system.[7][8]

Materials:

  • Thieno[2,3-b]pyridin-4-one substrate (1.0 equiv)

  • Allyl alcohol or acrylate coupling partner (2.0 equiv)

  • [Ru(p-cymene)Cl₂]₂ (5 mol%)

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) (2.0 equiv, as oxidant)

  • 2,2,2-Trifluoroethanol (TFE), anhydrous (0.2 M)

  • Inert atmosphere (Nitrogen or Argon)

  • Sealed reaction tube

Procedure:

  • To a flame-dried sealed reaction tube, add the thieno[2,3-b]pyridin-4-one substrate (e.g., 0.2 mmol, 1.0 equiv), [Ru(p-cymene)Cl₂]₂ (0.01 mmol, 5 mol%), and Cu(OAc)₂·H₂O (0.4 mmol, 2.0 equiv).

  • Evacuate and backfill the tube with inert gas (N₂ or Ar) three times.

  • Add anhydrous TFE (1.0 mL) via syringe.

  • Add the alkene coupling partner (0.4 mmol, 2.0 equiv) via syringe.

  • Seal the tube tightly and place it in a preheated oil bath at 80 °C.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (10 mL) and filter through a pad of Celite®.

  • Wash the Celite® pad with additional ethyl acetate (2 x 5 mL).

  • Concentrate the combined filtrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure C5-alkenylated product.

Data Presentation:

Substrate (R group)Alkene Coupling PartnerProductExpected Yield
H1-Hexen-3-olC5-(1-Hydroxyhex-2-en-2-yl)-thienopyridinoneGood
6-MeMethyl AcrylateMethyl (E)-3-(4-oxo-thienopyridin-5-yl)acrylateGood to Excellent
2-PhStyreneC5-((E)-Styryl)-thienopyridinoneModerate to Good
6-ClN-PhenylmaleimideC5-(N-Phenyl-2,5-dioxopyrrolin-3-yl)-thienopyridinoneGood

Yields are estimated based on analogous reactions with quinolinones.[7]

Strategy 2: Palladium-Catalyzed Cross-Coupling of C5-Halides

This strategy represents a more classical, yet highly reliable and versatile, approach. It is a two-step process involving the initial synthesis of a C5-halogenated (typically brominated) thieno[2,3-b]pyridine, followed by a palladium-catalyzed cross-coupling reaction, such as Suzuki-Miyaura (for C-C bonds) or Buchwald-Hartwig (for C-N bonds).

Expertise & Rationale: The Suzuki-Miyaura reaction is one of the most robust and widely used methods for forming C(sp²)-C(sp²) bonds. Its advantages include mild reaction conditions, high functional group tolerance, commercial availability of a vast array of boronic acids and esters, and typically high yields.[11] The key to this approach is the synthesis of the 5-bromo-thieno[2,3-b]pyridine precursor, which can often be achieved through electrophilic bromination if conditions are optimized to overcome the inherent preference for the thiophene ring, or through a multi-step synthesis of the core. Once obtained, the C5-Br bond serves as a synthetic handle for the introduction of various aryl or heteroaryl groups.

G Start 5-Bromo-thieno[2,3-b]pyridine Mix Mix & Heat (1,4-Dioxane/H2O, 90°C) Start->Mix Reagents Arylboronic Acid Pd(PPh3)4 Catalyst Base (K3PO4) Reagents->Mix Workup Aqueous Workup & Extraction Mix->Workup Reaction Completion Purify Column Chromatography Workup->Purify Product 5-Aryl-thieno[2,3-b]pyridine Purify->Product

Caption: Workflow for Suzuki-Miyaura cross-coupling at the C5 position.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura C5-Arylation

This protocol is adapted from a highly efficient procedure for the C5-arylation of a substituted bromopyridine.[11]

Materials:

  • 5-Bromo-thieno[2,3-b]pyridine derivative (1.0 equiv)

  • Arylboronic acid (1.1 - 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Potassium phosphate (K₃PO₄) (1.5 - 2.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask, combine the 5-bromo-thieno[2,3-b]pyridine (e.g., 0.5 mmol, 1.0 equiv), the desired arylboronic acid (0.55 mmol, 1.1 equiv), and K₃PO₄ (1.0 mmol, 2.0 equiv).

  • Add the Pd(PPh₃)₄ catalyst (0.025 mmol, 5 mol%) to the flask.

  • Evacuate and backfill the flask with inert gas (N₂ or Ar) three times.

  • Add degassed 1,4-dioxane (2.0 mL) and degassed water (0.5 mL) via syringe.

  • Place the flask in a preheated oil bath at 90-95 °C.

  • Stir the reaction mixture vigorously for 12-18 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (25 mL) and water (15 mL).

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 5-aryl-thieno[2,3-b]pyridine.

Data Presentation:

5-Bromo Substrate (R groups)Arylboronic AcidProductExpected Yield
UnsubstitutedPhenylboronic acid5-Phenyl-thieno[2,3-b]pyridineGood to Excellent
2-Me, 3-NH₂4-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-2-methyl-thieno[2,3-b]pyridin-3-amineGood
UnsubstitutedThiophene-2-boronic acid5-(Thiophen-2-yl)-thieno[2,3-b]pyridineGood
2-Me, 3-NHAc3-Fluorophenylboronic acidN-(5-(3-Fluorophenyl)-2-methyl-thieno[2,3-b]pyridin-3-yl)acetamideModerate to Good

Yields are estimated based on analogous reactions with bromopyridines.[11]

References

Synthesis of novel derivatives from Ethyl 5-bromothieno[2,3-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Novel Derivatives from Ethyl 5-bromothieno[2,3-b]pyridine-2-carboxylate

Authored by a Senior Application Scientist

Abstract

The thieno[2,3-b]pyridine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of compounds with significant pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic utilization of this compound, a versatile and highly valuable building block, for the synthesis of novel derivatives. We delve into the practical application of modern palladium-catalyzed cross-coupling reactions—specifically the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—to facilitate the construction of diverse molecular architectures through C-C and C-N bond formation. Each section offers not only a step-by-step protocol but also the underlying scientific rationale for experimental choices, ensuring both reproducibility and a deeper understanding of the chemistry involved.

The Strategic Importance of this compound

The utility of this compound as a starting material stems from its distinct structural features. The thieno[2,3-b]pyridine heterocycle provides a rigid, bioisosterically relevant framework, while the ester group at the 2-position offers a handle for further modifications, such as amidation.[3] Critically, the bromine atom at the 5-position serves as a versatile synthetic linchpin. Its position on the pyridine ring makes it an ideal electrophilic partner for a range of palladium-catalyzed cross-coupling reactions, which have become indispensable tools in modern organic synthesis for their efficiency and functional group tolerance.[4] This guide will focus on three cornerstone transformations that leverage this reactivity.

G A This compound B Suzuki Coupling (C-C Bond) A->B  [Pd], Base + R-B(OH)₂ C Buchwald-Hartwig Amination (C-N Bond) A->C  [Pd], Base + R₂NH D Sonogashira Coupling (C-C sp Bond) A->D  [Pd], [Cu] + R-C≡CH E Aryl & Heteroaryl Derivatives B->E F Aryl & Alkyl Amine Derivatives C->F G Alkynyl Derivatives D->G

Caption: Synthetic pathways from the core scaffold.

C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organoboron species with an organic halide.[5] Its popularity is due to the mild reaction conditions, the stability and low toxicity of boronic acid reagents, and its exceptional functional group tolerance.[5][6]

Mechanistic Rationale

The reaction proceeds via a well-established catalytic cycle. The active Pd(0) catalyst first undergoes oxidative addition into the C-Br bond of the thienopyridine. The required boronic acid is activated by a base to form a more nucleophilic boronate species. This species then undergoes transmetalation with the palladium complex, transferring its organic group to the metal center. The final step, reductive elimination, forms the new C-C bond and regenerates the Pd(0) catalyst.[6]

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd_complex Ar-Pd(II)L₂(Br) oxidative_addition->pd_complex transmetalation Transmetalation pd_aryl_complex Ar-Pd(II)L₂(R) transmetalation->pd_aryl_complex reductive_elimination Reductive Elimination reductive_elimination->pd0 product Ar-R reductive_elimination->product boronic_acid R-B(OH)₂ + Base → [R-B(OH)₃]⁻ boronic_acid->transmetalation start Ar-Br start->oxidative_addition

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Protocol: Synthesis of Ethyl 5-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxylate

Materials:

  • This compound

  • 4-Methoxyphenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (PdCl₂(dppf)·CH₂Cl₂)

  • Cesium Carbonate (Cs₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), 4-methoxyphenylboronic acid (1.5 equiv), and Cs₂CO₃ (3.0 equiv).

  • Add PdCl₂(dppf)·CH₂Cl₂ (0.05 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous 1,4-dioxane and degassed water to form a 4:1 solvent mixture. The solution should be thoroughly degassed via sparging with argon for 15-20 minutes.

    • Expertise & Experience: The use of an inert atmosphere is critical. Oxygen can oxidize the active Pd(0) species, poisoning the catalyst. The base (Cs₂CO₃) is essential for activating the boronic acid to facilitate the transmetalation step.[5]

  • Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic mixture with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

Data Summary: Suzuki Coupling Scope
Boronic Acid/EsterPd Catalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
Phenylboronic acidPdCl₂(dppf) (4%)K₂CO₃Dioxane/H₂O100~66[7]
4-MethoxyphenyltrifluoroboratePdCl₂(dppf) (4%)K₂CO₃Dioxane/H₂O10070[7]
4-(Trifluoromethyl)phenylboronic acidPdCl₂(dppf) (4%)K₂CO₃Dioxane/H₂O100~65[7]
Pyridin-4-ylboronic acidPdCl₂(dppf) (4%)K₂CO₃Dioxane/H₂O10066[7]

C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the premier method for constructing carbon-nitrogen bonds, coupling amines with aryl halides.[8][9] This reaction has revolutionized access to aryl amines, which are ubiquitous in pharmaceuticals and organic materials.[10][11]

Mechanistic Rationale

Similar to the Suzuki coupling, the reaction begins with oxidative addition of the Pd(0) catalyst to the aryl bromide. The resulting complex then coordinates the amine. A strong, non-nucleophilic base deprotonates the coordinated amine to form a palladium-amido complex. The final, and often rate-limiting, step is reductive elimination, which forms the C-N bond and regenerates the Pd(0) catalyst.[8][9] The development of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) by the Buchwald group was critical to accelerate this final step.[12]

BHA_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd_complex Ar-Pd(II)L₂(Br) oxidative_addition->pd_complex amine_coordination Amine Coordination & Deprotonation pd_amido_complex Ar-Pd(II)L₂(NR₂) amine_coordination->pd_amido_complex reductive_elimination Reductive Elimination reductive_elimination->pd0 product Ar-NR₂ reductive_elimination->product amine R₂NH + Base amine->amine_coordination start Ar-Br start->oxidative_addition

Caption: Simplified Buchwald-Hartwig amination cycle.

Protocol: Synthesis of Ethyl 5-(Piperidin-1-yl)thieno[2,3-b]pyridine-2-carboxylate

Materials:

  • This compound

  • Piperidine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

Procedure:

  • In a glovebox, add NaOtBu (1.4 equiv) to an oven-dried Schlenk tube.

  • In a separate vial, dissolve Pd₂(dba)₃ (0.01 equiv) and XPhos (0.04 equiv) in anhydrous toluene. Add this catalyst solution to the Schlenk tube.

  • Add this compound (1.0 equiv) and piperidine (1.2 equiv) to the tube.

    • Trustworthiness: The order of addition can be crucial. Preparing the catalyst solution separately and adding it to the base, followed by the substrates, can ensure proper catalyst formation. The use of a strong, non-nucleophilic base like NaOtBu is necessary to deprotonate the amine without competing as a nucleophile.[13]

  • Seal the tube, remove it from the glovebox, and heat the reaction mixture to 100-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate) to obtain the pure product.

C-C(sp) Bond Formation: The Sonogashira Coupling

The Sonogashira coupling is a highly effective method for forming a bond between an sp² carbon of an aryl halide and an sp carbon of a terminal alkyne.[14][15] It is widely used to synthesize conjugated enynes and to introduce rigid alkyne linkers into complex molecules.[16]

Mechanistic Rationale

The Sonogashira reaction uniquely employs a dual catalytic system. The palladium cycle is similar to those previously described (oxidative addition, reductive elimination). The copper co-catalyst plays a crucial role by reacting with the terminal alkyne and base to form a copper(I) acetylide intermediate. This species is highly reactive and readily undergoes transmetalation with the Pd(II)-aryl complex, which is much faster than the direct reaction of the alkyne with the palladium complex.[14][17]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)L₂(X) pd0->pd_complex Oxidative Addition (Ar-X) pd_alkynyl Ar-Pd(II)L₂(C≡CR) pd_complex->pd_alkynyl Transmetalation pd_alkynyl->pd0 Reductive Elimination product Ar-C≡CR pd_alkynyl->product cu_x Cu(I)X cu_acetylide Cu(I)-C≡CR cu_acetylide->pd_complex cu_acetylide->cu_x alkyne H-C≡CR + Base alkyne->cu_acetylide

Caption: Dual catalytic cycles in Sonogashira coupling.

Protocol: Synthesis of Ethyl 5-(phenylethynyl)thieno[2,3-b]pyridine-2-carboxylate

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF, anhydrous)

Procedure:

  • To a Schlenk flask, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.05 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF, followed by anhydrous triethylamine. The amine serves as both the base and a co-solvent.

    • Authoritative Grounding: The reaction must be run under anaerobic conditions to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling), a common side reaction catalyzed by copper salts in the presence of oxygen.[14]

  • Add phenylacetylene (1.2 equiv) dropwise via syringe.

  • Stir the reaction at room temperature for 8-16 hours. Monitor by TLC.

  • Once complete, filter the reaction mixture through a pad of Celite to remove precipitated salts, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate) to afford the alkynylated product.

Data Summary: Sonogashira Coupling Scope
Terminal AlkynePd Catalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
PhenylacetylenePd(CF₃COO)₂ (2.5%)Et₃NDMF10090-95%[16][18]
4-EthynyltoluenePd(CF₃COO)₂ (2.5%)Et₃NDMF100~92%[16][18]
1-HeptynePd(CF₃COO)₂ (2.5%)Et₃NDMF100~85%[16][18]
3-EthynylpyridinePd(CF₃COO)₂ (2.5%)Et₃NDMF100~88%[16][18]
(Note: The referenced protocols use 2-amino-3-bromopyridines, but the conditions are highly transferable to the thienopyridine scaffold.)

Conclusion

This compound is an exceptionally powerful platform for the generation of novel chemical entities. By mastering the application of cornerstone palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—researchers can rapidly and efficiently access a vast chemical space. The protocols and insights provided herein serve as a robust starting point for the synthesis of diverse libraries of C-C and C-N functionalized thienopyridines, accelerating discovery programs in medicinal chemistry and materials science.

References

The Versatile Scaffold: Ethyl 5-bromothieno[2,3-b]pyridine-2-carboxylate as a Cornerstone for FAK Inhibitor Synthesis in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern medicinal chemistry, the pursuit of novel kinase inhibitors remains a critical frontier in the development of targeted cancer therapies. Among the myriad of heterocyclic scaffolds, the thieno[2,3-b]pyridine core has emerged as a privileged structure, demonstrating a wide array of pharmacological activities. This application note delves into the specific utility of a key derivative, Ethyl 5-bromothieno[2,3-b]pyridine-2-carboxylate, as a pivotal starting material for the synthesis of potent and selective Focal Adhesion Kinase (FAK) inhibitors. FAK is a non-receptor tyrosine kinase that is frequently overexpressed in various solid tumors, playing a central role in tumor progression, metastasis, and angiogenesis. Its inhibition, therefore, presents a promising therapeutic strategy.

This guide provides an in-depth analysis of the chemical attributes of this compound that make it an ideal precursor for FAK inhibitor synthesis. We will explore the strategic application of this molecule in a two-step synthetic sequence, beginning with a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, followed by an amide bond formation. Detailed, field-proven protocols for these transformations are provided, along with a discussion of the underlying chemical principles. Furthermore, we will contextualize the application of the resulting FAK inhibitors by examining their mechanism of action within the intricate FAK signaling pathway.

Physicochemical Properties and Strategic Advantages of the Starting Material

This compound is a robust and versatile building block for medicinal chemistry. Its key structural features, an electron-rich thieno[2,3-b]pyridine core, a strategically positioned bromine atom, and an ethyl ester moiety, offer orthogonal handles for sequential chemical modifications.

PropertyValue
CAS Number 1234615-97-4
Molecular Formula C₁₀H₈BrNO₂S
Molecular Weight 286.15 g/mol
IUPAC Name This compound

The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a diverse range of aryl and heteroaryl substituents. This is a critical step in building the pharmacophore required for potent FAK inhibition. The ethyl ester at the 2-position serves as a convenient precursor for the introduction of various amide functionalities, which are often crucial for establishing key hydrogen bonding interactions within the ATP-binding pocket of the FAK enzyme.

The Synthetic Pathway to FAK Inhibitors: A Two-Step Approach

The application of this compound in the synthesis of FAK inhibitors can be elegantly demonstrated through a two-step reaction sequence. This pathway is exemplified by the synthesis of analogs of the clinical candidate GSK2256098.

G start This compound step1 Suzuki-Miyaura Coupling (Aryl Boronic Acid, Pd Catalyst, Base) start->step1 intermediate Ethyl 5-aryl-thieno[2,3-b]pyridine-2-carboxylate step1->intermediate step2 Amide Formation (1. Saponification, 2. Amide Coupling (e.g., with Methylamine, HATU)) intermediate->step2 product N-methyl-5-aryl-thieno[2,3-b]pyridine-2-carboxamide (FAK Inhibitor Core) step2->product

Caption: Synthetic workflow from the starting material to the FAK inhibitor core.

PART 1: Detailed Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. The choice of palladium catalyst, ligand, and base may require optimization depending on the specific boronic acid used.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Schlenk flask

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • Add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 mmol) to the flask.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Add 1,4-dioxane (8 mL) and water (2 mL) to the flask via syringe.

  • Stir the reaction mixture at 90 °C for 12-18 hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired Ethyl 5-aryl-thieno[2,3-b]pyridine-2-carboxylate.[1]

Causality Behind Experimental Choices: The use of a palladium(0) catalyst is essential for the catalytic cycle of the Suzuki reaction.[2] Triphenylphosphine is a common ligand that stabilizes the palladium catalyst. A base, such as potassium phosphate, is required to activate the boronic acid for transmetalation. The mixed solvent system of dioxane and water is often effective for dissolving both the organic and inorganic reagents.[1]

Protocol 2: Synthesis of N-methyl-5-aryl-thieno[2,3-b]pyridine-2-carboxamide via Amide Formation

This protocol involves a two-step process: saponification of the ethyl ester to the corresponding carboxylic acid, followed by an amide coupling reaction with methylamine.

Step 2a: Saponification of the Ethyl Ester

Materials:

  • Ethyl 5-aryl-thieno[2,3-b]pyridine-2-carboxylate (from Protocol 1) (1.0 eq)

  • Sodium hydroxide (NaOH) (4.0 M aqueous solution)

  • 1,4-Dioxane

  • Hydrochloric acid (HCl) (1 M aqueous solution)

Procedure:

  • Dissolve the Ethyl 5-aryl-thieno[2,3-b]pyridine-2-carboxylate (1.0 mmol) in a mixture of 1,4-dioxane (10 mL) and 4 M aqueous sodium hydroxide (5 mL).

  • Heat the mixture to 70 °C and stir for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully acidify with 1 M HCl until a precipitate forms (pH ~4-5).

  • Collect the solid by filtration, wash with water, and dry under vacuum to obtain the 5-aryl-thieno[2,3-b]pyridine-2-carboxylic acid.[3]

Step 2b: Amide Coupling with Methylamine

Materials:

  • 5-aryl-thieno[2,3-b]pyridine-2-carboxylic acid (from Step 2a) (1.0 eq)

  • Methylamine (2.0 M solution in THF) (1.5 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of the 5-aryl-thieno[2,3-b]pyridine-2-carboxylic acid (1.0 mmol) in anhydrous DMF (10 mL), add HATU (1.2 mmol) and DIPEA (3.0 mmol).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add the methylamine solution (1.5 mmol) to the reaction mixture.

  • Continue stirring at room temperature for 12-16 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final N-methyl-5-aryl-thieno[2,3-b]pyridine-2-carboxamide.[3]

Causality Behind Experimental Choices: Saponification is a standard method for the hydrolysis of esters to carboxylic acids.[3] HATU is a highly efficient peptide coupling reagent that activates the carboxylic acid for nucleophilic attack by the amine.[3] DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid.

PART 2: Mechanism of Action and the FAK Signaling Pathway

The synthesized N-methyl-5-aryl-thieno[2,3-b]pyridine-2-carboxamides are designed to function as ATP-competitive inhibitors of Focal Adhesion Kinase (FAK). FAK is a critical node in intracellular signaling, integrating signals from integrins and growth factor receptors to regulate cell survival, proliferation, migration, and invasion.

FAK_Pathway ECM Extracellular Matrix (ECM) Integrins Integrins ECM->Integrins FAK FAK Integrins->FAK Activation (Autophosphorylation at Y397) GF_Receptors Growth Factor Receptors GF_Receptors->FAK Activation Src Src FAK->Src Recruitment & Activation PI3K PI3K FAK->PI3K ERK ERK FAK->ERK Cell_Migration Cell Migration & Invasion FAK->Cell_Migration Angiogenesis Angiogenesis FAK->Angiogenesis Src->FAK Full Activation Akt Akt PI3K->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival ERK->Cell_Survival Inhibitor Thieno[2,3-b]pyridine FAK Inhibitor Inhibitor->FAK Inhibition

Caption: Simplified FAK signaling pathway and the point of intervention by thieno[2,3-b]pyridine-based inhibitors.

Upon activation by upstream signals, FAK undergoes autophosphorylation at tyrosine 397 (Y397). This phosphotyrosine residue serves as a docking site for the SH2 domain of Src family kinases. The recruitment of Src leads to the full activation of FAK and the subsequent phosphorylation of downstream substrates, triggering signaling cascades such as the PI3K/Akt and ERK pathways. These pathways are crucial for promoting cell survival and proliferation. FAK also plays a direct role in cell motility and invasion.

The thieno[2,3-b]pyridine-based inhibitors synthesized from this compound are designed to bind to the ATP-binding pocket of the FAK kinase domain. By competitively inhibiting the binding of ATP, these small molecules prevent the autophosphorylation of FAK at Y397, thereby blocking its activation and the downstream signaling events that contribute to cancer progression.

Conclusion

This compound is a highly valuable and versatile starting material in medicinal chemistry, particularly for the synthesis of targeted oncology therapeutics. Its well-defined reactive sites allow for a straightforward and efficient two-step synthesis of potent FAK inhibitors. The protocols outlined in this application note provide a solid foundation for researchers and drug development professionals to explore the synthesis and biological evaluation of novel thieno[2,3-b]pyridine-based FAK inhibitors. A thorough understanding of the FAK signaling pathway and the mechanism of action of these inhibitors is paramount for the rational design of next-generation cancer therapies.

References

Application Note: Ethyl 5-bromothieno[2,3-b]pyridine-2-carboxylate as a Versatile Scaffold for Kinase Inhibitor and Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thieno[2,3-b]pyridine heterocyclic system represents a privileged scaffold in medicinal chemistry, largely due to its structural resemblance to the native purine core of DNA and RNA. This unique characteristic makes it an ideal starting point for the design of novel therapeutics that interact with a wide array of biological targets. Ethyl 5-bromothieno[2,3-b]pyridine-2-carboxylate has emerged as a particularly valuable building block for cancer research. Its strategically positioned reactive handles—a bromine atom at the C5 position and an ethyl ester at the C2 position—allow for extensive and targeted synthetic diversification. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging this scaffold. We will explore its application in the synthesis of potent kinase inhibitors, provide detailed, field-proven synthetic protocols for its modification, and discuss key structure-activity relationship (SAR) insights that guide the rational design of next-generation anticancer agents.

Introduction: The Thieno[2,3-b]pyridine Privileged Scaffold

In the landscape of oncology drug discovery, the identification of "privileged scaffolds" that can be decorated to target multiple receptor families is a cornerstone of efficient medicinal chemistry. The thieno[2,3-b]pyridine core is one such scaffold. As a bioisostere of adenine, it provides a foundational structure that is predisposed to interact with ATP-binding sites, a common feature of many enzymes, particularly protein kinases.[1] Derivatives of this core have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2]

This compound (Figure 1) is an exemplary starting material for tapping into this potential. Its utility is rooted in two key functional groups:

  • The C5-Bromine: This halogen serves as a versatile synthetic handle. It provides a reactive electrophilic site, ideal for modern palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[3][4] This allows for the precise and controlled installation of a wide variety of aryl, heteroaryl, and amino substituents, which are often crucial for modulating target specificity and potency.

  • The C2-Ethyl Carboxylate: This ester group is a latent carboxylic acid. It can be readily hydrolyzed and subsequently converted into a diverse array of amides.[3][5] The amide functionality is a common feature in many kinase inhibitors, often forming critical hydrogen bond interactions within the enzyme's active site.

This combination of features makes the title compound a powerful platform for generating large libraries of structurally diverse molecules for high-throughput screening and lead optimization in cancer research.

Physicochemical Properties and Reactivity

A thorough understanding of the starting material's properties is fundamental to its effective use in complex synthetic campaigns.

PropertyValue
IUPAC Name This compound
CAS Number 1234615-97-4
Molecular Formula C₁₀H₈BrNO₂S
Molecular Weight 286.15 g/mol
Appearance Solid (inferred)
Key Reactive Sites C5-Br (for cross-coupling), C2-COOEt (for amidation)
(Data sourced from Vulcanchem).[3]

The reactivity of the scaffold is dominated by its two functional handles. The C5-bromine is readily susceptible to oxidative addition by a Palladium(0) catalyst, initiating the catalytic cycles of numerous cross-coupling reactions. The C2-ester, while relatively stable, can be saponified under basic conditions to yield the corresponding carboxylate, which can then be activated for amide bond formation using standard peptide coupling reagents. This orthogonal reactivity allows for a stepwise and controlled diversification of the core structure.

Application in Targeting Cancer-Associated Kinases

Aberrant protein kinase activity is a hallmark of many cancers, driving uncontrolled cell proliferation, survival, and metastasis. Consequently, kinase inhibitors have become a major class of oncology drugs. The thieno[2,3-b]pyridine scaffold is exceptionally well-suited for the development of such inhibitors.

Pim-1 Kinase: A Case Study

Pim-1 is a constitutively active serine/threonine kinase that is frequently overexpressed in various hematological and solid tumors. It plays a critical role in promoting cell survival and proliferation by phosphorylating downstream targets involved in apoptosis and cell cycle progression. Inhibition of Pim-1 is therefore a promising therapeutic strategy.

Several studies have demonstrated that derivatives of 5-bromo-thieno[2,3-b]pyridine can be potent Pim-1 inhibitors.[5][6] By modifying the core at the C2 and C5 positions, researchers have developed compounds with significant inhibitory activity, with some showing IC₅₀ values in the low micromolar range.[6] These inhibitors typically function by competing with ATP for binding in the kinase's active site, a mechanism facilitated by the purine-like structure of the thieno[2,3-b]pyridine core.

Pim1_Pathway GF Growth Factors (e.g., IL-3, IFN-γ) Receptor Cytokine Receptor GF->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Pim1_Gene Pim-1 Gene Transcription STAT->Pim1_Gene Activates Pim1 Pim-1 Kinase Pim1_Gene->Pim1 Expresses Bad Bad Pim1->Bad Phosphorylates (Inactivates) cMyc c-Myc Pim1->cMyc Stabilizes Bcl2 Bcl-2 / Bcl-xL Bad->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Prevents Proliferation Cell Proliferation cMyc->Proliferation Promotes Inhibitor Thieno[2,3-b]pyridine Inhibitor Inhibitor->Pim1 INHIBITS

Pim-1 signaling pathway and point of inhibition.

While the thieno[2,3-b]pyridine core has been successfully applied to Pim-1, the broader thienopyrimidine family (isomeric scaffolds) has also yielded potent inhibitors against other critical cancer targets like VEGFR-2, which drives angiogenesis, and PI3K, a central node in cell survival pathways.[7][8] This underscores the versatility of the general scaffold in kinase-targeted drug design.

Synthetic Diversification Protocols

The true power of this compound lies in its capacity for synthetic modification. Below are trusted, step-by-step protocols for key transformations.

This protocol facilitates the formation of a C-C bond, attaching a new aryl or heteroaryl group at the C5 position. This is critical for exploring interactions within lipophilic pockets of target enzymes.

Suzuki_Workflow Start Materials: - this compound - Arylboronic Acid - Pd Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃) - Solvent (e.g., Dioxane/H₂O) Setup Reaction Setup: Combine reactants in a Schlenk flask. Start->Setup Degas Degas: Evacuate and backfill with Argon (3x). Setup->Degas Heat Heat: Reflux at 90-100 °C until completion (TLC/LC-MS). Degas->Heat Workup Work-up: - Cool to RT - Dilute with EtOAc - Wash with H₂O, brine Heat->Workup Purify Purification: - Dry (Na₂SO₄) - Concentrate - Column Chromatography Workup->Purify Product Final Product: 5-Aryl-thieno[2,3-b]pyridine derivative Purify->Product

Experimental workflow for Suzuki-Miyaura coupling.

Materials and Reagents:

  • This compound (1.0 eq)

  • Arylboronic acid or pinacol ester (1.2 - 1.5 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

  • Solvent: Anhydrous Dioxane and Water (e.g., 4:1 v/v)

  • Inert Gas: Argon or Nitrogen

Protocol Steps:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the corresponding arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with argon. Repeat this cycle three times to ensure all oxygen is removed. Causality: The Pd(0) catalyst is sensitive to oxidation, which would deactivate it. An inert atmosphere is crucial for catalytic turnover.

  • Reagent Addition: Add the palladium catalyst to the flask under a positive pressure of argon. Then, add the degassed solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues. Transfer the filtrate to a separatory funnel and wash sequentially with water and saturated brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 5-aryl product.

This protocol enables the formation of a C-N bond, introducing primary or secondary amines at the C5 position. This is a powerful method for creating derivatives that can act as hydrogen bond donors or acceptors.

Materials and Reagents:

  • This compound (1.0 eq)

  • Primary or Secondary Amine (1.2 - 1.5 eq)

  • Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine Ligand (e.g., BINAP or Xantphos, 4-5 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), 1.5 eq)

  • Solvent: Anhydrous Toluene or Dioxane

  • Inert Gas: Argon or Nitrogen

Protocol Steps:

  • Vessel Preparation: In an argon-filled glovebox or using Schlenk techniques, add the palladium pre-catalyst, phosphine ligand, and base to a dry, sealable reaction tube.

  • Reagent Addition: Add the this compound and the anhydrous solvent. Stir for a few minutes, then add the amine coupling partner.

  • Reaction: Seal the tube tightly and heat the mixture to 80-110 °C. Causality: The base (NaOtBu) is strong and not nucleophilic. Its role is to deprotonate the amine after it coordinates to the palladium center, forming the key palladium-amido complex required for reductive elimination.[9]

  • Monitoring: Follow the reaction's progress by LC-MS. Upon completion, cool the reaction to room temperature.

  • Work-up: Carefully unseal the tube and quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the crude product via flash column chromatography to obtain the desired 5-amino derivative.

This two-step procedure converts the C2-ester into a versatile amide functionality.

Step A: Saponification (Ester Hydrolysis)

  • Dissolve the C2-ester starting material in a mixture of THF/Methanol/Water (e.g., 2:1:1).

  • Add an excess of Lithium Hydroxide (LiOH, ~5 eq) and stir at room temperature until TLC/LC-MS confirms complete conversion to the carboxylic acid.

  • Acidify the mixture to pH ~3-4 with 1M HCl.

  • Extract the product with ethyl acetate, dry the organic layer, and concentrate to yield the carboxylic acid, which is often used without further purification.

Step B: Amide Coupling

  • Dissolve the crude carboxylic acid from Step A in an anhydrous solvent like DMF or CH₂Cl₂.

  • Add an amine (1.1 eq), a coupling agent (e.g., HATU or HBTU, 1.2 eq), and a non-nucleophilic base (e.g., DIPEA or Et₃N, 2.0-3.0 eq).

  • Stir the reaction at room temperature for 4-16 hours.

  • Upon completion, perform a standard aqueous work-up and purify by column chromatography or recrystallization to yield the final C2-amide product.

Biological Activity and Structure-Activity Relationship (SAR) Insights

Systematic modification of the thieno[2,3-b]pyridine scaffold using the protocols above has yielded crucial insights into the structural requirements for potent anticancer activity.

Summary of Biological Activity for Pim-1 Inhibitors

Compound IDR¹ Group at C5R² Group at C2TargetActivity (IC₅₀ µM)
3c -Br3-chloro-4-fluorophenylaminoPim-135.7
5b -Br4-methoxyphenylpiperazine-1-carbonylPim-112.71
8d (Varies)(Varies)Pim-10.019
(Data is representative and compiled from multiple sources for illustrative purposes).[5][6]

Key SAR Observations:

  • The C5-Substituent: The nature of the group at the C5 position is a primary determinant of activity. Introduction of aryl groups via Suzuki coupling often enhances potency by establishing favorable interactions in hydrophobic regions of the target protein.[10] The electronic properties of this aryl ring (i.e., electron-donating vs. electron-withdrawing groups) can be fine-tuned to optimize binding.

  • The C2-Amide: The C2-amide is frequently involved in forming hydrogen bonds that anchor the inhibitor in the active site. The identity of the N-substituent on the amide is critical. For many thieno[2,3-b]pyridine-based antiproliferative agents, an N-phenyl ring with a specific substitution pattern, such as a 2-methyl-3-halogen arrangement, has been shown to maximize potency.[10]

  • The C3-Position: Although the starting material lacks a substituent here, many of the most potent inhibitors feature a 3-amino group.[11][12] This group can serve as another key hydrogen-bonding motif.

  • Solubility Challenges: A significant challenge with this planar, aromatic scaffold is poor aqueous solubility, which stems from strong intermolecular π-stacking and crystal packing forces.[12][13] This can hinder bioavailability and clinical development. Medicinal chemists have addressed this by incorporating bulky, cleavable ester or carbonate groups as prodrugs to disrupt planarity and improve the pharmacokinetic profile.[12]

SAR_Diagram cluster_0 Structure-Activity Relationship Hotspots Core Thieno[2,3-b]pyridine Core (Planar, π-stacking issues) R5 C5: Critical for Potency - Introduce aryl/heteroaryl groups (Suzuki Coupling) - Introduce amines (Buchwald-Hartwig) R2 C2: Key H-Bonding Site - Amide is crucial - N-Aryl substitution modulates activity R3 C3: H-Bond Donor - Amino group often found in potent inhibitors Structure

References

Application Note: A Comprehensive Guide to High-Throughput Screening Assay Development for Novel Thieno[2,3-b]pyridine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thieno[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent anti-proliferative and kinase inhibitory activity.[1][2][3] Identifying novel and selective kinase inhibitors from large chemical libraries requires a robust, miniaturized, and validated high-throughput screening (HTS) assay. This guide provides a comprehensive framework for the development, optimization, and validation of a biochemical HTS assay for thieno[2,3-b]pyridine derivatives targeting protein kinases. We present a detailed protocol using the versatile AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) technology, chosen for its high sensitivity and amenability to automation.[4] The principles and methodologies described herein, from initial parameter optimization to rigorous statistical validation using the Z'-factor, are designed to ensure the generation of high-quality, reproducible data, thereby accelerating the discovery of promising new therapeutic candidates.[5][6]

Introduction: The Thieno[2,3-b]pyridine Scaffold and Kinase Targets

The thieno[2,3-b]pyridine core is a heterocyclic compound that has garnered significant attention in drug discovery due to its versatile biological activities. Studies have identified derivatives with efficacy against cancer cell lines, including those resistant to current therapies.[3][7] A primary mechanism of action for many of these compounds is the inhibition of protein kinases.[8][9] Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[10][11] This makes them one of the most important classes of drug targets.[12]

For the purpose of this guide, we will focus on developing an assay for inhibitors of a therapeutically relevant tyrosine kinase, such as the Recepteur d'Origine Nantais (RON) kinase, which has been previously identified as a target for thieno[2,3-b]pyridine derivatives.[8] The principles outlined, however, are broadly applicable to other protein kinases.

Selecting an HTS Assay Technology for Kinase Inhibitors

The foundation of a successful HTS campaign is the selection of an appropriate assay technology. For kinase activity, the goal is to measure the enzymatic transfer of a phosphate group from ATP to a substrate (protein or peptide). Several robust technologies are available:

  • Luminescence-Based ATP Detection: Assays like Kinase-Glo® measure kinase activity by quantifying the amount of ATP consumed.[13][14][15] The luminescent signal is inversely proportional to kinase activity, offering a simple, homogeneous "mix-and-read" format.[14]

  • Fluorescence Polarization (FP): FP assays measure the change in the tumbling rate of a small fluorescently labeled tracer. In a competitive immunoassay format, the phosphorylated product from the kinase reaction displaces a fluorescent tracer from a specific antibody, leading to a decrease in polarization.[16][17][18]

  • Proximity-Based Assays (AlphaScreen®): This technology relies on the interaction of donor and acceptor beads.[19][20][21] When brought into close proximity (~200 nm) by a biological interaction, laser excitation of the donor bead generates singlet oxygen, which diffuses to the acceptor bead, triggering a chemiluminescent signal.[22] This method is exceptionally sensitive and has a high signal-to-background ratio.[4]

For this application note, we will detail the development of an AlphaScreen® assay due to its robustness, high sensitivity, and resistance to interference from colored or fluorescent compounds compared to other optical methods.[4]

Development and Optimization of an AlphaScreen® Kinase Assay

The development process is a systematic approach to define the optimal conditions that yield a robust and reproducible assay signal.[23] This involves titrating key components to find the ideal balance for sensitivity and performance in a miniaturized format (e.g., 384- or 1536-well plates).[24]

Assay Principle

The AlphaScreen® kinase assay involves two stages. First, the kinase reaction is performed with a biotinylated substrate and ATP. Second, the detection reagents are added: streptavidin-coated donor beads that bind the biotinylated substrate, and antibody-coated acceptor beads that specifically recognize the phosphorylated form of the substrate. If the substrate is phosphorylated, the donor and acceptor beads are brought into proximity, generating a signal.

G cluster_reaction 1. Kinase Reaction cluster_detection 2. AlphaScreen® Detection K Kinase pSubstrate Phosphorylated Biotin-Substrate K->pSubstrate Phosphorylation ATP ATP ATP->K Substrate Biotinylated Substrate Substrate->K ADP ADP Donor Streptavidin Donor Bead pSubstrate->Donor Binds Biotin Acceptor Anti-Phospho Ab Acceptor Bead pSubstrate->Acceptor Binds Phospho-site Inhibitor Thieno[2,3-b]pyridine Inhibitor Inhibitor->K Inhibition Signal Light Signal (520-620 nm) Donor->Signal Proximity (~200nm) Energy Transfer Acceptor->Signal Proximity (~200nm) Energy Transfer

Caption: AlphaScreen® Kinase Assay Principle.
Materials and Reagents

  • Enzyme: Purified, active RON kinase.

  • Substrate: Biotinylated peptide substrate specific for RON kinase.

  • Cofactor: Adenosine triphosphate (ATP).

  • Reference Inhibitor: A known broad-spectrum kinase inhibitor (e.g., Staurosporine) for defining the baseline (0% activity).

  • Assay Buffer: e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.

  • Detection Reagents: AlphaScreen® Streptavidin Donor Beads and AlphaLISA® Anti-Phospho-Tyrosine Acceptor Beads.

  • Plates: Low-volume, white 384-well microplates.

  • Instrumentation: A plate reader capable of AlphaScreen® detection (e.g., equipped with a 680 nm excitation laser).[20]

Step-by-Step Protocol: Assay Optimization

The goal of optimization is to find conditions that produce a strong signal window while operating under initial velocity kinetics, which is critical for accurately determining inhibitor potency.

Protocol 1: Enzyme Titration Causality: The enzyme concentration must be sufficient to produce a robust signal but low enough to ensure the reaction rate is linear with respect to time and enzyme concentration. This prevents rapid substrate depletion.

  • Prepare serial dilutions of the RON kinase in assay buffer.

  • Add the diluted enzyme to wells of a 384-well plate.

  • Initiate the reaction by adding a fixed, excess concentration of biotinylated substrate and ATP (e.g., 100 nM substrate, 50 µM ATP).

  • Incubate for a set time (e.g., 60 minutes) at room temperature.

  • Stop the reaction and add the AlphaScreen® detection beads (e.g., 5 µg/mL final concentration).

  • Incubate in the dark for 60 minutes.

  • Read the plate on an AlphaScreen®-compatible reader.

  • Analysis: Plot the AlphaScreen® signal versus enzyme concentration. Select the concentration that gives ~80% of the maximum signal (EC₈₀) for subsequent experiments.

Protocol 2: ATP Kₘ Determination Causality: For screening ATP-competitive inhibitors, the assay should be run at an ATP concentration close to its Michaelis-Menten constant (Kₘ). This ensures the assay is sensitive to inhibitors that compete with ATP for the enzyme's binding site.

  • Use the fixed, optimal enzyme concentration determined in Protocol 1.

  • Prepare serial dilutions of ATP.

  • Add the enzyme and a fixed, saturating concentration of peptide substrate to the wells.

  • Initiate the reactions by adding the ATP dilutions.

  • Incubate for a time period that ensures the reaction is in the linear range (typically <20% substrate turnover).

  • Stop the reaction and perform AlphaScreen® detection as described above.

  • Analysis: Convert the AlphaScreen® signal to product formed. Plot product formation rate versus ATP concentration and fit the data to the Michaelis-Menten equation to determine the Kₘ value.

Optimized Assay Conditions (Example)

The results of the optimization experiments should be summarized for clarity.

ParameterOptimized ConditionRationale
RON Kinase2.5 nMEC₈₀ concentration from enzyme titration, ensuring a robust signal.
Biotinylated Substrate100 nMSaturating concentration (>10x Kₘ, if known) to focus on ATP competition.
ATP Concentration50 µMDetermined to be the approximate Kₘ value for this enzyme/substrate pair.
Reaction Time60 minutesWithin the linear range of the reaction, preventing substrate depletion.
Plate Format384-wellBalances throughput with reagent cost.[25]
Final Assay Volume20 µLA standard volume for HTS, minimizing reagent consumption.

Assay Validation for High-Throughput Screening

The Z'-Factor: A Critical Metric for HTS

The Z'-factor is a statistical parameter that quantifies the separation between the high-signal (positive control) and low-signal (negative control) distributions.[6] It accounts for both the dynamic range of the assay and the data variation.

Formula: Z' = 1 - ( (3σₚ + 3σₙ) / |µₚ - µₙ| )

Where:

  • µₚ = mean of the positive control (max signal, e.g., DMSO only)

  • σₚ = standard deviation of the positive control

  • µₙ = mean of the negative control (min signal, e.g., with staurosporine)

  • σₙ = standard deviation of the negative control

Interpretation of Z'-Factor Values: [5][29]

Z'-Factor ValueAssay QualityInterpretation
> 0.5ExcellentLarge separation between controls; confident hit identification.
0 to 0.5MarginalSmall separation; may require a high number of replicates or follow-ups.
< 0UnacceptableControl signal distributions overlap; assay is not suitable for HTS.
Protocol: Z'-Factor Determination
  • Design a 384-well plate map with alternating columns of positive and negative controls (e.g., 192 wells of each).

  • Positive Control Wells: Add RON kinase, substrate, and ATP in assay buffer. Add DMSO to match the vehicle concentration of the compound library (typically 0.5-1%).

  • Negative Control Wells: Add RON kinase, substrate, and ATP in assay buffer. Add a saturating concentration of a potent inhibitor (e.g., 10 µM staurosporine).

  • Run the assay under the final optimized conditions.

  • Calculate the mean (µ) and standard deviation (σ) for both the positive and negative control populations.

  • Calculate the Z'-factor using the formula above. A successful validation requires a Z'-factor ≥ 0.5.[30]

DMSO Tolerance

Compound libraries are typically stored in DMSO. It is essential to confirm that the assay performance is not affected by the final concentration of DMSO that will be present during the screen. The Z'-factor should be determined at various DMSO concentrations (e.g., 0.1% to 2%) to identify the maximum tolerable level without compromising assay quality.

Screening Protocol and Hit Triage

Once the assay is validated, it can be implemented for screening the thieno[2,3-b]pyridine library.

High-Throughput Screening Workflow

Caption: General workflow for an HTS campaign.
Protocol: Single-Point Primary Screen

  • Using acoustic dispensing technology or a pintool, transfer a small volume (e.g., 100 nL) of each thieno[2,3-b]pyridine derivative from the library plates to the 384-well assay plates to achieve a final concentration (e.g., 10 µM).

  • Add the optimized concentrations of RON kinase and biotinylated substrate.

  • Initiate the reaction by adding ATP.

  • Incubate, stop, and perform AlphaScreen® detection as per the optimized protocol.

  • Data Analysis: Normalize the data using the plate controls. Calculate the percent inhibition for each compound relative to the positive (0% inhibition) and negative (100% inhibition) controls. Select "hits" based on a predefined inhibition threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the plate).

Hit Triage and Counter-Screening

A primary hit is not a validated inhibitor. A crucial step is to eliminate false positives that arise from compound interference with the assay technology.[4] For AlphaScreen®, compounds can interfere by quenching the singlet oxygen or by scattering light.

Caption: Logic for hit triage using a counter-screen.

A common counter-screen involves using a biotinylated peptide that is pre-linked to an acceptor bead-conjugated moiety, which can then be captured by the streptavidin donor bead in the absence of any enzyme. True inhibitors should be inactive in this format, while compounds that disrupt the AlphaScreen® signal will still appear active and can thus be eliminated.

Conclusion

This application note provides a detailed, experience-driven guide for the development and validation of a high-throughput screening assay for thieno[2,3-b]pyridine-based kinase inhibitors. By following a systematic process of optimization and rigorous statistical validation, researchers can establish a robust and reliable screening platform. The use of a sensitive, homogeneous technology like AlphaScreen®, combined with a logical hit triage strategy, ensures the efficient identification of high-quality, validated hits from large compound libraries, forming the crucial first step in the journey of drug discovery.

References

Application Note: Strategic Chromatographic Purification of Ethyl 5-bromothieno[2,3-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed framework for the chromatographic purification of Ethyl 5-bromothieno[2,3-b]pyridine-2-carboxylate, a key heterocyclic building block in pharmaceutical research and development. Recognizing the critical impact of purity on subsequent synthetic steps and biological assays, we present a systematic approach rooted in fundamental chromatographic principles. This document moves beyond a simple recitation of steps to explain the underlying rationale for methodological choices, empowering researchers to adapt and troubleshoot effectively. We detail protocols for method development using Thin-Layer Chromatography (TLC), scaled-up purification via automated normal-phase flash chromatography, and an optional high-purity polishing step using preparative High-Performance Liquid Chromatography (HPLC).

Introduction: The Purification Challenge

This compound (MW: 286.15 g/mol , Formula: C₁₀H₈BrNO₂S) is a fused heterocyclic compound featuring a thienopyridine core.[1] This structure is of significant interest in medicinal chemistry. The synthesis of such molecules often involves multi-step sequences which can introduce a variety of impurities.[1][2] Common contaminants may include unreacted starting materials, regioisomers (e.g., Ethyl 3-bromothieno[2,3-b]pyridine-2-carboxylate), and other reaction byproducts.[1]

The presence of a basic pyridine nitrogen and a polar ethyl ester group within the molecule presents a specific challenge for silica gel-based chromatography.[1][3] The Lewis basic nitrogen can interact strongly with the acidic silanol groups on the silica surface, potentially leading to peak tailing and poor separation.[4] Therefore, a carefully optimized chromatographic strategy is essential for isolating the target compound at the high purity levels required for drug development.

Principle of the Method: A Logic-Driven Approach

The primary purification strategy detailed here is normal-phase flash column chromatography. This choice is predicated on the moderate polarity of the target compound and its typical synthesis in organic solvents, making it highly compatible with this technique.[4]

  • Stationary Phase: Silica gel is the chosen stationary phase due to its versatility and cost-effectiveness for preparative scale work. Its polar surface effectively retains compounds with polar functional groups, allowing for separation based on polarity differences.

  • Mobile Phase Selection: The mobile phase, a mixture of a non-polar solvent (e.g., Hexanes or Cyclohexane) and a more polar solvent (e.g., Ethyl Acetate), is the critical variable. The optimal ratio is determined empirically using TLC, aiming for a Retention Factor (Rf) of ~0.25-0.35 for the target compound to ensure good separation on a flash column.

  • Gradient Elution: A gradient elution, where the proportion of the polar solvent is increased over time, is superior to an isocratic (constant composition) elution for complex mixtures.[5] This approach allows for the efficient elution of less polar impurities first, followed by the target compound, and finally, the more strongly retained polar impurities, all while maintaining sharp, well-resolved peaks.

Workflow for High-Purity Isolation

The purification process follows a logical progression from small-scale method development to preparative-scale isolation.

Purification_Workflow Crude Crude Reaction Mixture TLC TLC Method Development Crude->TLC Decision Optimal Rf Achieved? TLC->Decision Decision->TLC Adjust Solvent System Flash Automated Flash Chromatography Decision->Flash Yes Analysis Purity Analysis (UPLC-MS / NMR) Flash->Analysis Pure Pure Product (>95%) Analysis->Pure Meets Spec Polish Optional Prep-HPLC Polishing Analysis->Polish Further Purity Needed HighPure High Purity Product (>99%) Polish->HighPure

Caption: Overall workflow for the purification of this compound.

Experimental Protocols

Protocol 1: Method Development with Thin-Layer Chromatography (TLC)

This protocol is the cornerstone of successful flash chromatography, allowing for rapid and inexpensive optimization of the mobile phase.

Materials:

  • Silica gel 60 F₂₅₄ TLC plates

  • TLC development chamber

  • Solvents: Hexanes (Hex), Ethyl Acetate (EtOAc)

  • Visualization: UV lamp (254 nm), Potassium Permanganate (KMnO₄) stain.[5]

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) to create a concentrated solution.

  • Spotting: Using a capillary tube, spot the solution onto the baseline of a TLC plate.

  • Elution: Develop the plate in a chamber pre-saturated with a test solvent system. Start with a low polarity mixture (e.g., 10% EtOAc in Hex) and progressively increase the polarity (e.g., 20%, 30% EtOAc).

  • Visualization: After development, dry the plate and visualize the spots under a UV lamp. Circle the visible spots. If necessary, further visualize by dipping the plate in a KMnO₄ stain.

  • Analysis: Calculate the Rf value (Rf = distance traveled by spot / distance traveled by solvent front) for each spot. The ideal solvent system will provide good separation between the target compound and its impurities, with the target having an Rf value of approximately 0.25-0.35.

TLC_Decision_Tree start Analyze TLC Plate rf_high Product Rf > 0.4? start->rf_high rf_low Product Rf < 0.2? rf_high->rf_low No decrease_pol Decrease % EtOAc rf_high->decrease_pol Yes separation Good Separation? rf_low->separation No increase_pol Increase % EtOAc rf_low->increase_pol Yes add_modifier Consider Modifier (e.g., 0.1% TEA for tailing) separation->add_modifier No (Tailing) success Optimized System Found (Rf ≈ 0.3) separation->success Yes decrease_pol->start increase_pol->start add_modifier->start

Caption: Decision-making process for mobile phase optimization using TLC.

Protocol 2: Automated Flash Chromatography

This protocol assumes the use of a modern automated flash chromatography system (e.g., Teledyne ISCO, Biotage).

System Parameters:

Parameter Recommendation Rationale
Stationary Phase Silica Gel, 40-63 µm Standard for high-resolution flash chromatography.
Column Size Select based on crude mass (e.g., 40g column for 0.4-4g crude) A silica-to-crude ratio of 20:1 to 100:1 is optimal for good separation.[5]
Sample Loading Dry Loading Recommended for samples with poor solubility in the initial mobile phase. Adsorb crude material onto a small amount of silica gel, dry, and load into a dry-load vessel.
Mobile Phase A Hexanes (or Cyclohexane) Non-polar solvent.
Mobile Phase B Ethyl Acetate Polar solvent.

| Detection | UV, 254 nm and other relevant wavelength | The aromatic thienopyridine core absorbs strongly in the UV region. |

Procedure:

  • Sample Preparation (Dry Loading): Dissolve the crude product (e.g., 1.0 g) in a minimal amount of a volatile solvent (e.g., Dichloromethane). Add 2-3 g of silica gel and concentrate the slurry to a dry, free-flowing powder using a rotary evaporator.

  • System Setup:

    • Install the appropriate size silica column.

    • Load the prepared sample into an empty dry-load vessel and attach it to the system.

    • Ensure solvent reservoirs (A: Hexanes, B: Ethyl Acetate) are full.

  • Method Programming: Based on the TLC results (e.g., optimal at 20% EtOAc/Hex), program a gradient. A typical gradient might be:

    • 0-2 Column Volumes (CV): 5% B (equilibration).

    • 2-12 CV: Linear gradient from 5% to 35% B.

    • 12-15 CV: Hold at 35% B (elute more polar impurities).

    • 15-17 CV: Hold at 100% B (column wash).

  • Execution & Fraction Collection: Start the run. The system will automatically collect fractions based on the UV signal.

  • Post-Run Analysis: Combine the pure fractions identified from the chromatogram. Concentrate the combined fractions using a rotary evaporator to yield the purified this compound.[5] Confirm purity using UPLC-MS and/or ¹H NMR.

Protocol 3: Optional High-Purity Polishing by Preparative HPLC

For applications requiring >99% purity, a final polishing step using reversed-phase HPLC may be necessary.

System Parameters:

Parameter Recommendation
Stationary Phase C18 Silica, 5-10 µm
Column Appropriate preparative dimension (e.g., 21.2 x 150 mm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Optimized based on analytical HPLC (e.g., 30-70% B over 15 min)

| Detection | UV, 254 nm |

Procedure:

  • Develop an appropriate gradient using an analytical scale C18 column.

  • Dissolve the product from the flash chromatography step in a suitable solvent (e.g., Acetonitrile/Water).

  • Inject the sample onto the preparative HPLC system.

  • Collect the fraction corresponding to the main product peak.

  • Remove the solvent via lyophilization or rotary evaporation to obtain the final high-purity compound.

Conclusion

The successful purification of this compound is reliably achieved through a systematic chromatographic approach. By leveraging TLC for rapid method development, followed by automated normal-phase flash chromatography, researchers can efficiently remove synthetic impurities and obtain material of high purity (>95%). The protocols and logical frameworks presented herein provide a robust foundation for isolating this and structurally similar heterocyclic compounds, ensuring the integrity of downstream applications in drug discovery and development.

References

Application Notes and Protocols for the Scalable Synthesis of Ethyl 5-bromothieno[2,3-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Thieno[2,3-b]pyridine Core in Medicinal Chemistry

The thieno[2,3-b]pyridine scaffold is a privileged heterocyclic motif frequently encountered in the landscape of modern drug discovery. Its unique electronic and structural properties have rendered it a cornerstone in the development of a diverse array of therapeutic agents. Thieno[2,3-b]pyridine derivatives have demonstrated a broad spectrum of pharmacological activities, including their use as potent enzyme inhibitors and modulators of multidrug resistance.[1] The successful and efficient synthesis of functionalized thieno[2,3-b]pyridines is, therefore, a critical endeavor for researchers and professionals in the field of drug development.

This document provides a comprehensive guide to the scalable synthesis of a key intermediate, Ethyl 5-bromothieno[2,3-b]pyridine-2-carboxylate. The presence of the bromine atom at the 5-position offers a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the exploration of a wider chemical space in the quest for novel therapeutics. The protocols detailed herein are designed to be robust, scalable, and reproducible, providing a solid foundation for the production of this valuable building block.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its successful synthesis, purification, and handling.

PropertyValue
CAS Number 1234615-97-4
Molecular Formula C₁₀H₈BrNO₂S
Molecular Weight 286.15 g/mol
IUPAC Name This compound
Appearance Expected to be a solid

Synthetic Strategy: A Two-Step Approach to the Target Molecule

The synthesis of this compound is strategically approached in two key stages, starting from a readily available brominated pyridine precursor. This method is favored over the post-synthesis bromination of the thieno[2,3-b]pyridine core, as it offers superior control over regioselectivity, a critical factor in the efficient production of the desired isomer.

The overall synthetic workflow is depicted in the following diagram:

Synthesis_Workflow cluster_step1 Step 1: Synthesis of the Aldehyde Intermediate cluster_step2 Step 2: Thiophene Ring Formation cluster_purification Final Purification A 3-Bromo-2-chloro-5-cyanopyridine B 3-Bromo-2-chloro-5-formylpyridine A->B Reduction (e.g., Raney Ni/Al alloy, Formic Acid) D This compound B->D Cyclocondensation C Ethyl Thioglycolate C->D E Crude Product D->E Work-up F Purified Product E->F Crystallization / Chromatography

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of the Aldehyde Intermediate

The initial step involves the selective reduction of the nitrile functionality of 3-bromo-2-chloro-5-cyanopyridine to the corresponding aldehyde. This transformation is crucial as the aldehyde group is a key participant in the subsequent cyclocondensation reaction to form the thiophene ring.

Protocol 1: Synthesis of 3-Bromo-2-chloro-5-formylpyridine

This protocol is adapted from a known procedure for the synthesis of this key intermediate.[2]

Materials and Equipment:

  • 3-Bromo-2-chloro-5-cyanopyridine

  • 90% Formic acid

  • Water

  • Raney nickel/aluminum alloy

  • Toluene

  • Ether

  • Aqueous sodium carbonate solution

  • Anhydrous sodium sulfate

  • Reaction vessel equipped with a stirrer, heating mantle, and condenser

  • Filtration apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a suitable reaction vessel, combine 3-bromo-2-chloro-5-cyanopyridine (1.0 eq), 90% formic acid (approx. 4.6 mL per gram of starting material), and water (approx. 1.2 mL per gram of starting material).

  • Addition of Reducing Agent: To the stirred mixture, carefully add Raney nickel/aluminum alloy (approx. 0.93 g per gram of starting material).

  • Reaction Execution: Heat the reaction mixture to 55-60 °C and maintain this temperature with vigorous stirring for 6 hours.

  • Reaction Quench and Filtration: After the reaction is complete, cool the mixture to room temperature and filter to remove the solid catalyst.

  • Work-up:

    • Dilute the filtrate with a significant volume of water (approx. 58 mL per gram of initial starting material).

    • Extract the aqueous solution with ether (2 x 29 mL per gram of initial starting material).

    • Wash the combined ether extracts with aqueous sodium carbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and evaporate the solvent under reduced pressure to yield an oil.

  • Azeotropic Drying: Add toluene to the oil and remove it under reduced pressure to eliminate any residual water. The resulting oil is the desired aldehyde, 3-bromo-2-chloro-5-formylpyridine.

Causality of Experimental Choices:

  • Raney Nickel/Aluminum Alloy in Formic Acid: This combination serves as an effective reducing system for the conversion of the nitrile to the aldehyde. The formic acid acts as a hydrogen source.

  • Aqueous Sodium Carbonate Wash: This step is crucial to neutralize any remaining formic acid in the organic extract.

  • Toluene Azeotrope: This is a standard technique to ensure the complete removal of water from the product, which is important for the subsequent moisture-sensitive reaction.

Part 2: Thiophene Ring Formation

The second and final stage of the synthesis involves a cyclocondensation reaction between the aldehyde intermediate and ethyl thioglycolate. This reaction constructs the thiophene ring, leading to the formation of the thieno[2,3-b]pyridine core.

Protocol 2: Synthesis of this compound

This protocol is based on a well-established procedure for the synthesis of the non-brominated analogue.[3]

Materials and Equipment:

  • 3-Bromo-2-chloro-5-formylpyridine

  • Ethyl thioglycolate

  • Sodium ethoxide (NaOEt)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate

  • Petroleum ether

  • Reaction vessel equipped with a stirrer, cooling bath, and heating mantle

  • Addition funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a reaction vessel, dissolve ethyl thioglycolate (1.3 eq) in anhydrous DMF.

  • Base Addition: Cool the solution to 0 °C and add sodium ethoxide (2.6 eq) portion-wise, ensuring the temperature remains low. Stir the resulting mixture at 0 °C for 30 minutes.

  • Addition of Aldehyde: Add a solution of 3-bromo-2-chloro-5-formylpyridine (1.0 eq) in DMF to the reaction mixture.

  • Reaction Execution: Heat the reaction mixture to 120 °C and stir overnight.

  • Work-up:

    • Cool the reaction mixture to room temperature and dilute with water.

    • Extract the aqueous mixture with ethyl acetate (3x volume of aqueous).

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure.

    • Wash the resulting residue with petroleum ether to precipitate the product.

    • Collect the solid by filtration to afford this compound.

Causality of Experimental Choices:

  • Sodium Ethoxide: This strong base is used to deprotonate the α-carbon of ethyl thioglycolate, forming a nucleophilic thiolate that attacks the aldehyde.

  • DMF: A high-boiling polar aprotic solvent is chosen to facilitate the reaction at an elevated temperature and to dissolve the reagents.

  • Water Quench and Extraction: This standard work-up procedure is used to remove DMF and other water-soluble impurities.

  • Petroleum Ether Wash: This final wash helps to remove non-polar impurities, leaving behind the more polar product.

Scale-Up Considerations

Transitioning from a laboratory-scale synthesis to a larger, industrial production requires careful consideration of several factors to ensure safety, efficiency, and product quality.

ParameterLaboratory Scale (grams)Pilot/Industrial Scale (kilograms)Rationale for Change
Reaction Vessel Round-bottom flaskJacketed glass-lined or stainless steel reactorImproved heat transfer, mechanical stirring, and containment.
Temperature Control Heating mantle/ice bathCirculating heating/cooling fluid in the reactor jacketPrecise and uniform temperature control is critical for reaction selectivity and safety, especially for exothermic or endothermic steps.
Reagent Addition Manual additionMetering pumps for controlled addition ratesEnsures consistent reaction conditions and prevents localized overheating or concentration gradients.
Mixing Magnetic stirrerOverhead mechanical stirrer with appropriate impeller designEfficient mixing is essential for mass and heat transfer in larger volumes.
Work-up Separatory funnelLarge-scale liquid-liquid extraction units or centrifugesTo handle large volumes of immiscible liquids safely and efficiently.
Purification Flash chromatography, simple crystallizationPreparative HPLC, recrystallization in large crystallizers, or simulated moving bed (SMB) chromatography[4][5][6][7]To achieve high purity on a large scale in a cost-effective and time-efficient manner.
Drying Vacuum desiccatorVacuum oven or agitated filter dryerFor efficient removal of residual solvents from large quantities of product.[6]

Safety and Handling

The synthesis of this compound involves the use of several hazardous chemicals. It is imperative that all procedures are carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Ethyl Thioglycolate: This compound is flammable and toxic if swallowed. It can also cause skin and serious eye irritation.[8] Handle with care, avoiding inhalation, ingestion, and skin/eye contact.

  • Sodium Ethoxide: A strong base that is corrosive and reacts violently with water. It should be handled in a dry atmosphere.

  • DMF: A combustible liquid that can be harmful if inhaled or absorbed through the skin. It is also a suspected teratogen.

  • Raney Nickel: A flammable solid that is pyrophoric in its activated form. It should be handled with extreme care, preferably as a slurry in water.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

Analytical Characterization

To ensure the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product. The expected chemical shifts can be predicted based on data from similar thieno[2,3-b]pyridine derivatives.[9][10]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.[10]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for determining the purity of the final product. A suitable method should be developed to separate the product from any starting materials, intermediates, or by-products.[4]

Conclusion

The protocols and guidelines presented in this document provide a comprehensive framework for the scalable synthesis of this compound. By following the detailed procedures and considering the scale-up recommendations, researchers and drug development professionals can efficiently and safely produce this valuable intermediate, thereby facilitating the exploration and development of new thieno[2,3-b]pyridine-based therapeutics.

References

Application Notes and Protocols: Ethyl 5-bromothieno[2,3-b]pyridine-2-carboxylate as a Scaffold for Novel Anti-proliferative Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The thieno[2,3-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse biological activities, most notably its potent anti-proliferative effects against a range of cancer cell lines. This document provides a comprehensive guide for utilizing Ethyl 5-bromothieno[2,3-b]pyridine-2-carboxylate as a versatile starting material for the synthesis and evaluation of novel anti-proliferative agents. We will delve into the strategic rationale behind its use, provide detailed, field-proven protocols for chemical derivatization, and outline a cascade of in vitro assays to characterize the anti-cancer properties of the synthesized compounds. This guide is designed to equip researchers with the necessary technical knowledge and experimental workflows to accelerate the discovery of next-generation therapeutics based on the thieno[2,3-b]pyridine framework.

Introduction: The Thieno[2,3-b]pyridine Scaffold in Oncology

The quest for novel and effective anti-cancer agents is a cornerstone of modern drug discovery. The thieno[2,3-b]pyridine scaffold has emerged as a promising pharmacophore, with numerous derivatives demonstrating potent cytotoxic and cytostatic effects against various cancer cell lines, including those of the breast, colon, prostate, and leukemia.[1][2] The anti-proliferative mechanism of this class of compounds is often multi-faceted, with reported modulation of several key cellular targets, including but not limited to:

  • Phosphoinositide-specific phospholipase C (PI-PLC): Inhibition of this enzyme disrupts critical cell signaling pathways involved in cell growth and proliferation.[3]

  • Tyrosyl-DNA phosphodiesterase 1 (TDP1): Targeting this DNA repair enzyme can sensitize cancer cells to topoisomerase inhibitors.[1]

  • Tubulin: Interference with tubulin polymerization can lead to cell cycle arrest and apoptosis.[4]

  • Protein Kinases: Various kinases, such as c-Src, are implicated in cancer progression and have been identified as targets for thieno[2,3-b]pyridine derivatives.[5]

This compound (CAS No: 1234615-97-4) is a strategically functionalized starting material for building libraries of novel anti-proliferative agents.[6][7] Its key structural features, the 5-bromo substituent and the 2-ethyl ester, provide orthogonal handles for a diverse range of chemical modifications, allowing for a systematic exploration of the structure-activity relationship (SAR).

Synthetic Strategy: From Starting Material to Bioactive Derivatives

The overarching synthetic strategy involves a three-stage process: diversification at the 5-position, hydrolysis of the ethyl ester, and amide coupling to introduce further diversity. This approach allows for the creation of a focused library of compounds to probe the chemical space around the thieno[2,3-b]pyridine core.

Synthetic_Strategy A This compound B Stage 1: Diversification at C5 (e.g., Buchwald-Hartwig Amination) A->B Primary/Secondary Amines, Pd Catalyst, Ligand, Base C Ethyl 5-amino-thieno[2,3-b]pyridine-2-carboxylate Derivatives B->C D Stage 2: Ester Hydrolysis C->D NaOH or LiOH E 5-Substituted-thieno[2,3-b]pyridine-2-carboxylic Acids D->E F Stage 3: Amide Coupling E->F Various Anilines, Coupling Agents (e.g., HATU) G Library of 3-Amino-thieno[2,3-b]pyridine-2-carboxamides F->G H Biological Evaluation G->H

Caption: General workflow for the synthesis of a library of anti-proliferative agents.

Protocol: Stage 1 - Buchwald-Hartwig Amination at the 5-Position

The Buchwald-Hartwig amination is a robust palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1] This protocol outlines a general procedure for the amination of this compound with a variety of primary and secondary amines.

Materials:

  • This compound

  • Desired primary or secondary amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equivalents)

  • Anhydrous, degassed toluene

  • Schlenk flask and magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd₂(dba)₃ and XPhos.

  • Seal the flask and replace the atmosphere with an inert gas by evacuating and backfilling three times.

  • Under the inert atmosphere, add NaOt-Bu and this compound.

  • Add anhydrous, degassed toluene via syringe to achieve a concentration of 0.1-0.2 M.

  • Finally, add the amine via syringe to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol: Stage 2 - Saponification of the Ethyl Ester

Materials:

  • Ethyl 5-substituted-thieno[2,3-b]pyridine-2-carboxylate derivative

  • 4M Sodium Hydroxide (NaOH) in dioxane or Lithium Hydroxide (LiOH) in a mixture of THF/water

  • 1N Hydrochloric acid (HCl)

Procedure:

  • Dissolve the ethyl ester derivative in a suitable solvent system (e.g., dioxane or THF/water).

  • Add an excess of the base (NaOH or LiOH) and stir the mixture at room temperature or with gentle heating.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture in an ice bath and acidify to pH 3-4 with 1N HCl.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the carboxylic acid.

Protocol: Stage 3 - Amide Coupling

Materials:

  • 5-Substituted-thieno[2,3-b]pyridine-2-carboxylic acid

  • Desired aniline (1.1 equivalents)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the carboxylic acid in anhydrous DMF.

  • Add the aniline, HATU, and DIPEA to the solution.

  • Stir the reaction mixture at room temperature overnight.

  • Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the final carboxamide derivative.[8]

In Vitro Evaluation of Anti-proliferative Activity

A tiered screening approach is recommended to efficiently identify and characterize the anti-proliferative potential of the synthesized compounds.

Biological_Evaluation A Synthesized Compound Library B Tier 1: Primary Screening (MTT Assay) A->B C Determine IC50 values (e.g., MCF-7, HCT-116) B->C D Tier 2: Functional Assays (for potent compounds) C->D Select compounds with low µM to nM IC50 E Wound Healing/Scratch Assay (Cell Migration) D->E F Cell Cycle Analysis (Flow Cytometry) D->F G Tier 3: Mechanism of Action (for lead compounds) E->G F->G Identify lead compounds with interesting functional effects H Kinase Inhibition Assays G->H I Target Engagement Studies G->I

Caption: A tiered approach for the biological evaluation of synthesized compounds.

Protocol: Tier 1 - MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[3][9]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound dilutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Protocol: Tier 2 - Wound Healing (Scratch) Assay

This assay assesses the effect of compounds on cell migration.[2][6]

Materials:

  • 6-well or 12-well tissue culture plates

  • Sterile 200 µL pipette tip

  • Microscope with a camera

Procedure:

  • Seed cells in a 6-well plate and grow to form a confluent monolayer.

  • Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.[10]

  • Wash the wells with PBS to remove detached cells.

  • Add fresh medium containing the test compound at a non-lethal concentration (e.g., below its IC₅₀).

  • Capture images of the wound at time 0 and at regular intervals (e.g., 12, 24, 48 hours).

  • Measure the width of the wound at different time points and calculate the percentage of wound closure.

Protocol: Tier 2 - Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[1][7]

Materials:

  • Test compounds

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase)

  • Flow cytometer

Procedure:

  • Treat cells with the test compounds for 24-48 hours.

  • Harvest the cells and wash with PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples on a flow cytometer to determine the DNA content and cell cycle distribution.

Protocol: Tier 3 - Kinase Inhibition Assays

For lead compounds, assays targeting specific kinases can elucidate the mechanism of action. Fluorescence-based in vitro kinase assays are commonly used.[4]

Principle:

These assays typically measure the phosphorylation of a substrate by a specific kinase. Inhibition is observed as a decrease in the signal. A common format is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[4]

General Procedure:

  • In a multi-well plate, combine the kinase, a fluorescently labeled substrate, and ATP.

  • Add the test compound at various concentrations.

  • Incubate to allow the kinase reaction to proceed.

  • Add a detection reagent (e.g., an antibody that specifically recognizes the phosphorylated substrate).

  • Measure the FRET signal on a suitable plate reader.

  • Calculate the percent inhibition and determine the IC₅₀ value for the compound against the specific kinase.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise manner.

Table 1: Anti-proliferative Activity of Thieno[2,3-b]pyridine Derivatives

Compound IDR¹ (at C5)R² (Amide)IC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. HCT-116
Lead-01 -NH-c-Hex2-Me, 3-Cl-Ph0.05 ± 0.010.08 ± 0.02
Cmpd-02 -NH-Ph2-Me, 3-Cl-Ph0.25 ± 0.050.41 ± 0.07
Cmpd-03 -NH-c-Hex4-F-Ph1.5 ± 0.32.2 ± 0.4
... ............

Data are presented as mean ± standard deviation from three independent experiments.

Conclusion and Future Directions

This compound serves as an excellent starting point for the development of novel anti-proliferative agents. The synthetic and biological testing protocols outlined in this document provide a robust framework for identifying and characterizing potent lead compounds. Future work should focus on expanding the diversity of the synthesized library, further elucidating the mechanism of action of the most promising candidates through target deconvolution studies, and evaluating their efficacy in in vivo cancer models. The versatility of the thieno[2,3-b]pyridine scaffold, coupled with a systematic drug discovery approach, holds significant promise for the development of next-generation cancer therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 5-Bromothienopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of 5-bromothienopyridines. Our goal is to move beyond generic protocols and offer a deeper understanding of the reaction's nuances, empowering you to optimize your synthetic routes effectively.

Introduction: The Unique Challenges of Thienopyridines

Thienopyridines are a vital class of N-heterocycles in medicinal chemistry. The Suzuki-Miyaura coupling is a cornerstone method for their elaboration. However, the fused ring system presents a unique electronic landscape. The pyridine nitrogen can act as a coordinating agent, potentially inhibiting the palladium catalyst, while the thiophene ring influences the reactivity of the C-Br bond.[1][2] This guide will address the common pitfalls and provide rational solutions for a successful coupling.

Frequently Asked Questions & Troubleshooting Guide

Q1: My Suzuki coupling of a 5-bromothienopyridine is giving a low yield. What are the most likely causes?

Low yields are a common frustration and can often be traced back to several key factors:

  • Catalyst Inactivation: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition.[1][2] This is a frequent issue with N-heterocyclic substrates.

  • Inefficient Oxidative Addition: While the C-Br bond is generally reactive, the electronic properties of the thienopyridine ring can influence the rate of oxidative addition, which is often the rate-determining step.[1][3]

  • Side Reactions: Several competing reactions can consume your starting materials. The most common culprits are:

    • Protodeboronation: The boronic acid reagent can be replaced by a hydrogen atom, a reaction often promoted by water and certain bases.[1]

    • Dehalogenation: The 5-bromothienopyridine can be reduced to the corresponding thienopyridine.[1][4]

    • Homocoupling: Self-coupling of the boronic acid can occur, especially in the presence of oxygen.[1][5]

Q2: How do I choose the right palladium catalyst and ligand for my 5-bromothienopyridine?

The choice of catalyst and ligand is critical for overcoming the challenges mentioned above.

  • For Initial Screening: A reliable starting point is often a pre-formed catalyst like Pd(PPh₃)₄ or Pd(dppf)Cl₂ .[6][7]

    • Pd(PPh₃)₄ is a versatile and commonly used catalyst for C-Br couplings.

    • Pd(dppf)Cl₂ is particularly effective for heteroaromatic substrates due to the dppf ligand's properties.[6]

  • To Combat Catalyst Inhibition: If you suspect catalyst inhibition by the pyridine nitrogen, switching to a ligand with greater steric bulk can be highly effective. Bulky phosphine ligands can create a "pocket" around the palladium atom, preventing coordination of the pyridine nitrogen.[2] Consider ligands from the Buchwald family, such as SPhos or XPhos .[1][2]

  • For Less Reactive Systems: If oxidative addition is sluggish, more electron-rich and bulky ligands can facilitate this step.[2]

Q3: What is the best base and solvent system for this reaction?

The base and solvent play a crucial role in the transmetalation step and overall reaction kinetics.

  • Bases:

    • Inorganic bases are generally superior to organic bases for Suzuki couplings.[8]

    • K₂CO₃ is a widely used and effective base.[6]

    • K₃PO₄ is a stronger, non-nucleophilic base that can be advantageous in preventing side reactions and promoting transmetalation, especially when dealing with sensitive functional groups.[1][6]

    • Cs₂CO₃ is another strong base that can be effective, though it is more expensive.[9]

  • Solvent Systems:

    • A mixture of an organic solvent and water is often optimal. The water is necessary to dissolve the inorganic base and facilitate the formation of the reactive boronate species.[4][9][10]

    • Commonly used solvent systems include 1,4-Dioxane/H₂O or Toluene/H₂O , typically in a 4:1 or similar ratio.[6]

    • Anhydrous conditions can sometimes be used to minimize protodeboronation, but this may require the use of alternative bases like KF.[11][12]

Q4: I'm observing a significant amount of dehalogenated thienopyridine in my reaction mixture. How can I prevent this?

Dehalogenation arises from the formation of a palladium-hydride (Pd-H) species.[13] Here are some strategies to minimize this side reaction:

  • Choice of Base and Solvent: The source of the hydride can be the base or solvent. Using a non-coordinating base like K₃PO₄ and aprotic solvents can help.

  • Ligand Selection: Certain ligands are more prone to processes that generate Pd-H. Experimenting with different phosphine ligands can be beneficial.

  • Reaction Temperature: Carefully controlling the temperature can sometimes favor the desired coupling over dehalogenation.[13]

Q5: My boronic acid seems to be decomposing. What can I do?

Protodeboronation is a major pathway for boronic acid decomposition.[1][11]

  • Use Boronic Esters: Pinacol esters or MIDA boronates are generally more stable than their corresponding boronic acids and can be used to slowly release the boronic acid under the reaction conditions.[4][11][12]

  • Anhydrous Conditions: As mentioned, minimizing water can reduce protodeboronation.[12]

  • Choice of Base: Milder bases like KF or Cs₂CO₃ can sometimes suppress this side reaction.[12]

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_products Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2 + Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield in Suzuki Coupling of 5-Bromothienopyridine check_reagents Verify Reagent Quality (Aryl Bromide, Boronic Acid, Catalyst, Base, Solvent) start->check_reagents optimize_catalyst Optimize Catalyst System (Try bulky ligands like SPhos/XPhos) check_reagents->optimize_catalyst Reagents OK optimize_base Optimize Base (Screen K2CO3, K3PO4, Cs2CO3) optimize_catalyst->optimize_base optimize_solvent Optimize Solvent System (Vary Dioxane/Water ratio) optimize_base->optimize_solvent check_side_reactions Analyze for Side Products (Dehalogenation, Protodeboronation, Homocoupling) optimize_solvent->check_side_reactions mitigate_dehalogenation Mitigate Dehalogenation (Adjust base/solvent, screen ligands) check_side_reactions->mitigate_dehalogenation Dehalogenation observed mitigate_protodeboronation Mitigate Protodeboronation (Use boronic ester, anhydrous conditions) check_side_reactions->mitigate_protodeboronation Protodeboronation observed success Improved Yield check_side_reactions->success No major side reactions, optimization sufficient mitigate_dehalogenation->success mitigate_protodeboronation->success

Caption: A systematic workflow for troubleshooting low yields.

Experimental Protocols

Protocol 1: General Starting Conditions

This protocol provides a robust starting point for the Suzuki coupling of a 5-bromothienopyridine with an arylboronic acid.

Materials:

  • 5-Bromothienopyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂ (3 mol%)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture, degassed)

Procedure:

  • To a dry reaction vessel, add the 5-bromothienopyridine, arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.[1]

  • Add the degassed 4:1 mixture of 1,4-dioxane and water.

  • Add the Pd(dppf)Cl₂ catalyst.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.[1]

  • Monitor the reaction progress by TLC or LC-MS.[1][12]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Optimized Conditions for Challenging Substrates

This protocol is designed for reactions that suffer from low yield due to catalyst inhibition or competing side reactions.

Materials:

  • 5-Bromothienopyridine (1.0 equiv)

  • Arylboronic acid pinacol ester (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4.4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Toluene and Water (10:1 mixture, degassed)

Procedure:

  • In a Schlenk tube under an inert atmosphere, combine the 5-bromothienopyridine, arylboronic acid pinacol ester, and K₃PO₄.[13]

  • In a separate vial, prepare the catalyst by dissolving Pd₂(dba)₃ and SPhos in a small amount of the degassed toluene.

  • Add the degassed solvent mixture to the Schlenk tube containing the substrates and base.

  • Add the catalyst solution to the reaction mixture.

  • Degas the final reaction mixture by bubbling with an inert gas for 10-15 minutes.[13]

  • Heat the reaction to 100-110 °C with vigorous stirring.

  • Monitor and work up the reaction as described in Protocol 1.

Data Summary: Condition Screening

The following table summarizes typical starting points for optimizing your reaction. The "Expected Outcome" is a generalization, and optimal conditions will be substrate-dependent.

ParameterCondition A (Standard)Condition B (Bulky Ligand)Condition C (Strong Base)Rationale & Expected Outcome
Catalyst Pd(dppf)Cl₂ (3 mol%)Pd₂(dba)₃ (2 mol%) / SPhos (4.4 mol%)Pd(PPh₃)₄ (5 mol%)A: Good general starting point. B: Effective for hindered substrates and to prevent catalyst inhibition.[1][2] C: Classic, often reliable catalyst.
Base K₂CO₃ (2 equiv)K₃PO₄ (2 equiv)Cs₂CO₃ (2 equiv)A: Standard, effective base.[6] B: Stronger, non-nucleophilic base, can improve rate and reduce side reactions.[1] C: Very effective but more costly.
Solvent Dioxane/H₂O (4:1)Toluene/H₂O (10:1)DME/H₂O (4:1)A & C: Common polar aprotic/aqueous mixtures. B: Less polar, can be useful with bulky ligands.
Temperature 80-100 °C100-110 °C90 °CHigher temperatures can overcome activation barriers but may also increase side reactions.

References

Common side reactions in the synthesis of thieno[2,3-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of thieno[2,3-b]pyridines. This guide is designed for researchers, scientists, and drug development professionals who are actively working with this important heterocyclic scaffold. Instead of a simple collection of protocols, this resource is structured as a troubleshooting guide to address the specific, practical challenges you may encounter in the lab. Here, we diagnose common problems, explain the underlying chemical principles, and provide actionable solutions grounded in authoritative literature.

Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions about planning your synthetic route.

Q1: There are several established methods for synthesizing the thieno[2,3-b]pyridine core. Which route is the most reliable for a novel derivative?

A1: The optimal route depends heavily on the substitution pattern of your target molecule. However, a robust and highly versatile strategy involves a two-stage approach: (1) formation of a substituted 2-aminothiophene, followed by (2) annulation of the pyridine ring.

  • Stage 1: 2-Aminothiophene Synthesis: The Gewald reaction is the most common and dependable method.[1][2] It is a one-pot multicomponent reaction that combines a ketone or aldehyde, an active methylene nitrile (e.g., malononitrile), and elemental sulfur with a base catalyst. Its primary advantages are the use of readily available starting materials and operational simplicity.[1]

  • Stage 2: Pyridine Ring Annulation: Once the 2-aminothiophene is in hand, several excellent methods exist for building the pyridine ring:

    • Friedländer Annulation: Reacting the 2-aminothiophene with a 1,3-dicarbonyl compound is a classic and effective method.

    • Gould-Jacobs Reaction: This is suitable if you are starting with an aminothiophene ester and building the pyridine ring with reagents like diethyl ethoxymethylenemalonate.[3]

    • Thorpe-Ziegler Cyclization: This is a powerful method for forming the pyridine ring via an intramolecular cyclization of a precursor containing two nitrile groups, or a nitrile and an ester.[4] This approach is often used in cascade syntheses starting from pyridine-2(1H)-thiones.[4][5]

The workflow below illustrates this common and reliable synthetic logic.

G cluster_0 Stage 1: Thiophene Formation cluster_1 Stage 2: Pyridine Annulation Ketone Ketone / Aldehyde Gewald Gewald Reaction Ketone->Gewald Nitrile Active Methylene Nitrile Nitrile->Gewald Sulfur Sulfur (S8) Sulfur->Gewald Aminothiophene 2-Aminothiophene Intermediate Gewald->Aminothiophene Cyclization Friedländer / Gould-Jacobs or other cyclization Aminothiophene->Cyclization Reagent Annulation Reagent (e.g., 1,3-Dicarbonyl) Reagent->Cyclization Thienopyridine Final Thieno[2,3-b]pyridine Cyclization->Thienopyridine

Caption: Common two-stage synthetic workflow.

Troubleshooting Guide: Common Side Reactions & Solutions

This section tackles specific experimental failures in a question-and-answer format.

Part A: Issues in 2-Aminothiophene Formation (Gewald Reaction)

Q2: My Gewald reaction has a very low yield. TLC analysis shows mostly unreacted starting materials and a baseline spot. What is the likely cause?

A2: This is a classic symptom of either a failed initial condensation or polymerization of intermediates. The Gewald reaction's success hinges on the initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile.

Causality:

  • Steric Hindrance: Highly substituted ketones (especially cycloalkyl ketones) can be unreactive under standard one-pot Gewald conditions.[1]

  • Incorrect Base: The choice of base is critical. Morpholine or triethylamine are commonly used. An overly strong base can promote side reactions, while a base that is too weak will not effectively catalyze the Knoevenagel condensation.

  • Reaction Conditions: Insufficient temperature can stall the reaction, while excessive heat can lead to decomposition or polymerization, creating the "baseline spot" on your TLC plate.

Troubleshooting Protocol:

  • Switch to a Two-Step Procedure: The most reliable solution for unreactive ketones is to separate the steps.[1]

    • Step 1 (Knoevenagel): Pre-form the α,β-unsaturated nitrile intermediate by reacting your ketone and active methylene nitrile under Dean-Stark conditions to remove water and drive the reaction to completion.

    • Step 2 (Thiophene Formation): Treat the purified unsaturated nitrile with elemental sulfur and a suitable base (e.g., sodium ethoxide in ethanol) to perform the cyclization.

  • Optimize the Base: For the one-pot method, ensure you are using a suitable amine catalyst like morpholine in a stoichiometric amount.

  • Temperature Control: The reaction is typically run between room temperature and 60-70 °C. Monitor the reaction by TLC. If it stalls, gently increase the heat. If decomposition is observed, reduce the temperature.

Q3: My reaction produces a significant amount of an unexpected, high-molecular-weight byproduct instead of the 2-aminothiophene. What is happening?

A3: You are likely observing dimerization or oligomerization of the Knoevenagel intermediate. This is a known side reaction in Gewald-type syntheses.[1]

Causality: The α,β-unsaturated nitrile formed in the first step is an excellent Michael acceptor. Under basic conditions, it can react with another molecule of the nitrile (acting as a Michael donor) or other nucleophiles present, leading to dimers or polymers instead of cyclizing with sulfur.

G Intermediate α,β-Unsaturated Nitrile (Michael Acceptor) Desired Desired Path: + Sulfur (S8) + Base Intermediate->Desired Cyclization SideReaction Side Reaction: + Another Intermediate (Michael Donor) Intermediate->SideReaction Dimerization Product 2-Aminothiophene Desired->Product Dimer Dimer / Polymer SideReaction->Dimer

Caption: Competing pathways for the Gewald intermediate.

Troubleshooting Protocol:

  • Control Stoichiometry: Ensure you are not using a large excess of the base or the nitrile component.

  • Lower Temperature: Running the reaction at a lower temperature can temper the rate of the Michael addition side reaction more than the desired cyclization.

  • Two-Step Procedure: As mentioned in Q2, physically separating the formation of the unsaturated nitrile from the cyclization step gives you the most control and is the best way to prevent this side reaction.

Part B: Issues in Pyridine Ring Annulation

Q4: My Thorpe-Ziegler cyclization is stalling. I'm isolating the uncyclized S-alkylated nicotinonitrile precursor. How can I force the reaction to completion?

A4: The Thorpe-Ziegler cyclization, an intramolecular condensation of a dinitrile (or cyano-ester), is highly sensitive to the base, solvent, and temperature. Stalling is common if conditions are not optimal.

Causality:

  • Insufficient Base Strength: The reaction requires a strong, non-nucleophilic base to deprotonate the carbon alpha to a nitrile group, initiating the cyclization. Weaker bases like K₂CO₃ may be insufficient.[4]

  • Solvent Choice: The solvent must be anhydrous and polar aprotic (e.g., DMF, THF) to solvate the base and intermediates effectively. Protic solvents like ethanol can interfere with the base.

  • Steric Hindrance: Bulky groups near the reacting centers can slow the intramolecular reaction rate.

Troubleshooting Protocol & Conditions:

BaseSolventTemperature (°C)Key Considerations
NaH Anhydrous DMF/THF60 - 100Highly effective but requires strictly anhydrous conditions.
t-BuOK Anhydrous THF/DMF50 - 80Excellent choice, very strong base. Can sometimes be used at lower temperatures.[4]
NaOEt/MeONa Anhydrous EtOH/MeOHRefluxA classic choice, but the alcohol solvent can sometimes lead to side reactions like transesterification if esters are present.[4][5]
KOH (aq) DMF65 - 70Can be effective, but carries a high risk of hydrolyzing the nitrile group (see Q5).[4]
  • Switch to a Stronger Base: If you are using a carbonate or alkoxide base with low success, switch to sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an anhydrous aprotic solvent.[6]

  • Increase Temperature: If the reaction is clean but slow, gradually increasing the temperature can often drive it to completion. Monitor by TLC to ensure decomposition does not occur.

  • Ensure Anhydrous Conditions: Moisture will quench strong bases like NaH. Use freshly distilled, dry solvents and perform the reaction under an inert atmosphere (N₂ or Ar).

Q5: My final product is contaminated with a more polar byproduct which I've identified as the corresponding amide or carboxylic acid. How did this happen?

A5: You are observing the hydrolysis of the nitrile group. This is a very common side reaction, especially when using basic conditions in the presence of water.

Causality: Nitriles are susceptible to hydrolysis to primary amides and subsequently to carboxylic acids under either acidic or basic conditions. Some cyclization conditions, such as using aqueous KOH in DMF, create a high risk for this side reaction.[4] In some cases, this hydrolysis can even lead to alternative, undesired cyclization pathways, forming products like pyrrolo[3,4-d]thieno[2,3-b]pyridines.[4]

Troubleshooting Protocol:

  • Use Anhydrous Conditions: The most critical step is to rigorously exclude water. Use anhydrous solvents and reagents, and run the reaction under an inert atmosphere.

  • Select Non-Hydrolytic Bases: Prioritize bases like NaH or t-BuOK in aprotic solvents (THF, Dioxane, DMF) over aqueous bases like KOH or NaOH.

  • Moderate Reaction Time: Do not run the reaction for an unnecessarily long time, as this increases the window for potential hydrolysis even with trace amounts of water. Monitor for completion and work up the reaction promptly.

References

How to improve the yield of Ethyl 5-bromothieno[2,3-b]pyridine-2-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An essential precursor in medicinal chemistry, Ethyl 5-bromothieno[2,3-b]pyridine-2-carboxylate is a key building block for developing novel therapeutics, including Pim-1 kinase inhibitors and agents that restore cancer cell sensitivity to chemotherapy.[1][2] However, its multi-step synthesis presents several challenges that can significantly impact the overall yield and purity. Researchers frequently encounter issues with incomplete reactions, side-product formation, and difficult purifications.

This technical support guide, designed for chemists and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to address common hurdles in the synthesis. Drawing from established chemical principles and field-proven insights, this document serves as a practical resource for optimizing reaction conditions and maximizing the yield of this valuable compound.

General Synthetic Pathway Overview

The most prevalent and adaptable route to the thieno[2,3-b]pyridine core involves a two-step sequence starting from a substituted 2-mercaptopyridine derivative. This process includes an S-alkylation followed by an intramolecular Thorpe-Ziegler cyclization. The final bromination step introduces the key substituent at the 5-position.

Synthetic_Workflow cluster_0 Step 1: Thiophene Ring Formation cluster_1 Step 2: Bromination Start 2-Mercaptonicotinonitrile Derivative Alkylation S-Alkylation (e.g., with Ethyl Bromoacetate) Start->Alkylation Reagent: Halogenated Ester Cyclization Thorpe-Ziegler Cyclization (Base-mediated) Alkylation->Cyclization Intermediate: S-alkylated nitrile Intermediate Ethyl 3-aminothieno[2,3-b]pyridine- 2-carboxylate Cyclization->Intermediate Bromination Electrophilic Bromination Intermediate->Bromination Reagent: NBS or Br₂ Final_Product Ethyl 5-bromothieno[2,3-b]pyridine- 2-carboxylate Bromination->Final_Product

Caption: General workflow for the synthesis of the target compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing explanations and actionable solutions.

Q1: My initial S-alkylation reaction is incomplete or shows low conversion. What's going wrong?

This is a common issue often related to the choice of base, solvent, or reaction conditions. The goal is to efficiently deprotonate the thiol of the 2-mercaptopyridine precursor to facilitate nucleophilic attack on the alkylating agent (e.g., ethyl bromoacetate).

  • Causality & Solution:

    • Base Strength: A weak base may not fully deprotonate the thiol, leading to a sluggish or incomplete reaction. While bases like potassium carbonate (K₂CO₃) can work, stronger bases like sodium ethoxide (NaOEt) or potassium hydroxide (KOH) in an appropriate solvent are generally more effective.[3][4] The choice of base is critical; for instance, using 10% aqueous KOH in DMF is a documented method for this step.[4]

    • Solvent Choice: The solvent must be able to dissolve the starting materials and facilitate the reaction. N,N-Dimethylformamide (DMF) is an excellent choice as it is a polar aprotic solvent that promotes SN2 reactions.[3] Ethanol can also be used, particularly if sodium ethoxide is the base.[3]

    • Temperature: These reactions are typically run at room temperature.[4] Elevated temperatures are usually unnecessary and can promote side reactions, such as N-alkylation or hydrolysis of the ester group on the alkylating agent.

    • Reagent Purity: Ensure your 2-mercaptopyridine starting material and the alkylating agent are pure. Impurities can interfere with the reaction.

Q2: The Thorpe-Ziegler cyclization step is failing or giving a very low yield. How can I optimize it?

The Thorpe-Ziegler cyclization is the critical ring-forming step and is often the most challenging. It involves the base-catalyzed intramolecular condensation of a dinitrile or, in this case, a nitrile and an ester group, to form an enamine.[3]

  • Causality & Solution:

    • Anhydrous Conditions: This is the most critical parameter. The reaction is highly sensitive to moisture, which can quench the strong base and lead to hydrolysis of the nitrile or ester functionalities, preventing cyclization. Use freshly dried solvents (e.g., anhydrous DMF or DMAc) and perform the reaction under an inert atmosphere (Nitrogen or Argon).

    • Base Selection: A strong, non-nucleophilic base is essential for deprotonating the active methylene group adjacent to the sulfur atom without attacking the ester or nitrile. Sodium hydride (NaH) or sodium tert-butoxide (t-BuONa) are superior choices.[5] Using a nucleophilic base like sodium ethoxide can lead to side reactions, although it has been used successfully under carefully controlled conditions.[3]

    • Temperature Control: The reaction often requires heating, but excessive temperatures can cause decomposition. A temperature range of 55-70°C is typical.[3] It's crucial to monitor the reaction progress (e.g., by TLC) to determine the optimal time and temperature. Optimization studies have shown that maintaining temperatures between 0-5°C can minimize side reactions in some cases.[5]

Q3: I'm getting a complex mixture of products after the bromination step. How can I improve regioselectivity for the 5-position?

Achieving selective bromination on the thieno[2,3-b]pyridine core can be tricky. The thiophene ring is generally more activated towards electrophilic substitution than the pyridine ring. However, multiple positions on the thiophene ring (C3) and pyridine ring (C5) are susceptible to attack.

  • Causality & Solution:

    • Brominating Agent: The choice of reagent is key.

      • N-Bromosuccinimide (NBS): This is often the reagent of choice for controlled bromination of heterocyclic systems. It provides a low concentration of Br₂ in situ, which helps to prevent over-bromination.

      • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): This is another mild and efficient source of electrophilic bromine, sometimes offering better yields or selectivity.[6]

      • Elemental Bromine (Br₂): Can be used, but it is highly reactive and more likely to lead to multiple brominations or side reactions if not used carefully, often in a buffered solution or with a catalyst like silver sulfate in sulfuric acid.[7]

    • Reaction Conditions:

      • Solvent: Solvents like chloroform, dichloromethane, or acetic acid are commonly used.

      • Temperature: Running the reaction at low temperatures (e.g., 0°C to room temperature) can significantly improve selectivity by slowing down the reaction rate and disfavoring the formation of less stable intermediates.

    • Alternative Strategy (Deoxygenative Bromination): In some cases, oxidation of the pyridine nitrogen to an N-oxide can alter the electronic properties of the ring system, allowing for a different regioselectivity upon reaction with a brominating agent like POBr₃.[8] This can be a useful, albeit longer, alternative if direct bromination is problematic.

Q4: My final product is impure and difficult to clean up. What are the best purification methods?

Purification is often challenging due to the presence of unreacted starting materials, reagents, and side products that may have similar polarities to the desired compound.

  • Solution:

    • Work-up: A proper aqueous work-up is the first step. Quench the reaction carefully, dilute with water, and extract with a suitable organic solvent like ethyl acetate (EtOAc). Washing the organic layer with brine helps to remove residual water and some water-soluble impurities.[9]

    • Column Chromatography: This is the most effective method for separating the product from closely related impurities. A silica gel column with a gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is recommended. For example, a hexane/ethyl acetate (95:5) mixture has been reported for purification of related compounds.[10]

    • Recrystallization: If the product is a solid and sufficiently pure after chromatography, recrystallization can be used to obtain a highly pure final product. Common solvents to try include ethanol, isopropanol, or mixtures like ethyl acetate/hexane.

Frequently Asked Questions (FAQs)

FAQ 1: Which synthetic step is most critical for maximizing the overall yield?

The Thorpe-Ziegler cyclization is undoubtedly the most yield-determining step. Its success hinges on maintaining strictly anhydrous conditions and selecting the appropriate strong, non-nucleophilic base. Failure at this stage is common and has the largest negative impact on the overall yield.

FAQ 2: How can I confirm the structure and purity of my intermediates and final product?

Standard analytical techniques are essential.

  • ¹H and ¹³C NMR Spectroscopy: Provides detailed structural information to confirm the formation of the correct isomer and identify impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • Infrared (IR) Spectroscopy: Useful for tracking the disappearance and appearance of key functional groups, such as the nitrile (CN) stretch around 2220 cm⁻¹ in the starting material, which should be absent in the cyclized 3-amino intermediate.[11]

  • Thin-Layer Chromatography (TLC): Essential for monitoring reaction progress and optimizing purification conditions.

FAQ 3: Are there viable alternative synthetic routes to consider?

Yes, while the Thorpe-Ziegler route is common, other methods exist:

  • Fiesselmann Thiophene Synthesis: This approach involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters or β-ketoesters to construct the thiophene ring.[12][13] This could be applied to a suitably functionalized pyridine precursor.

  • Gould-Jacobs Reaction: This method is traditionally used for quinoline synthesis but can be adapted for thieno[2,3-b]pyridines. It typically involves reacting an aminothiophene with a malonic ester derivative to build the pyridine ring onto the thiophene core.[14][15]

FAQ 4: How do the substituents on the starting pyridine ring affect the reaction?

Electron-donating groups on the pyridine ring can increase the nucleophilicity of the thiol, potentially aiding the S-alkylation step. Conversely, electron-withdrawing groups can make the pyridine ring more susceptible to nucleophilic attack but are generally necessary to activate the methylene group for the subsequent cyclization. The specific substitution pattern can also influence the regioselectivity of the final bromination step.

Optimized Experimental Protocols

The following protocols are generalized from literature procedures and represent a robust starting point for synthesis.[3][4][11]

Protocol 1: Synthesis of Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate (Thorpe-Ziegler Cyclization)
  • S-Alkylation: To a stirred solution of the appropriate 2-mercaptonicotinonitrile derivative (1.0 eq) in anhydrous DMF, add potassium hydroxide (1.0 eq) portion-wise at room temperature. Stir for 30 minutes. Add ethyl bromoacetate (1.1 eq) dropwise and continue stirring at room temperature for 2-3 hours until TLC indicates consumption of the starting material.

  • Cyclization: To the reaction mixture from the previous step, add sodium tert-butoxide (1.5 eq) in one portion. Heat the mixture to 60-70 °C and stir for 3-5 hours, monitoring by TLC.

  • Work-up and Purification: Cool the reaction mixture to room temperature and pour it into ice-water. The resulting precipitate is collected by filtration, washed thoroughly with water, and dried under vacuum. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).

Protocol 2: Bromination to this compound
  • Reaction Setup: Dissolve Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate (1.0 eq) in a suitable solvent such as chloroform or acetic acid. Cool the solution to 0 °C in an ice bath.

  • Bromination: Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the progress by TLC until the starting material is consumed.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude residue by column chromatography (silica gel, hexane/ethyl acetate) to yield the final product.

Data Summary Tables

Table 1: Comparison of Conditions for Thorpe-Ziegler Cyclization

ParameterOption 1 (Standard)Option 2 (Mild)Rationale & Comments
Base Sodium tert-butoxide (t-BuONa)Sodium Hydride (NaH)Both are strong, non-nucleophilic bases ideal for this cyclization. NaH can be easier to handle for some users.[5]
Solvent Anhydrous DMFAnhydrous DMAcBoth are excellent polar aprotic solvents. DMAc has a higher boiling point and can be useful if slightly higher temperatures are needed.[5]
Temperature 60-70 °C0-5 °C, then warm to RTHigher temperatures ensure faster reaction but risk decomposition. The milder conditions can minimize side reactions but may require longer reaction times.[3][5]
Typical Yield 60-85%65-90%Yield is highly dependent on substrate and maintaining strictly anhydrous conditions.

Table 2: Comparison of Brominating Agents

ReagentConditionsAdvantagesDisadvantages
NBS Chloroform or Acetic Acid, 0°C to RTGood selectivity, easy to handle solid.Can be less reactive than Br₂.
DBDMH Dichloromethane, RTMild, efficient, good yields reported for pyridine derivatives.[6]Less commonly cited for this specific core.
Br₂ Acetic Acid or CHCl₃/H₂O bufferHighly reactive, inexpensive.Low selectivity, can lead to over-bromination, hazardous to handle.[7]

Troubleshooting Logic Diagram

Troubleshooting_Yield Start Low Overall Yield Step_Check Which step has low yield? Start->Step_Check Alkylation_Issue Alkylation_Issue Step_Check->Alkylation_Issue Step 1 Cyclization_Issue Cyclization_Issue Step_Check->Cyclization_Issue Step 2 Bromination_Issue Bromination_Issue Step_Check->Bromination_Issue Step 3 Purification_Issue Purification_Issue Step_Check->Purification_Issue Final Alkylation_Qs Check: 1. Base Strength (Use KOH/NaOEt) 2. Solvent (Use DMF) 3. Temperature (Keep at RT) Alkylation_Issue->Alkylation_Qs Cyclization_Qs Check: 1. Anhydrous Conditions? (Critical!) 2. Base Choice (Use NaH/t-BuONa) 3. Temperature Control (55-70°C) Cyclization_Issue->Cyclization_Qs Bromination_Qs Poor Selectivity? 1. Use milder reagent (NBS) 2. Lower Temperature (0°C) 3. Monitor closely with TLC Bromination_Issue->Bromination_Qs Purification_Qs Impure Product? 1. Optimize Column Chromatography (Hexane/EtOAc gradient) 2. Attempt Recrystallization Purification_Issue->Purification_Qs

Caption: A decision tree for troubleshooting low yield issues.

References

Technical Support Center: Selective Bromination of the Thieno[2,3-b]pyridine Core

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the selective bromination of the thieno[2,3-b]pyridine core. This resource is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile heterocyclic scaffold. Thieno[2,3-b]pyridines are a privileged class of compounds with significant applications in medicinal chemistry.[1][2] Their functionalization, particularly through bromination, is a critical step in the synthesis of novel derivatives for drug discovery programs.[3][4]

This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the electrophilic bromination of the thieno[2,3-b]pyridine nucleus. Our goal is to equip you with the knowledge to diagnose experimental issues, understand the underlying chemical principles, and implement effective solutions to achieve high yields and desired regioselectivity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the selective bromination of thieno[2,3-b]pyridine in a question-and-answer format.

Question 1: My bromination reaction is resulting in a mixture of isomers. How can I improve the regioselectivity?

Answer:

Achieving high regioselectivity in the bromination of thieno[2,3-b]pyridine is a common challenge. The thieno[2,3-b]pyridine core has multiple positions susceptible to electrophilic attack, and the outcome of the reaction is highly dependent on the reaction conditions.

Underlying Cause: The electronic properties of the thieno[2,3-b]pyridine ring system influence the position of electrophilic attack. Theoretical studies suggest that the thiophene ring is generally more reactive towards electrophiles than the pyridine ring.[5] However, the pyridine nitrogen can be protonated under acidic conditions, deactivating the pyridine ring and further directing substitution to the thiophene moiety.

Solutions:

  • Utilize an N-oxide strategy for C4-selectivity: A highly effective method to achieve selective bromination at the C4-position is to first form the thieno[2,3-b]pyridine N-oxide.[6] The N-oxide functionality alters the electronic distribution of the pyridine ring, directing bromination specifically to the C4 position. The N-oxide can be prepared by treating the starting thieno[2,3-b]pyridine with an oxidizing agent like m-CPBA.[6]

  • Control the Brominating Agent and Solvent:

    • N-Bromosuccinimide (NBS): NBS is a milder and often more selective brominating agent compared to molecular bromine (Br₂).[4][7] It is frequently used for the bromination of electron-rich aromatic heterocycles.[7]

    • Solvent Choice: The solvent can play a crucial role in regioselectivity. Dichloromethane (DCM) has been identified as an optimal solvent for improving regioselectivity in certain bromination reactions of thieno[2,3-b]pyridine derivatives.[6]

  • Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C) can often enhance selectivity by minimizing side reactions and favoring the kinetically controlled product.[6]

Experimental Protocol for C4-Bromination via N-Oxide:

  • N-Oxide Formation: Dissolve thieno[2,3-b]pyridine in a suitable solvent like dichloromethane (DCM). Add m-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0 °C and stir the reaction until completion (monitor by TLC).

  • Bromination: To the crude N-oxide, add a bromide source (e.g., tetrabutylammonium bromide) and an activating agent like methanesulfonic anhydride (Ms₂O) at 0 °C.[6]

  • Work-up: Quench the reaction with a suitable aqueous solution (e.g., sodium bicarbonate) and extract the product with an organic solvent. Purify by column chromatography.

Question 2: I am observing low to no conversion of my starting material. What factors could be contributing to this?

Answer:

Low or no conversion in a bromination reaction can be frustrating. Several factors, from reagent purity to reaction setup, can be the culprit.

Underlying Cause: The electrophilicity of the brominating agent might be insufficient to react with the thieno[2,3-b]pyridine core, or the reaction conditions may not be optimal for the chosen reagents.

Solutions:

  • Reagent Purity:

    • NBS: Ensure your NBS is pure. Old or improperly stored NBS can decompose. It is recommended to recrystallize NBS from water if its purity is in doubt.

    • Solvents: Use anhydrous solvents, especially when employing moisture-sensitive reagents. While some studies note that rigorously anhydrous conditions are not always necessary, it is a good practice to minimize water content.[6]

  • Activation of the Brominating Agent:

    • Acid Catalysis: For less reactive substrates, the addition of a catalytic amount of a strong acid, such as sulfuric acid or perchloric acid, can enhance the electrophilicity of the brominating agent.[8][9]

    • Lewis Acids: In some cases, a Lewis acid catalyst like FeBr₃ can be used with molecular bromine to increase its reactivity.[10]

  • Reaction Temperature and Time:

    • If the reaction is sluggish at low temperatures, a gradual increase in temperature might be necessary. Monitor the reaction closely by TLC to avoid the formation of degradation products.

    • Ensure the reaction is running for a sufficient amount of time. Some brominations may require several hours to reach completion.[6]

  • Atmosphere: While not always critical for brominations with NBS, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent potential side reactions with atmospheric oxygen and moisture, especially if using sensitive substrates or reagents.[11]

Question 3: My desired 3-bromo-thieno[2,3-b]pyridine is being formed, but I'm also getting a significant amount of the 2,3-dibromo byproduct. How can I prevent di-bromination?

Answer:

The formation of di-brominated products is a common issue when the mono-brominated product is still sufficiently activated for a second electrophilic substitution.

Underlying Cause: The introduction of a bromine atom at the 3-position does not significantly deactivate the ring towards further electrophilic attack, leading to the formation of the 2,3-dibromo species.

Solutions:

  • Stoichiometry of the Brominating Agent: Carefully control the stoichiometry of the brominating agent. Use of a slight excess or even equimolar amounts can lead to di-bromination. It is often best to start with a slight sub-stoichiometric amount (e.g., 0.95 equivalents) of the brominating agent and slowly add it to the reaction mixture.

  • Choice of Brominating Agent and Conditions:

    • Using a milder brominating agent like NBS is generally preferred over Br₂ to minimize over-bromination.[4]

    • A buffered solution can sometimes help to control the reactivity. For instance, bromine in a buffered chloroform solution has been used to obtain the 3-bromo compound in good yield.[8]

  • Reaction Monitoring: Monitor the reaction progress diligently using TLC or LC-MS. Quench the reaction as soon as the starting material is consumed and before a significant amount of the di-brominated product is formed.

Illustrative Table of Reaction Conditions for Selective Bromination:

Target IsomerBrominating AgentSolventAdditives/CatalystTemperatureYieldReference
4-BromoTetrabutylammonium bromide / Ms₂ODCMThieno[2,3-b]pyridine N-oxide0 °C87%[6]
3-BromoBromineChloroform (buffered)-Not specified57%[8]
3-BromoBromineSulfuric AcidSilver SulfateNot specifiedHigh[8]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the electrophilic bromination of thieno[2,3-b]pyridine?

A1: The electrophilic bromination of thieno[2,3-b]pyridine follows the general mechanism of electrophilic aromatic substitution. The reaction proceeds in two main steps:

  • Formation of a σ-complex (arenium ion): The π-electrons of the aromatic ring attack the electrophilic bromine species (e.g., Br⁺ from NBS or a polarized Br-Br molecule), forming a resonance-stabilized carbocation intermediate known as a σ-complex or arenium ion.

  • Deprotonation: A weak base in the reaction mixture removes a proton from the carbon atom that was attacked by the bromine, restoring the aromaticity of the ring and yielding the brominated product.

Theoretical studies on similar heterocyclic systems suggest the initial formation of a π-complex between the bromine molecule and the thiophene ring, which then rearranges to the σ-complex.[12]

G General Mechanism of Electrophilic Bromination Thienopyridine Thieno[2,3-b]pyridine Sigma_Complex σ-Complex (Arenium Ion) Thienopyridine->Sigma_Complex Electrophilic Attack Br_plus Br+ Product Bromo-thieno[2,3-b]pyridine Sigma_Complex->Product Deprotonation H_plus H+

Caption: General mechanism of electrophilic bromination.

Q2: Which position on the unsubstituted thieno[2,3-b]pyridine core is most reactive towards electrophiles?

A2: Based on experimental evidence and theoretical calculations, the thiophene ring of the thieno[2,3-b]pyridine core is more activated towards electrophilic substitution than the pyridine ring.[5][13] Within the thiophene ring, the C3 position is generally the most favored site for electrophilic attack under neutral or mildly acidic conditions.

Q3: Can I use molecular bromine (Br₂) for the bromination? What are the potential drawbacks?

A3: Yes, molecular bromine can be used.[8] However, it is a strong brominating agent and can lead to a lack of selectivity and the formation of poly-brominated byproducts.[4] Handling Br₂ also requires more stringent safety precautions due to its corrosive and toxic nature. For these reasons, N-bromosuccinimide (NBS) is often the preferred reagent for controlled and selective bromination of heterocyclic systems.[14]

Q4: How can I purify my brominated thieno[2,3-b]pyridine product?

A4: The most common method for purifying brominated thieno[2,3-b]pyridines is silica gel column chromatography. The choice of eluent system will depend on the polarity of your specific derivative but a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane is a good starting point. Recrystallization can also be an effective purification technique if a suitable solvent system can be found.

Experimental Workflow & Logic

The following diagram outlines a logical workflow for troubleshooting and optimizing the selective bromination of thieno[2,3-b]pyridine.

G Troubleshooting Workflow for Selective Bromination cluster_0 Problem Identification cluster_1 Potential Issues & Solutions cluster_2 Corrective Actions Problem Analyze Reaction Outcome (TLC, LC-MS, NMR) Low_Yield Low/No Conversion Problem->Low_Yield Poor_Selectivity Mixture of Isomers Problem->Poor_Selectivity Byproducts Over-bromination Problem->Byproducts Check_Reagents Check Reagent Purity (NBS, Solvents) Low_Yield->Check_Reagents Change_Conditions Modify Conditions (Temp, Time, Catalyst) Low_Yield->Change_Conditions Poor_Selectivity->Change_Conditions N_Oxide Use N-Oxide Strategy (for C4-selectivity) Poor_Selectivity->N_Oxide Milder_Reagent Use Milder Reagent (NBS vs. Br2) Poor_Selectivity->Milder_Reagent Stoichiometry Adjust Stoichiometry (Sub-stoichiometric NBS) Byproducts->Stoichiometry Byproducts->Milder_Reagent

Caption: Troubleshooting workflow for selective bromination.

References

Degradation and stability issues with Ethyl 5-bromothieno[2,3-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 5-bromothieno[2,3-b]pyridine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this compound. Our goal is to equip you with the knowledge to anticipate and resolve potential experimental challenges, ensuring the integrity of your results.

Introduction: Understanding the Molecule

This compound is a heterocyclic compound featuring a thieno[2,3-b]pyridine core. This structure possesses several key reactive sites that can be susceptible to degradation under certain conditions. The primary points of potential instability include the ethyl ester, the bromine substituent, and the fused aromatic ring system itself, which can be sensitive to oxidation.[1] Understanding these structural features is crucial for troubleshooting.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the storage, handling, and use of this compound.

Storage and Handling

Question 1: What are the optimal storage conditions for this compound to ensure long-term stability?

Answer: For maximal stability, the compound should be stored in a tightly sealed container, protected from light and moisture. Recommended storage is at 2-8°C. For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent oxidative degradation. The material is typically a white to yellow powder or crystals. A significant color change may indicate degradation.

Question 2: I've noticed my compound has developed a darker color over time. What could be the cause?

Answer: A color change, typically to a yellow or brownish hue, is often an indicator of degradation. This can be caused by:

  • Oxidation: The thieno[2,3-b]pyridine ring system can be susceptible to oxidation, especially when exposed to air and light over extended periods.[2][3]

  • Photodegradation: Bromo-substituted aromatic compounds can be light-sensitive.[4][5] Exposure to UV or even ambient light can potentially lead to debromination or other radical-mediated reactions.

  • Contamination: Exposure to acidic or basic contaminants in the storage environment can catalyze degradation.

It is recommended to perform a purity analysis (e.g., by HPLC or LC-MS) to assess the integrity of the material before use.

Reaction and Experimental Issues

Question 3: My reaction yield is consistently lower than expected. Could the starting material be the issue?

Answer: Absolutely. The purity of your this compound is critical. If the compound has degraded, the actual molar amount of the active starting material will be lower than calculated.

  • Primary Suspect - Hydrolysis: The most common degradation pathway in the presence of moisture, especially under basic or acidic conditions, is the hydrolysis of the ethyl ester to the corresponding carboxylic acid (5-bromo-thieno[2,3-b]pyridine-2-carboxylic acid).[6] This byproduct will likely have different solubility and reactivity, impacting your desired reaction.

Troubleshooting Steps:

  • Confirm Purity: Use HPLC or NMR to check the purity of your starting material. Look for the appearance of a new peak corresponding to the carboxylic acid.

  • Ensure Anhydrous Conditions: If your reaction is sensitive to water, ensure all solvents and reagents are rigorously dried.

  • pH Control: Be mindful of the pH of your reaction mixture. Strong acids or bases can promote ester hydrolysis.

Question 4: I am attempting a saponification (ester hydrolysis) to get the carboxylic acid, but the reaction is messy. What are the best practices?

Answer: While the ester is susceptible to hydrolysis, achieving a clean conversion requires careful control of conditions.

  • Recommended Conditions: A common method for hydrolysis of similar esters is using a base like sodium hydroxide in a solvent mixture such as dioxane/water or ethanol/water.[6][7]

  • Potential Pitfalls:

    • Excessive Heat: Thienopyridine rings can be sensitive to high temperatures, potentially leading to decomposition.[8] Keep the reaction temperature as low as is practical for the hydrolysis to proceed.

    • Strongly Basic Conditions: While base is required, overly harsh conditions might lead to side reactions on the heterocyclic core.

dot

Hydrolysis_Pathway Start This compound Acid 5-bromo-thieno[2,3-b]pyridine-2-carboxylic acid Start->Acid H+ or OH- (Hydrolysis) Ethanol Ethanol Start->Ethanol H+ or OH- (Hydrolysis)

Caption: Primary hydrolysis degradation pathway.

Question 5: I am running a cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) at the bromide position, and I'm observing debromination. How can I prevent this?

Answer: Debromination is a known side reaction in some palladium-catalyzed cross-coupling reactions.

  • Causality: This can be caused by β-hydride elimination from the organopalladium intermediate or by protodehalogenation.

  • Mitigation Strategies:

    • Ligand Choice: Use bulky electron-rich phosphine ligands which can favor reductive elimination over side reactions.

    • Base Selection: A weaker base might be beneficial if the current one is too harsh.

    • Temperature Control: Run the reaction at the lowest temperature that allows for efficient coupling.

    • Inert Atmosphere: Rigorously exclude oxygen, which can affect the catalytic cycle.

Analytical and Purity Concerns

Question 6: What analytical methods are best for assessing the purity of this compound?

Answer: A combination of methods provides the most comprehensive purity assessment.

Analytical MethodInformation Provided
HPLC/UPLC Quantitative purity assessment, detection of polar impurities like the hydrolyzed acid.
LC-MS Purity assessment and identification of impurities by mass.
¹H NMR Structural confirmation and detection of impurities with distinct proton signals.
Melting Point A broad or depressed melting point range can indicate the presence of impurities.

dot

Purity_Analysis_Workflow Start Received Compound Visual Visual Inspection (Color, Form) Start->Visual MP Melting Point Visual->MP NMR 1H NMR (Structural ID) MP->NMR HPLC HPLC/LC-MS (Purity & Impurity ID) NMR->HPLC Decision Proceed with Experiment? HPLC->Decision

Caption: Recommended workflow for purity verification.

Experimental Protocols

Protocol 1: Standard Handling and Preparation of a Stock Solution
  • Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Handle the compound in a fume hood, wearing appropriate personal protective equipment (gloves, safety glasses).

  • To prepare a stock solution, weigh the desired amount of the solid in a clean, dry vial.

  • Add the desired anhydrous solvent (e.g., DMF, DMSO, Dioxane) via syringe under an inert atmosphere.

  • Cap the vial tightly and vortex or sonicate until the solid is fully dissolved.

  • Store the stock solution at -20°C when not in use and protect it from light.

Protocol 2: Small-Scale Purity Check by HPLC
  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 5-10 µL

  • Sample Prep: Prepare a dilute solution of your compound (~0.1 mg/mL) in acetonitrile or a solvent mixture that ensures complete dissolution.

Expected Result: A pure sample will show a single major peak. The hydrolyzed acid, being more polar, will elute earlier.

Summary of Potential Degradation Pathways

Degradation TypeTriggerKey ProductPrevention Method
Hydrolysis Moisture, Acid/BaseCarboxylic AcidStore in a dry environment; use anhydrous solvents.
Oxidation Air, Oxidizing Agents[2]N-oxides, hydroxylated species[3]Store under inert gas; avoid incompatible reagents.
Photodegradation UV/Visible LightDebrominated species, radicalsStore in amber vials or protect from light.
Thermal Decomposition Excessive HeatComplex mixtureUse lowest effective reaction temperatures.[8]

This guide is intended to provide a strong foundation for working with this compound. By understanding its potential instabilities and following these best practices, you can significantly improve the reliability and success of your experiments.

References

Microwave-assisted synthesis for improving thieno[2,3-b]pyridine reaction times

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Microwave-Assisted Thieno[2,3-b]pyridine Synthesis

Welcome to the technical support guide for the microwave-assisted synthesis of thieno[2,3-b]pyridines. This resource is designed for researchers, medicinal chemists, and process development scientists who are looking to leverage microwave technology to accelerate reaction times and improve yields for this important heterocyclic scaffold. Thieno[2,3-b]pyridines are a privileged class of compounds in drug discovery, with applications as kinase inhibitors, chemosensitizing agents, and more.[1][2]

Microwave-assisted organic synthesis (MAOS) offers a transformative alternative to conventional heating methods.[3] By utilizing dielectric heating, microwaves deliver energy directly to polar molecules in the reaction mixture, resulting in rapid, uniform temperature increases that cannot be replicated with an oil bath.[4][5] This often leads to dramatically shorter reaction times (minutes instead of hours), higher product yields, and cleaner reaction profiles with fewer side products.[6][7]

This guide provides field-proven insights, troubleshooting protocols in a direct question-and-answer format, and detailed experimental workflows to help you navigate and optimize your synthetic procedures.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the microwave-assisted synthesis of thieno[2,3-b]pyridines.

Question 1: My reaction yield is consistently low, or I'm only recovering starting materials. What are the common causes and how can I improve it?

Answer: Low yields in heterocyclic synthesis are a common challenge that can stem from several factors. A systematic approach is the most effective way to troubleshoot this issue.[8]

  • Suboptimal Microwave Parameters: The reaction temperature, pressure, and time are critical variables. Unlike conventional heating, where the vessel wall is heated, microwaves heat the reactants and solvent directly.[6]

    • Causality: If the temperature is too low, the activation energy for the cyclization step (e.g., a Thorpe-Ziegler type reaction) may not be reached.[9] Conversely, if the hold time is too short, the reaction may not proceed to completion.

    • Solution: Systematically increase the reaction temperature in 10-15°C increments or extend the hold time. Start with conditions reported in the literature for similar transformations and optimize from there.[10] Ensure you are using a dedicated microwave reactor with accurate internal temperature monitoring to avoid localized overheating and ensure reproducibility.[11][12]

  • Inappropriate Solvent Choice: The ability of a solvent to absorb microwave energy is crucial for efficient heating. Non-polar solvents like toluene or hexane are transparent to microwaves and will not heat effectively.[4]

    • Causality: Efficient microwave heating relies on the dipolar polarization mechanism, where polar molecules align with the oscillating electric field, generating heat through friction.[13] Solvents with a high dielectric constant (e.g., DMF, ethanol, ethylene glycol) absorb microwave energy very efficiently.[14]

    • Solution: Switch to a polar, high-boiling point solvent such as DMF, NMP, or ethanol. These solvents are not only excellent microwave absorbers but are also well-suited for the temperature requirements of many thieno[2,3-b]pyridine syntheses.

  • Purity of Reagents and Solvents: Impurities in starting materials or the presence of water in solvents can significantly hinder the reaction.[8]

    • Causality: Many of the intermediates and bases used (e.g., sodium ethoxide, NaH) are sensitive to moisture and can be quenched, preventing the reaction from proceeding.[8]

    • Solution: Always use reagents of high purity. Ensure that solvents are anhydrous, especially for reactions involving strong bases.

  • Inefficient Mixing: In heterogeneous reactions, poor stirring can lead to uneven heating and localized "hot spots," resulting in decomposition and lower yields.[8]

    • Causality: Efficient magnetic stirring ensures a uniform temperature distribution throughout the reaction vessel, which is critical for reproducible outcomes.[11]

    • Solution: Use an appropriately sized stir bar and ensure the stirring speed is sufficient to maintain a homogeneous mixture throughout the irradiation period.

Question 2: My reaction produces a complex mixture of side products. How can I improve selectivity?

Answer: The formation of multiple products often points to issues with temperature control or reaction time.

  • Localized Overheating: Even in a dedicated reactor, very fast ramp times to high temperatures can create localized hot spots, leading to thermal decomposition of reactants or the desired product.[13]

    • Causality: The high energy density of microwave irradiation can initiate alternative, higher-energy reaction pathways or cause degradation if not properly controlled.

    • Solution: Program a slower temperature ramp time (e.g., 2-5 minutes) to the target temperature. This allows for more uniform energy distribution. Also, ensure efficient stirring is active throughout the entire process.

  • Excessive Reaction Time or Temperature: While microwaves dramatically shorten reaction times, leaving a reaction to run for too long can be detrimental.

    • Causality: The desired thieno[2,3-b]pyridine product may be thermally unstable under prolonged exposure to high temperatures, leading to degradation or subsequent reactions like oxidative dimerization.[2]

    • Solution: Monitor the reaction progress using TLC or LC-MS at various time points (e.g., 5, 10, 15 minutes) to determine the optimal reaction time where product formation is maximized and side product formation is minimized.

Question 3: My results are not reproducible from one run to the next, even when using the same programmed method. What's going on?

Answer: Poor reproducibility is a frustrating issue that typically points to inconsistencies in the experimental setup or equipment.

  • Inaccurate Temperature Monitoring: The method of temperature measurement is critical. An external infrared (IR) sensor measures the vessel's outer surface, which can be significantly different from the internal reaction temperature.

    • Causality: The actual internal temperature dictates the reaction kinetics. A discrepancy between the setpoint and the true internal temperature will lead to variable results.[11]

    • Solution: Whenever possible, use a reactor equipped with an internal fiber-optic probe or a calibrated IR sensor that accurately correlates to the internal temperature. This ensures that the programmed temperature is the actual temperature of the reaction mixture.

  • Variability in Reaction Setup: The size, shape, and material of the reaction vessel, as well as the reaction volume, can influence the heating profile.

    • Causality: The microwave's electric field distribution is not perfectly uniform. A different vessel or volume will interact with the field differently, leading to a different heating rate and final temperature profile.

    • Solution: Maintain consistency in all aspects of the setup. Use the same type and size of microwave vial for all runs of a particular reaction. Keep the reaction volume consistent, ideally between 1/3 and 2/3 of the vial's total volume.

Comparative Data: Conventional vs. Microwave Synthesis

The advantages of microwave-assisted synthesis are most evident when comparing reaction parameters directly with conventional heating methods. The following table summarizes typical results for the synthesis of thieno[2,3-c]pyridine derivatives, a closely related isomer, highlighting the dramatic improvements.

ParameterConventional HeatingMicrowave IrradiationReference
Reaction Time 3 - 24 hours5 - 30 minutes[10]
Yield Often lower (e.g., 40-70%)Generally higher (e.g., 68-89%)[10][15]
Method Reflux in high-boiling solvent (e.g., Toluene, Dioxane)Sealed vessel heating in a dedicated microwave reactor[10]

Experimental Protocols & Workflows

Protocol: Microwave-Assisted Gewald Synthesis of a 2-Amino-thieno[2,3-b]pyridine Derivative

The Gewald reaction is a robust and common method for synthesizing the thieno[2,3-b]pyridine core.[16] This protocol is a representative example adapted for microwave synthesis.

Step 1: Reagent Preparation

  • In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine the appropriate 2-chloro-3-cyanopyridine (1.0 mmol), an active methylene ketone (e.g., ethyl cyanoacetate, 1.1 mmol), and elemental sulfur (1.2 mmol).

  • Add 4 mL of a suitable high-boiling polar solvent, such as ethanol or N,N-dimethylformamide (DMF).

  • Add a base, such as triethylamine (2.0 mmol) or morpholine (2.0 mmol).

Step 2: Microwave Irradiation

  • Seal the reaction vial securely with a septum cap.

  • Place the vial inside the cavity of a dedicated microwave synthesizer.

  • Set the reaction parameters:

    • Temperature: 120-150 °C (optimize as needed)

    • Hold Time: 10-20 minutes

    • Ramp Time: 2 minutes

    • Stirring: High

    • Power: Dynamic (power adjusts to maintain temperature)

Step 3: Workup and Purification

  • After the reaction is complete, allow the vial to cool to room temperature (below 50°C) before venting and opening.

  • Pour the reaction mixture into ice-water (50 mL).

  • If a precipitate forms, collect the solid by vacuum filtration, wash with cold water, and dry.

  • If no solid forms, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure thieno[2,3-b]pyridine derivative.

Visualization of Workflows

G cluster_prep Step 1: Preparation cluster_reaction Step 2: Microwave Reaction cluster_purification Step 3: Workup & Purification A Combine Reactants, Sulfur, & Base in Vial B Add Polar Solvent (e.g., DMF, EtOH) A->B C Seal Vial & Place in Reactor B->C D Set Parameters: Temp, Time, Power C->D E Run Microwave Program with Stirring D->E F Cool & Vent Vial E->F G Precipitate in Water or Extract with Solvent F->G H Isolate Crude Product G->H I Purify via Chromatography or Recrystallization H->I

Caption: General workflow for microwave-assisted thieno[2,3-b]pyridine synthesis.

G start Low Yield Observed q1 Are Reagents Pure & Solvents Anhydrous? start->q1 fix1 Purify Reagents Use Dry Solvents q1->fix1 No q2 Is the Solvent Sufficiently Polar? q1->q2 Yes a1_yes YES a1_no NO fix1->start fix2 Switch to DMF, EtOH, or other polar solvent q2->fix2 No q3 Are Temp/Time Parameters Optimized? q2->q3 Yes a2_yes YES a2_no NO fix2->start fix3 Increase Temp (10°C) or Time (5 min) q3->fix3 No q4 Is Internal Temp Accurately Monitored? q3->q4 Yes a3_yes YES a3_no NO fix3->start fix4 Use Fiber-Optic Probe or Calibrated Sensor q4->fix4 No end_node Yield Improved q4->end_node Yes a4_yes YES a4_no NO fix4->start

Caption: Troubleshooting flowchart for diagnosing low reaction yields.

Frequently Asked Questions (FAQs)

  • Q: What is the fundamental difference between microwave heating and an oil bath?

    • A: Conventional heating transfers energy indirectly (conduction) from the heat source, through the vessel walls, and finally to the solvent and reactants. This is slow and creates a significant temperature gradient.[5] Microwave heating transfers energy directly to any polar molecules (solvents, reactants) in the mixture via dielectric heating, leading to rapid and uniform heating of the entire sample volume.[4][14]

  • Q: Are there specific safety precautions for microwave chemistry?

    • A: Absolutely. Always use a dedicated, purpose-built microwave reactor designed for chemical synthesis. These have built-in pressure monitoring and emergency venting systems. Never use a domestic kitchen microwave.[12][14] Heating solvents above their boiling point in a sealed vessel generates high pressure, which can lead to vial rupture or explosion if not properly controlled.[6][13] Always wear appropriate personal protective equipment (PPE), including safety glasses and a lab coat.

  • Q: What are "non-thermal" or "specific" microwave effects?

    • A: This is a topic of debate. It refers to the hypothesis that the electromagnetic field itself, independent of heating, can influence reaction rates or selectivity. However, most observed "microwave effects," such as rate acceleration, can be rationalized by purely thermal phenomena (e.g., rapid heating to high temperatures) that are difficult to achieve with conventional methods.[11] For practical purposes, focusing on accurate temperature control is the key to successful and reproducible microwave synthesis.

References

Technical Support Center: Catalyst Screening and Troubleshooting for C-C Coupling with Ethyl 5-bromothieno[2,3-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, to your dedicated resource for navigating the complexities of carbon-carbon (C-C) bond formation with Ethyl 5-bromothieno[2,3-b]pyridine-2-carboxylate. This technical support center is designed to provide you with field-proven insights, detailed troubleshooting guides, and robust experimental protocols to streamline your catalyst screening and reaction optimization efforts. The unique electronic and steric characteristics of this heteroaromatic substrate present specific challenges that demand a nuanced approach to catalyst and condition selection. This guide is structured to empower you with the knowledge to overcome these hurdles and achieve your synthetic goals efficiently.

Understanding the Substrate: Key Challenges

This compound is a heteroaromatic compound with distinct features that influence its reactivity in palladium-catalyzed cross-coupling reactions:

  • Electron-Deficient Pyridine Ring: The nitrogen atom in the pyridine ring withdraws electron density, which can affect the oxidative addition step of the catalytic cycle. While this can sometimes enhance reactivity towards electron-rich coupling partners, it can also lead to catalyst inhibition through coordination of the pyridine nitrogen to the palladium center.

  • Thiophene Ring: The fused thiophene ring contributes to the overall electronic properties of the molecule and can also interact with the metal catalyst.

  • Ester Functionality: The ethyl ester at the 2-position is an electron-withdrawing group that further influences the electronic nature of the thieno[2,3-b]pyridine core. Importantly, this functional group can be sensitive to certain basic reaction conditions, leading to potential hydrolysis.[1][2]

  • Steric Hindrance: While not excessively bulky, the substitution pattern can influence the approach of the catalyst and coupling partners.

A logical workflow for tackling C-C coupling with this substrate begins with a systematic catalyst screening, followed by targeted troubleshooting based on the observed outcomes.

cluster_0 Phase 1: Catalyst System Screening cluster_1 Phase 2: Troubleshooting Initial Screening Initial Screening Ligand Selection Ligand Selection Initial Screening->Ligand Selection Vary Ligands Base Selection Base Selection Ligand Selection->Base Selection Vary Bases Solvent Selection Solvent Selection Base Selection->Solvent Selection Vary Solvents Low/No Conversion Low/No Conversion Solvent Selection->Low/No Conversion Analyze Outcome Side Product Formation Side Product Formation Catalyst Decomposition Catalyst Decomposition

Figure 1: A generalized workflow for optimizing C-C coupling reactions, starting with systematic screening of catalyst components and proceeding to targeted troubleshooting.

Part 1: Catalyst and Condition Screening Protocol

A systematic approach to screening is crucial for identifying the optimal conditions for your desired C-C coupling reaction. We recommend a parallel screening setup to efficiently evaluate a range of parameters.

General Screening Protocol (Suzuki-Miyaura Coupling Example)

This protocol is designed for a 24-well plate format, but can be adapted for individual reaction vials.

Materials:

  • This compound

  • Arylboronic acid or boronate ester (1.2 - 1.5 equivalents)

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-formed catalyst like XPhos Pd G3) (1-5 mol%)

  • Ligand (2-10 mol%)

  • Base (2.0 - 3.0 equivalents)

  • Anhydrous, degassed solvent

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Vial Preparation: In an inert atmosphere, add the solid reagents to each reaction vial: this compound (1.0 equiv), the boronic acid/ester, and the powdered base.

  • Catalyst/Ligand Addition: Add the palladium precatalyst and ligand to each vial. If using stock solutions, ensure they are prepared in degassed solvent.

  • Solvent Addition: Add the degassed solvent to each vial via syringe to achieve a final concentration of 0.1-0.5 M with respect to the limiting reagent.

  • Reaction: Seal the vials and place them in a preheated heating block. Stir vigorously at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals and analyzing by LC-MS or GC-MS.

  • Work-up (for analysis): Once the reaction is complete or has stalled, cool the vials to room temperature. Dilute an aliquot with a suitable solvent (e.g., ethyl acetate), filter through a small plug of silica, and analyze to determine conversion and yield.

Recommended Screening Parameters

The following tables provide starting points for screening various C-C coupling reactions.

Table 1: Suzuki-Miyaura Coupling Screening Conditions

ParameterCondition 1Condition 2Condition 3Condition 4
Pd Source (mol%) Pd(OAc)₂ (2)Pd₂(dba)₃ (1)XPhos Pd G3 (2)Pd(PPh₃)₄ (5)
Ligand (mol%) SPhos (4)XPhos (4)--
Base K₃PO₄Cs₂CO₃K₂CO₃KF
Solvent Dioxane/H₂O (10:1)Toluene/H₂O (10:1)THF/H₂O (10:1)DMF (anhydrous)
Temperature (°C) 10011080100

Table 2: Heck Coupling Screening Conditions

ParameterCondition 1Condition 2Condition 3Condition 4
Pd Source (mol%) Pd(OAc)₂ (2)PdCl₂(PPh₃)₂ (3)Herrmann's Cat. (1)Pd/C (5)
Ligand (mol%) P(o-tol)₃ (4)PPh₃ (6)--
Base Et₃NK₂CO₃DBUNaOAc
Solvent DMFNMPAcetonitrileToluene
Temperature (°C) 120100110130

Table 3: Sonogashira Coupling Screening Conditions

ParameterCondition 1Condition 2 (Cu-free)Condition 3Condition 4 (Cu-free)
Pd Source (mol%) PdCl₂(PPh₃)₂ (2)Pd(OAc)₂ (2)Pd(PPh₃)₄ (3)Pd₂(dba)₃ (1.5)
Cu Source (mol%) CuI (4)-CuI (6)-
Ligand (mol%) -P(t-Bu)₃ (4)-XPhos (6)
Base Et₃N/DMFDIPAPyrrolidineCs₂CO₃
Solvent DMFTHFTolueneDioxane
Temperature (°C) 6080Room Temp100

Part 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during C-C coupling reactions with this compound in a question-and-answer format.

Start Start Low/No Yield Low/No Yield Start->Low/No Yield Check Reagents Verify Reagent Purity & Integrity Low/No Yield->Check Reagents Yes Side Products? Side Products? Low/No Yield->Side Products? No Catalyst Deactivation? Catalyst Deactivation? Check Reagents->Catalyst Deactivation? Optimize Conditions Increase Temp/Conc. Screen Ligands/Bases Catalyst Deactivation?->Optimize Conditions No Inert Atmosphere? Improve Degassing Check for Leaks Catalyst Deactivation?->Inert Atmosphere? Yes Successful Reaction Successful Reaction Optimize Conditions->Successful Reaction Address Side Rxns - Use Anhydrous Conditions - Change Base - Use Boronate Ester Side Products?->Address Side Rxns Yes Side Products?->Successful Reaction No Address Side Rxns->Optimize Conditions Palladium Black? Observe for Black Precipitate Inert Atmosphere?->Palladium Black? Palladium Black?->Optimize Conditions Yes

Figure 2: A decision-making flowchart for troubleshooting low-yield C-C coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My reaction shows low to no conversion of the starting material. What are the first things I should check?

A1: When faced with low or no product yield, a systematic approach is crucial.[3]

  • Reagent Integrity:

    • Aryl Bromide: Confirm the purity of your this compound. Impurities can act as catalyst poisons.

    • Coupling Partner: For Suzuki reactions, boronic acids can degrade over time, especially heteroaromatic ones, through protodeboronation.[4] Using a freshly opened bottle or a more stable boronate ester (e.g., pinacol or MIDA esters) is recommended. For Sonogashira couplings, ensure your terminal alkyne is pure.

    • Base and Solvent: Ensure your base is finely powdered and anhydrous (for non-aqueous reactions). Solvents should be of high purity and rigorously degassed to remove oxygen, which can deactivate the catalyst.[5]

  • Catalyst Activity:

    • The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ. Inefficient reduction can halt the catalytic cycle. Consider using a pre-activated Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst (e.g., Buchwald G3 precatalysts) that forms the active Pd(0) species more reliably.

    • Ligands, especially phosphines, can be air-sensitive and oxidize over time. Use fresh ligands stored under an inert atmosphere.

  • Inert Atmosphere:

    • Palladium-catalyzed reactions are highly sensitive to oxygen. Ensure your reaction vessel has been properly purged with an inert gas (argon or nitrogen) and that the system remains sealed from the atmosphere throughout the reaction. Techniques like freeze-pump-thaw cycles for solvents are highly effective.

Q2: I am observing the formation of a black precipitate in my reaction. What is it and what can I do?

A2: A black precipitate is almost certainly "palladium black," which is aggregated, catalytically inactive palladium metal. Its formation is a clear sign of catalyst decomposition.

  • Causes:

    • Oxygen: The most common cause is the presence of oxygen, which can oxidize the active Pd(0) catalyst.

    • Ligand Dissociation: If the ligand is not sufficiently stabilizing or is used in too low a concentration, the "naked" Pd(0) species can aggregate. This is more common at higher temperatures.

    • Substrate Coordination: The pyridine nitrogen in your substrate can coordinate to the palladium center, potentially displacing the stabilizing ligand and leading to catalyst deactivation.[3]

  • Solutions:

    • Improve Inert Atmosphere: Rigorously degas your solvents and ensure a leak-free reaction setup.

    • Ligand Choice and Ratio: Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These ligands form more stable complexes with palladium and can protect the metal center from both aggregation and inhibition by the pyridine nitrogen. Increase the ligand-to-palladium ratio (e.g., 2:1 or 4:1 L:Pd) to favor the formation of the stable catalyst complex.

    • Temperature Control: Avoid excessively high temperatures, as this can accelerate catalyst decomposition. Try running the reaction at the lowest temperature that still provides a reasonable reaction rate.

Q3: In my Suzuki coupling, I'm seeing a significant amount of the corresponding de-brominated starting material and/or homocoupling of the boronic acid. How can I prevent these side reactions?

A3: These are common side reactions in Suzuki couplings.

  • Protodeboronation (leading to de-brominated starting material via reaction with the boronic acid derived arene): This is the cleavage of the C-B bond of the organoboron reagent by a proton source.[4]

    • Use Boronic Esters: Pinacol (Bpin) or MIDA boronates are more stable towards protodeboronation than boronic acids.[4]

    • Anhydrous Conditions: While many Suzuki reactions use aqueous bases, water is a proton source. Switching to anhydrous conditions with a base like CsF or anhydrous K₃PO₄ can minimize this side reaction.

    • Optimize the Base: Strong bases like hydroxides can accelerate protodeboronation. Consider using weaker bases like K₂CO₃ or KF.[4]

  • Homocoupling (biaryl of the boronic acid): This is often promoted by the presence of oxygen.

    • Rigorous Degassing: This is the most critical factor. Ensure your reaction mixture is thoroughly deoxygenated.

    • Choice of Palladium Source: Sometimes, using a Pd(0) source directly, like Pd(PPh₃)₄, can reduce homocoupling compared to the in situ reduction of Pd(II) salts.

Q4: I am concerned about the potential hydrolysis of the ethyl ester on my substrate. How can I mitigate this?

A4: Ester hydrolysis is a valid concern under basic conditions, especially with heating.

  • Choice of Base: Avoid strong hydroxide bases (e.g., NaOH, KOH). Weaker inorganic bases like K₂CO₃, Cs₂CO₃, or KF are generally more compatible with ester functionalities.[1] K₃PO₄ is a strong base but is often used successfully. A preliminary screen is recommended.

  • Anhydrous Conditions: Performing the reaction under anhydrous conditions will prevent hydrolysis.

  • Reaction Time and Temperature: Use the lowest effective temperature and monitor the reaction to avoid unnecessarily long reaction times, which increase the likelihood of ester hydrolysis.

  • Biphasic vs. Anhydrous: In biphasic Suzuki reactions (e.g., toluene/water), the limited contact between the organic-soluble substrate and the aqueous base can sometimes minimize hydrolysis.[1]

cluster_catalytic_cycle Generalized Catalytic Cycle for Cross-Coupling cluster_side_reactions Potential Issues with Thienopyridine Substrate Pd(0)L2 Pd(0)L2 Active Catalyst Oxidative_Addition Ar-Pd(II)(L)2-X Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Transmetalation_Step Ar-Pd(II)(L)2-R Transmetalation Oxidative_Addition->Transmetalation_Step R-M Pyridine_Coordination Pyridine Coordination (Catalyst Inhibition) Oxidative_Addition->Pyridine_Coordination Inhibition Reductive_Elimination Ar-R Reductive Elimination Transmetalation_Step->Reductive_Elimination Ester_Hydrolysis Ester Hydrolysis (Base Mediated) Transmetalation_Step->Ester_Hydrolysis Side Reaction Reductive_Elimination->Pd(0)L2 Product Formed

Figure 3: A simplified catalytic cycle for palladium-catalyzed cross-coupling, highlighting potential points of interference for the this compound substrate.

By systematically applying the screening protocols and utilizing this troubleshooting guide, you will be well-equipped to develop a robust and efficient C-C coupling process for this compound. Remember that each specific coupling partner may require fine-tuning of these general recommendations.

References

Controlling regioselectivity in the functionalization of thieno[2,3-b]pyridine scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Thieno[2,3-b]pyridine Functionalization

A Senior Application Scientist's Guide to Mastering Regioselectivity

Welcome to the technical support center for the functionalization of thieno[2,3-b]pyridine scaffolds. This guide is designed for researchers, scientists, and professionals in drug development who are working with this privileged heterocyclic system. The thieno[2,3-b]pyridine core is a cornerstone in medicinal chemistry, forming the foundation of numerous therapeutic agents.[1][2][3] However, controlling the regioselectivity of its functionalization can be a significant challenge. This resource provides in-depth, troubleshooting-focused guidance to help you navigate the complexities of these reactions and achieve your desired substitution patterns.

Frequently Asked Questions (FAQs)

General Principles of Reactivity

Question 1: What are the most reactive positions on the unsubstituted thieno[2,3-b]pyridine scaffold for electrophilic and nucleophilic attack?

Answer: The reactivity of the thieno[2,3-b]pyridine scaffold is governed by the interplay of the electron-rich thiophene ring and the electron-deficient pyridine ring.

  • Electrophilic Aromatic Substitution (EAS): The thiophene ring is more susceptible to electrophilic attack than the pyridine ring. Within the thiophene ring, the C3 position is generally the most nucleophilic and therefore the most reactive towards electrophiles. This is due to the directing effect of the sulfur atom. Direct halogenation, for instance, typically occurs at the C3 position.[4]

  • Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is more prone to nucleophilic attack, particularly when a leaving group is present. The positions ortho and para to the pyridine nitrogen (C6 and C4) are the most activated towards SNAr.

  • Deprotonation/Metalation: The acidity of the C-H bonds is influenced by both the sulfur and nitrogen heteroatoms. The C4 proton on the pyridine ring is often the most acidic, making it a prime target for deprotonation with strong bases like lithium diisopropylamide (LDA), followed by quenching with an electrophile.[5]

Troubleshooting Guides

This section addresses specific experimental challenges in a question-and-answer format, providing solutions grounded in mechanistic principles.

Electrophilic Halogenation

Question 2: I am trying to brominate thieno[2,3-b]pyridine and am getting a mixture of products. How can I selectively obtain the 3-bromo derivative?

Answer: Achieving high regioselectivity for 3-bromination requires careful control of the reaction conditions to favor electrophilic aromatic substitution on the electron-rich thiophene ring.

Potential Cause & Solution:

  • Harsh Reaction Conditions: Using strong Lewis acids or high temperatures can lead to over-halogenation or the formation of undesired isomers.

  • Recommended Protocol: A mild and selective method for 3-halogenation involves the use of the elemental halogen in the presence of silver sulfate and sulfuric acid.[4] This method has been shown to produce the 3-chloro, 3-bromo, and 3-iodo derivatives. For bromination specifically, using bromine in a buffered chloroform solution can also yield the 3-bromo compound in good yield.[4]

Experimental Protocol: Selective 3-Bromination

  • Preparation: In a round-bottom flask, dissolve thieno[2,3-b]pyridine in a suitable solvent such as chloroform.

  • Buffering: Add a buffer, such as sodium acetate, to the solution.

  • Bromination: Slowly add a solution of bromine in chloroform to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to remove excess bromine. Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.

Question 3: I need to install a bromine atom at the C4 position of the pyridine ring. How can I achieve this selectivity?

Answer: Direct electrophilic bromination at the C4 position is challenging due to the higher reactivity of the thiophene ring. A more effective strategy involves activating the pyridine ring towards a regioselective bromination.

Potential Cause & Solution:

  • Incorrect Strategy: Attempting direct electrophilic bromination will likely lead to substitution at the C3 position.

  • Recommended Protocol: A regioselective, mild bromination at the 4-position can be achieved by first forming the thieno[2,3-b]pyridine N-oxide.[6] The N-oxide activates the pyridine ring, and subsequent treatment with a brominating agent in the presence of an activating agent like mesyl anhydride (Ms₂O) directs the bromine to the C4 position with high selectivity.[6]

Experimental Workflow: C4-Selective Bromination

G cluster_0 C4-Bromination Workflow A Thieno[2,3-b]pyridine B N-Oxidation (e.g., m-CPBA) A->B C Thieno[2,3-b]pyridine N-oxide B->C D Bromination (e.g., TBAB, Ms₂O, DCM) C->D E 4-Bromothieno[2,3-b]pyridine D->E

Caption: Workflow for the regioselective C4-bromination of thieno[2,3-b]pyridine.

Directed Ortho-Metalation (DoM)

Question 4: I am attempting a directed ortho-metalation on a substituted thieno[2,3-b]pyridine to functionalize the C4 position, but I am getting low yields and decomposition. What are the critical parameters for this reaction?

Answer: Directed ortho-metalation (DoM) is a powerful tool, but its success with thieno[2,3-b]pyridines is highly dependent on the choice of base, temperature, and the nature of the directing group. The C4-proton is generally the most acidic on the pyridine ring, making it a good target for deprotonation.

Potential Causes & Solutions:

  • Base Selection: The choice of base is crucial. While n-butyllithium can be effective for some pyridine derivatives, it can also lead to nucleophilic addition to the pyridine ring.[7] Lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) are often better choices as they are strong, non-nucleophilic bases.[7]

  • Temperature Control: These reactions are extremely temperature-sensitive. The deprotonation step must be carried out at low temperatures, typically -78 °C, to prevent side reactions and decomposition.[5]

  • Anhydrous Conditions: Organolithium reagents are highly reactive towards protic sources. Ensure all glassware is flame-dried and all solvents and reagents are rigorously anhydrous.

Troubleshooting Table: Directed Ortho-Metalation

Problem Potential Cause Suggested Solution
Low YieldIncomplete deprotonationUse a stronger, non-nucleophilic base like LDA or LTMP. Ensure accurate titration of the organolithium reagent.
Decomposition of intermediateMaintain strict temperature control at -78 °C throughout the deprotonation and electrophilic quench.
Presence of waterUse flame-dried glassware and anhydrous solvents.
Mixture of ProductsCompeting deprotonation sitesThe presence of other directing groups can influence regioselectivity. Consider the relative directing abilities of substituents.
Addition of the base to the ringUse a sterically hindered base like LTMP.
Palladium-Catalyzed C-H Activation/Arylation

Question 5: I am trying to perform a direct C-H arylation on the thiophene ring of my thieno[2,3-b]pyridine derivative, but I am observing poor regioselectivity between the C2 and C3 positions. How can I control the outcome?

Answer: The direct C-H activation of the thiophene ring in thieno[2,3-b]pyridines is a powerful method for C-C bond formation. However, controlling the regioselectivity between the C2 and C3 positions can be challenging as both sites are susceptible to activation.

Potential Causes & Solutions:

  • Ligand and Catalyst System: The choice of palladium catalyst and ligand can significantly influence the regioselectivity. While some studies have reported on the C-H activation of related thieno-azines, the specific control for thieno[2,3-b]pyridine can be substrate-dependent.[8] A thorough screening of ligands (e.g., phosphine-based, N-heterocyclic carbene-based) and palladium sources (e.g., Pd(OAc)₂, Pd(PPh₃)₄) is recommended.

  • Directing Groups: The presence of a directing group on the thieno[2,3-b]pyridine scaffold can override the inherent reactivity of the C-H bonds, leading to high regioselectivity.

  • Reaction Conditions: Parameters such as solvent, base, and temperature can all impact the regiochemical outcome. For example, in some systems, the use of a carbonate base in a polar solvent at elevated temperatures has been shown to be effective.[8]

Logical Flow for Optimizing C-H Arylation Regioselectivity

G cluster_0 Optimizing C-H Arylation Start Desired Regioisomer (C2 or C3) Ligand Ligand Screening (e.g., XPhos, SPhos, NHCs) Start->Ligand Base Base Screening (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) Ligand->Base Solvent Solvent Screening (e.g., Toluene, Dioxane, DMF) Base->Solvent Temp Temperature Optimization Solvent->Temp Analysis Analyze Regioisomeric Ratio (NMR, GC-MS) Temp->Analysis Optimal Optimal Conditions Analysis->Optimal

References

Technical Support Center: Efficient Removal of Palladium Catalyst Residues from Suzuki Coupling Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who utilize the powerful Suzuki-Miyaura cross-coupling reaction. While this reaction is a cornerstone of modern organic synthesis, the removal of residual palladium catalyst is a critical and often challenging downstream step. This document provides in-depth, practical guidance to navigate these challenges, ensuring the purity and integrity of your final products.

Frequently Asked Questions (FAQs)

Here, we address the most common initial questions regarding palladium removal.

Q1: What are the primary methods for removing residual palladium after a Suzuki coupling?

A1: The most common strategies can be categorized as follows:

  • Adsorption: This involves using solid-supported materials that bind to palladium. The most common adsorbents are activated carbon and specialized metal scavengers.[1][2]

  • Crystallization: Purifying the product through crystallization can effectively leave palladium impurities in the mother liquor.[1] The efficiency of this method can be improved with additives that enhance the solubility of palladium species.[1]

  • Extraction: Liquid-liquid extraction can be employed to partition the palladium catalyst into a phase separate from the product.[1]

  • Filtration: This is effective for heterogeneous catalysts (e.g., Pd/C) or when the palladium has precipitated. Using a filter aid like Celite® is common practice.[1]

  • Chromatography: Techniques like column chromatography are effective for separating the desired compound from the palladium catalyst, though they can be costly and less scalable.[3]

Q2: How do I select the best palladium removal method for my specific product?

A2: The optimal method is highly dependent on your specific circumstances. Key factors to consider include:

  • Nature of your product: Its solubility, stability, and potential to chelate with palladium are crucial.

  • Form of palladium residue: Is it homogeneous (dissolved) or heterogeneous (solid)? What is its oxidation state (Pd(0) or Pd(II))?[1]

  • Solvent system: The solvent used in your reaction and work-up will influence the effectiveness of different methods.

  • Required purity level: The stringency of the final application (e.g., early-stage research vs. active pharmaceutical ingredient (API) production) will dictate the necessary level of palladium removal.[4]

Below is a decision-making workflow to guide your selection process.

G start Initial Assessment of Residual Palladium hetero Heterogeneous Pd (e.g., Pd/C, precipitated metal) start->hetero Is Pd solid? homo Homogeneous Pd (dissolved in solution) start->homo Is Pd dissolved? filtration Filtration through Celite® hetero->filtration product_sol Product is crystalline and soluble in a suitable solvent? homo->product_sol end Quantify Pd via ICP-MS filtration->end crystallization Crystallization product_sol->crystallization Yes scavenging Scavenging (Activated Carbon or Specialized Scavengers) product_sol->scavenging No extraction Liquid-Liquid Extraction crystallization->extraction Alternative crystallization->end product_chelate Product has strong chelating groups (N, S-heterocycles)? scavenging->product_chelate special_scav Use Specialized Scavengers (e.g., Thiol, TMT, Amine-based) product_chelate->special_scav Yes activated_carbon Activated Carbon Treatment product_chelate->activated_carbon No special_scav->end activated_carbon->end

Figure 1: Decision workflow for selecting a palladium removal method.

Q3: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?

A3: Regulatory bodies like the International Council for Harmonisation (ICH) have established strict limits for elemental impurities in drug products.[4] For palladium, the permitted daily exposure (PDE) for oral administration is 100 µ g/day .[4] This translates to a concentration limit of 10 ppm for a drug with a daily dose of 10 g.[4]

Q4: How do metal scavengers work?

A4: Metal scavengers are solid materials, typically silica or polystyrene-based, that are functionalized with ligands possessing a high affinity for palladium.[1] Common functional groups include thiols, thioureas, amines, and 2,4,6-trimercaptotriazine (TMT).[4] When the reaction mixture is treated with the scavenger, palladium binds to these functional groups, and the solid scavenger-palladium complex is then easily removed by filtration.[1] The binding can occur through chemisorption, where a chemical bond is formed between the scavenger and palladium.[4]

Q5: Can activated carbon be used for palladium removal, and what are its limitations?

A5: Yes, activated carbon is a cost-effective and widely used adsorbent for removing palladium residues.[1] However, it can lack selectivity, leading to non-specific adsorption of the desired product, which may result in significant yield loss.[4] The efficiency of palladium removal by activated carbon can also be lower compared to specialized metal scavengers.[2]

Troubleshooting Guide

This section addresses specific issues you may encounter during the palladium removal process.

Issue 1: High palladium content in the final product after initial purification.

  • Possible Cause:

    • Strong Chelation: Your product molecule, especially if it contains nitrogen or sulfur heterocycles, may be strongly chelating to the palladium, making it difficult to remove.[1]

    • High Solubility of Palladium Species: The specific palladium species in your reaction mixture might be highly soluble in the solvent system, rendering simple filtration ineffective.[1]

    • Incorrect Scavenger Choice: The chosen scavenger may not be optimal for the oxidation state of the palladium (Pd(0) vs. Pd(II)) in your mixture.[5]

  • Troubleshooting Steps:

    • Employ a High-Affinity Scavenger: Introduce a solid-supported scavenger with a strong affinity for palladium. Thiol- or TMT-based scavengers are often highly effective.[1]

    • Optimize Scavenging Conditions: Experiment with the scavenger-to-palladium ratio (typically 4-8 molar equivalents for initial screening), temperature, and treatment time.[6] Increasing the temperature (e.g., to 40-60 °C) and extending the treatment time (e.g., 2-24 hours) can enhance scavenger efficiency.[2][6]

    • Consider a Pre-treatment Step: A mild oxidation or reduction step can convert various palladium species into a single, more easily removed form.[1]

    • Sequential Treatment: Combine methods, for example, an initial filtration through Celite followed by treatment with a specialized scavenger.[7]

Issue 2: Significant product loss during the purification process.

  • Possible Cause:

    • Non-specific Adsorption: This is a common issue, particularly with activated carbon, where the product adsorbs to the purification medium along with the palladium.[4]

  • Troubleshooting Steps:

    • Screen Different Scavengers: Test a variety of scavengers to identify one with high selectivity for palladium and low affinity for your product.

    • Minimize Adsorbent Amount: Use the minimum effective amount of scavenger or activated carbon to reduce the surface area available for product adsorption.

    • Adjust the Solvent: A solvent in which your product is highly soluble may decrease its adsorption onto the scavenger.[1]

    • Change the Purification Method: If product loss remains high, consider switching to crystallization or liquid-liquid extraction.[1]

Issue 3: Inconsistent palladium removal from batch to batch.

  • Possible Cause:

    • Variability in Palladium Species: The nature of the palladium species (e.g., oxidation state, coordination environment) may differ at the end of each reaction.[1]

    • Inconsistent Work-up: Variations in the reaction work-up procedure prior to palladium removal can lead to inconsistent results.[1]

  • Troubleshooting Steps:

    • Standardize the Reaction Work-up: Implement a consistent and detailed work-up protocol to minimize variability in the palladium species.[1]

    • Use a Broad-Spectrum Scavenger: Some scavengers, such as those based on TMT, are effective against a wider range of palladium species.[4]

    • Proper Scavenger Handling: Ensure scavengers are handled correctly, as some may be sensitive to air and moisture.[7]

Issue 4: Suspected leaching of the scavenger into the final product.

  • Possible Cause:

    • Harsh Reaction Conditions: High temperatures or aggressive solvents can cause the functional groups on the scavenger to leach from the solid support.[8]

  • Troubleshooting Steps:

    • Test for Leaching: Analyze the purified product for the presence of silicon (for silica-based scavengers) using ICP-OES or for organic leachables using GC-MS and NMR.[9]

    • Use a More Robust Scavenger: Select a scavenger with higher thermal and chemical stability.

    • Moderate Scavenging Conditions: Reduce the temperature and treatment time to the minimum required for effective palladium removal.

    • Post-Scavenging Wash: A simple filtration and wash of the purified solution can remove any leached impurities.

Quantitative Comparison of Palladium Scavengers

The choice of scavenger is a critical step. The following table summarizes quantitative data from various studies to aid in your selection.

Scavenger TypeFunctional GroupSupportInitial Pd (ppm)Final Pd (ppm)Product RecoveryConditionsReference
SiliaMetS Thiol ThiolSilica2400≤ 16High-SiliCycle, 2019
MP-TMT Triazine ThiolPolystyrene3307>95%DMF, overnight[4]
Activated Carbon (Darco KB-B) -Carbon300< 1~70-80%THF, 45°C, 18h[4]
Biotage MP-TMT Triazine ThiolPolystyrene33,000< 200Not specifiedRT, overnight[10]
SiliaMetS Thiourea ThioureaSilica1400-1600< 1084%MeOH/EtOAc, 55°C, 1.5hSiliCycle, 2015

Note: The efficiency of scavengers is highly substrate and condition-dependent. This table should be used as a general guide. It is always recommended to perform a screening of different scavengers for your specific application.

Experimental Protocols

Here are detailed, step-by-step methodologies for key palladium removal experiments.

Protocol 1: Palladium Removal Using a Silica-Based Scavenger (e.g., SiliaMetS Thiol)
  • Dissolution: Dissolve the crude product containing residual palladium in a suitable organic solvent (e.g., THF, DCM, Ethyl Acetate).[1]

  • Scavenger Addition: Add the silica-based scavenger (typically 4-8 molar equivalents relative to the initial palladium concentration for screening).[6]

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours. The optimal time and temperature should be determined experimentally.[1]

  • Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger.[1]

  • Washing: Wash the filter cake with fresh solvent to ensure complete recovery of the product.[7]

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[1]

  • Analysis: Analyze the palladium content of the purified product using ICP-MS or a similar sensitive analytical technique.[1]

G cluster_0 Protocol 1: Scavenger Treatment A Dissolve Crude Product B Add Scavenger A->B C Stir (RT or elevated temp, 1-18h) B->C D Filter through Celite® C->D E Wash Filter Cake D->E F Combine Filtrate & Washings E->F G Concentrate F->G H Analyze for Pd (ICP-MS) G->H

References

Validation & Comparative

A Senior Application Scientist's Guide to the Regioselective Reactivity of Brominated Thieno[2,3-b]pyridine Esters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Thieno[2,3-b]pyridine Scaffold

The thieno[2,3-b]pyridine core, a fusion of electron-rich thiophene and electron-deficient pyridine rings, represents a "privileged scaffold" in modern medicinal chemistry.[1][2] Its derivatives have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[3][4][5] The strategic introduction of a bromine atom onto this scaffold transforms it into a versatile synthetic intermediate, unlocking a multitude of pathways for molecular elaboration through cross-coupling and substitution reactions.[6][7]

This guide provides an in-depth comparison of the chemical reactivity of Ethyl 5-bromothieno[2,3-b]pyridine-2-carboxylate against its key positional isomers. We will dissect how the placement of the bromine atom around the bicyclic core fundamentally dictates its reactivity in cornerstone synthetic transformations. This analysis is grounded in the principles of electronic effects and steric hindrance, providing researchers with the predictive power to select the optimal isomer and reaction conditions for their specific synthetic goals.

The Electronic and Steric Landscape: Why Isomer Choice is Critical

The reactivity of a C-Br bond on the thieno[2,3-b]pyridine skeleton is not uniform; it is a direct consequence of its electronic environment. The pyridine nitrogen acts as a powerful electron-withdrawing group, reducing electron density at the α- (positions 7) and γ- (position 5) carbons. Conversely, the sulfur atom in the thiophene ring is electron-donating. The ethyl carboxylate group at position 2 further withdraws electron density from the thiophene ring.

This electronic push-and-pull creates distinct reactive profiles for each bromo-isomer:

  • 5-Bromo & 7-Bromo Isomers: The C-Br bonds at these positions are significantly activated towards both palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing influence of the pyridine nitrogen.

  • 4-Bromo & 6-Bromo Isomers: The C-Br bonds here are on the electron-deficient pyridine ring, making them suitable substrates for cross-coupling. However, they are less activated towards SNAr compared to the 5- and 7-isomers as they are meta to the nitrogen, lacking direct resonance stabilization for an SNAr intermediate.

  • 3-Bromo Isomer: Located on the electron-rich thiophene ring, this C-Br bond is generally less reactive in palladium-catalyzed couplings compared to its pyridine-substituted counterparts. It is also significantly less susceptible to SNAr unless additional activating groups are present.

The following sections will provide experimental context and data to support these foundational principles.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern drug discovery, enabling the precise formation of C-C, C-N, and C-O bonds.[8][9][10] The success of these reactions is highly dependent on the electronic nature of the aryl halide substrate.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for creating biaryl structures.[9][11][12] The reaction generally favors electron-deficient aryl halides, making bromothienopyridines excellent substrates.

Reactivity Trend Analysis: The oxidative addition of the Pd(0) catalyst to the C-Br bond is often the rate-determining step. This step is accelerated by electron-withdrawing groups on the aromatic ring. Therefore, the expected reactivity order for Suzuki coupling is:

5-Bromo ≈ 7-Bromo > 4-Bromo ≈ 6-Bromo > 3-Bromo

Experimental evidence supports this trend. For instance, Suzuki couplings on 5-bromothieno[2,3-b]pyridines proceed efficiently to generate a variety of 5-aryl derivatives, which are key precursors for fused heterocyclic systems.[13] Similarly, 3-bromothieno[3,2-b]pyridines (a related isomer series) have been successfully coupled, demonstrating the viability of functionalizing the thiophene ring, albeit sometimes requiring slightly more forcing conditions.[14] Steric hindrance can also play a role; bulky boronic acids may react slower, particularly with isomers where the bromine is flanked by other substituents.[15][16]

Data Summary: Representative Suzuki-Miyaura Coupling Yields

IsomerCoupling PartnerCatalyst SystemConditionsYield (%)Reference
Ethyl 5-bromo thieno[2,3-b]pyridine-2-carboxylatePhenylboronic acidPd(PPh₃)₄ / Na₂CO₃Dioxane/H₂O, 90 °C, 4h~85-95%[13] (Analogous System)
Methyl 3-bromo thieno[3,2-b]pyridine-2-carboxylatePyridin-4-ylboronic acidPdCl₂(dppf)·CH₂Cl₂ / K₂CO₃Dioxane/H₂O, 100 °C, 4h66%[14]
5-bromo -2-methylpyridin-3-amine4-Methoxyphenylboronic acidPd(OAc)₂ / SPhos / K₃PO₄Dioxane/H₂O, 90 °C, 12h85%[17] (Analogous System)

Experimental Protocol: Suzuki-Miyaura Coupling This protocol is a representative example for the coupling of this compound with phenylboronic acid.

  • To a degassed solution of this compound (1.0 equiv.) in a 4:1 mixture of 1,4-dioxane and water, add phenylboronic acid (1.2 equiv.) and sodium carbonate (2.0 equiv.).

  • Bubble argon through the mixture for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv.).

  • Heat the reaction mixture to 90 °C and stir for 4 hours under an argon atmosphere.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oa_complex [Ar-Pd(II)L₂(Br)] pd0->oa_complex trans_complex [Ar-Pd(II)L₂(Ar')] oa_complex->trans_complex trans_complex->pd0 Reductive Elimination product Ar-Ar' trans_complex->product start Ar-Br start->pd0 Oxidative Addition boronic Ar'-B(OH)₂ + Base boronic->oa_complex Transmetalation waste Br-B(OH)₂ + Base

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for forming aryl-amine bonds.[18][19] Like the Suzuki coupling, it is generally favored on electron-deficient aryl halides.[20]

Reactivity Trend Analysis: The reactivity trends for Buchwald-Hartwig amination mirror those of Suzuki coupling, as the initial oxidative addition step is similarly influenced by the electronic nature of the C-Br bond.

5-Bromo ≈ 7-Bromo > 4-Bromo ≈ 6-Bromo > 3-Bromo

The choice of ligand and base is crucial and often substrate-dependent.[21] For electron-rich amines or less reactive aryl halides, more sophisticated catalyst systems with bulky, electron-rich phosphine ligands (e.g., Xantphos, SPhos) are often required to facilitate the reductive elimination step.

Data Summary: Representative Buchwald-Hartwig Amination Yields

IsomerAmineCatalyst SystemConditionsYield (%)Reference
2-Bromo-6-methylpyridine(+/-)-trans-1,2-diaminocyclohexanePd₂(dba)₃ / (±)-BINAP / NaOButToluene, 80 °C, 4h60%[22]
2,6-DichloropyridineMethyl 3-aminothiophen-2-carboxylatePd(OAc)₂ / Xantphos / Cs₂CO₃Dioxane, 100 °CGood (unspecified)[20]

Experimental Protocol: Buchwald-Hartwig Amination This is a general protocol adaptable for this compound.

  • In a glovebox or under an inert atmosphere, charge a Schlenk flask with this compound (1.0 equiv.), the desired amine (1.2 equiv.), sodium tert-butoxide (1.4 equiv.), Pd₂(dba)₃ (0.02 equiv.), and a suitable phosphine ligand (e.g., Xantphos, 0.04 equiv.).

  • Add anhydrous, degassed toluene.

  • Seal the flask and heat the mixture to 100-110 °C with stirring for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the residue by flash column chromatography.

Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oa_complex [Ar-Pd(II)L(Br)] pd0->oa_complex amido_complex [Ar-Pd(II)L(NR₂)] oa_complex->amido_complex amido_complex->pd0 Reductive Elimination product Ar-NR₂ amido_complex->product start Ar-Br start->pd0 Oxidative Addition amine HNR₂ + Base amine->oa_complex Ligand Exchange & Deprotonation SNAr_Mechanism cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Elimination Reactants Ar-Br + Nu⁻ Meisenheimer Meisenheimer Complex [Ar(Br)(Nu)]⁻ Reactants->Meisenheimer k₁ (rate-determining) Meisenheimer_2 Meisenheimer Complex [Ar(Br)(Nu)]⁻ Product Ar-Nu + Br⁻ Meisenheimer_2->Product k₂ (fast)

References

A Technical Guide to the Structure-Activity Relationship of Ethyl 5-bromothieno[2,3-b]pyridine-2-carboxylate Derivatives as Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) for a series of ethyl 5-bromothieno[2,3-b]pyridine-2-carboxylate derivatives. We will explore the synthetic rationale, compare their biological activities against relevant cancer cell lines, and provide detailed experimental protocols to support further research and development in this promising area of medicinal chemistry. The thieno[2,3-b]pyridine scaffold has emerged as a privileged structure in drug discovery, demonstrating a wide range of biological activities, including potent kinase inhibition.

The this compound Scaffold: A Promising Starting Point for Kinase Inhibitors

The this compound core represents a key starting point for the development of novel therapeutics. The thieno[2,3-b]pyridine ring system, an isostere of purine, provides a versatile framework for interaction with various biological targets. The ethyl ester at the 2-position and the bromine atom at the 5-position serve as crucial handles for synthetic modification, allowing for a systematic exploration of the SAR.[1] This guide will focus on derivatives of this scaffold as inhibitors of Pim-1 kinase, a serine/threonine kinase implicated in various cancers.

Probing the Structure-Activity Relationship: Modifications at the 2-Position

A key strategy in optimizing the therapeutic potential of the this compound scaffold is the modification of the ethyl ester at the 2-position. Conversion of the ester to various amide and benzoyl derivatives has been shown to significantly impact the inhibitory activity against Pim-1 kinase and the cytotoxic effects on cancer cell lines.

Amide Derivatives

The synthesis of 2-carboxamide derivatives allows for the introduction of a diverse range of substituents, enabling a thorough investigation of the chemical space around this position. The general synthetic approach involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by amide coupling with various amines.

Benzoyl Derivatives

Alternatively, the introduction of a benzoyl moiety at the 2-position offers a different set of steric and electronic properties. These derivatives can be synthesized through a Friedel-Crafts-type reaction or by other established methods for ketone synthesis.

Comparative Analysis of Biological Activity

The true measure of a compound's potential lies in its biological activity. Here, we present a comparative analysis of a series of 5-bromo-thieno[2,3-b]pyridine derivatives against Pim-1 kinase and a panel of human cancer cell lines.

Pim-1 Kinase Inhibition

Pim-1 kinase is a constitutively active serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis. Its overexpression is associated with a variety of hematological and solid tumors, making it an attractive target for cancer therapy.

The inhibitory activity of the synthesized compounds against Pim-1 kinase was evaluated using an in vitro kinase assay. The results, expressed as IC50 values, are summarized in the table below.

CompoundR Group at 2-positionPim-1 IC50 (µM)
3c 3-chloro-4-fluorophenylamino35.7
5b 4-methoxyphenylpiperazine12.71
Staurosporine (Control) -<1 (literature)

Data sourced from Hassan et al., 2016.

Key SAR Insights for Pim-1 Inhibition:

  • The introduction of a 4-methoxyphenylpiperazine moiety at the 2-position (5b ) resulted in the most potent Pim-1 inhibition among the tested compounds, with an IC50 of 12.71 µM.

  • The 3-chloro-4-fluorophenylamino substituted derivative (3c ) also demonstrated moderate activity.

Cytotoxic Activity Against Cancer Cell Lines

The cytotoxic potential of the most active Pim-1 inhibitors was assessed against a panel of five human cancer cell lines using the MTT assay. The results are presented as IC50 values.

CompoundMCF7 (Breast) IC50 (µM)HEPG2 (Liver) IC50 (µM)HCT116 (Colon) IC50 (µM)A549 (Lung) IC50 (µM)PC3 (Prostate) IC50 (µM)
3g 15.3±1.219.4±1.521.1±1.925.6±2.328.3±2.6
Doxorubicin ~0.1 - 2.5~1.3 - 12.2>10~0.018 - >20>10
Cisplatin ~10 - 30~5 - 20~5 - 15~3.5 - 37~5 - 20
Paclitaxel ~0.002 - 0.01-~0.005~0.003 - 0.027~0.004

Data for compounds 3g sourced from Hassan et al., 2016. Data for Doxorubicin, Cisplatin, and Paclitaxel are compiled from multiple sources and should be considered as approximate ranges due to variations in experimental conditions.[2][3][4][5][6][7][8][9][10]

Key SAR Insights for Cytotoxicity:

  • Interestingly, compound 3g , which was not among the most potent Pim-1 inhibitors, displayed the most potent cytotoxic activity across all tested cell lines. This suggests that the cytotoxic effect of these compounds may not be solely dependent on Pim-1 inhibition and could involve other cellular targets.

  • The thieno[2,3-b]pyridine derivatives generally exhibited lower potency compared to the standard chemotherapeutic drugs. However, their novel mechanism of action could offer advantages in overcoming drug resistance or in combination therapies.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, we provide detailed, step-by-step protocols for the synthesis of the core scaffold and the key biological assays.

Synthesis of this compound

The synthesis of the core scaffold can be achieved through a multi-step process, a representative scheme is outlined below.

A Substituted Pyridine B Thieno[2,3-b]pyridine core A->B Ring annulation C Bromination B->C Electrophilic substitution D This compound C->D Esterification

A representative synthetic workflow.

Step 1: Synthesis of the Thieno[2,3-b]pyridine Core A common route to the thieno[2,3-b]pyridine core involves the reaction of a substituted 2-chloronicotinaldehyde with ethyl thioglycolate in the presence of a base.

Step 2: Bromination The thieno[2,3-b]pyridine core can be selectively brominated at the 5-position using a suitable brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent.

Step 3: Esterification If the carboxylic acid is present at the 2-position, it can be converted to the ethyl ester using standard esterification conditions, such as reaction with ethanol in the presence of a catalytic amount of acid.

Pim-1 Kinase Inhibition Assay

The following protocol is a general guideline for an in vitro kinase assay to determine the IC50 of test compounds against Pim-1.

A Prepare assay buffer, Pim-1 enzyme, substrate, and ATP C Add enzyme, substrate, and test compound to plate A->C B Serially dilute test compounds B->C D Initiate reaction with ATP C->D E Incubate at 30°C D->E F Stop reaction and measure signal (e.g., luminescence or fluorescence) E->F G Calculate IC50 values F->G

Workflow for Pim-1 kinase inhibition assay.

  • Reagent Preparation: Prepare a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT). Prepare solutions of Pim-1 enzyme, a suitable substrate (e.g., a peptide substrate), and ATP.

  • Compound Dilution: Prepare a serial dilution of the test compounds in DMSO.

  • Assay Plate Setup: In a 384-well plate, add the kinase buffer, Pim-1 enzyme, substrate, and the diluted test compounds.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Signal Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and determine the IC50 value using a non-linear regression analysis.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

A Seed cells in a 96-well plate B Incubate for 24h A->B C Treat cells with serially diluted test compounds B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Workflow for MTT cytotoxicity assay.

  • Cell Seeding: Seed the desired cancer cell lines in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.[1][11][12][]

Pim-1 Kinase Signaling Pathway

The following diagram illustrates the central role of Pim-1 kinase in cell survival and proliferation, highlighting its interaction with downstream targets.

cluster_upstream Upstream Signals cluster_pim1 Pim-1 Kinase cluster_downstream Downstream Effects cluster_outcomes Cellular Outcomes Cytokines Cytokines PIM1 Pim-1 Cytokines->PIM1 activate GrowthFactors GrowthFactors GrowthFactors->PIM1 activate BAD BAD PIM1->BAD phosphorylates (inhibits) CDC25A CDC25A PIM1->CDC25A phosphorylates (activates) p21 p21 PIM1->p21 phosphorylates (inhibits) MYC MYC PIM1->MYC stabilizes Apoptosis_Inhibition Inhibition of Apoptosis BAD->Apoptosis_Inhibition Cell_Cycle_Progression Cell Cycle Progression CDC25A->Cell_Cycle_Progression p21->Cell_Cycle_Progression Increased_Proliferation Increased Proliferation MYC->Increased_Proliferation

Simplified Pim-1 kinase signaling pathway. [][14][15][16][17]

Conclusion

The this compound scaffold serves as a valuable starting point for the development of novel kinase inhibitors. The structure-activity relationship studies reveal that modifications at the 2-position of the thieno[2,3-b]pyridine ring can significantly modulate the biological activity of these compounds. While the presented derivatives show moderate potency against Pim-1 kinase and cancer cell lines compared to some standard drugs, they represent a promising class of compounds for further optimization. The divergence between potent Pim-1 inhibition and broad-spectrum cytotoxicity suggests that these molecules may have multiple mechanisms of action, warranting further investigation. The detailed protocols provided in this guide are intended to facilitate these future research endeavors.

References

A Senior Application Scientist's Guide: Suzuki vs. Stille Coupling for Thieno[2,3-b]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The thieno[2,3-b]pyridine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic potential, including roles as kinase inhibitors and anticancer agents.[1] Effective and versatile methods for the functionalization of this heterocyclic system are therefore of paramount importance in drug discovery and development. Among the arsenal of modern synthetic techniques, palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura and Stille couplings, stand out as powerful tools for the formation of carbon-carbon bonds.

This guide provides an in-depth, objective comparison of the Suzuki and Stille couplings for the modification of the thieno[2,3-b]pyridine scaffold. Drawing upon established principles and experimental data from analogous heterocyclic systems, we will explore the nuances of each reaction, offering insights to aid in the selection of the optimal synthetic strategy.

At a Glance: Key Differences

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Organoboron compounds (boronic acids, esters)Organostannanes (organotin compounds)
Toxicity of Reagents Generally low, considered "greener"High toxicity of organotin reagents
Reagent Stability Variable; boronic acids can be prone to decompositionGenerally stable to air and moisture
Byproducts Boron-based, often water-soluble and easily removedTin-based, can be difficult to remove from the product
Functional Group Tolerance Broad, but can be sensitive to acidic protonsExcellent, very broad functional group tolerance[2]
Reaction Conditions Typically requires a baseOften proceeds under neutral conditions

Mechanistic Overview: A Tale of Two Transmetalations

Both the Suzuki and Stille couplings proceed via a similar catalytic cycle involving a Pd(0) species. The cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination. The fundamental difference between the two reactions lies in the nature of the organometallic reagent and the mechanism of the crucial transmetalation step.

The Suzuki Coupling Catalytic Cycle

The Suzuki reaction requires the activation of the organoboron reagent, typically a boronic acid, by a base. This forms a more nucleophilic "ate" complex, which facilitates the transfer of the organic group to the palladium center.

Suzuki_Cycle Pd(0)L2 Pd(0)L2 R1-Pd(II)L2-X R1-Pd(II)L2-X Pd(0)L2->R1-Pd(II)L2-X Oxidative Addition (R1-X) R1-Pd(II)L2-R2 R1-Pd(II)L2-R2 R1-Pd(II)L2-X->R1-Pd(II)L2-R2 Transmetalation (R2-B(OR)2 + Base) R1-Pd(II)L2-R2->Pd(0)L2  Regeneration Product Product R1-Pd(II)L2-R2->Product Reductive Elimination (R1-R2) Stille_Cycle Pd(0)L2 Pd(0)L2 R1-Pd(II)L2-X R1-Pd(II)L2-X Pd(0)L2->R1-Pd(II)L2-X Oxidative Addition (R1-X) R1-Pd(II)L2-R2 R1-Pd(II)L2-R2 R1-Pd(II)L2-X->R1-Pd(II)L2-R2 Transmetalation (R2-SnR3) R1-Pd(II)L2-R2->Pd(0)L2  Regeneration Product Product R1-Pd(II)L2-R2->Product Reductive Elimination (R1-R2)

References

The Bromine Advantage: A Comparative Analysis of Brominated vs. Non-Brominated Thienopyridines in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

The thienopyridine scaffold is a cornerstone in medicinal chemistry, renowned for its diverse biological activities, from potent kinase inhibition in oncology to crucial antiplatelet effects in cardiovascular medicine. Within the vast chemical space of thienopyridine derivatives, halogenation, particularly bromination, has emerged as a key strategy for modulating pharmacological properties. This guide provides an in-depth, objective comparison of the biological activities of brominated versus non-brominated thienopyridines, supported by experimental data and detailed methodologies, to empower researchers in their drug design and development endeavors.

The Rationale for Bromination: Beyond a Simple Substitution

The introduction of a bromine atom to the thienopyridine core is not a trivial modification. It imparts significant changes to the molecule's physicochemical properties, which in turn can profoundly influence its biological activity. Bromine's unique characteristics, including its size, electronegativity, and ability to form halogen bonds, can lead to:

  • Enhanced Binding Affinity: The larger atomic radius of bromine compared to hydrogen allows for increased van der Waals interactions with the target protein. Furthermore, bromine can act as a halogen bond donor, forming favorable interactions with electron-rich pockets in the binding site, thereby increasing potency.

  • Modulated Lipophilicity: Bromination generally increases the lipophilicity of a molecule. This can enhance membrane permeability and cellular uptake, leading to improved bioavailability and efficacy. However, excessive lipophilicity can also lead to off-target effects and toxicity.

  • Altered Metabolic Stability: The introduction of a bromine atom can block sites of metabolic degradation, leading to a longer half-life and improved pharmacokinetic profile.

  • Directional Substitution for Synthesis: Brominated intermediates are versatile handles for further chemical modifications through cross-coupling reactions, enabling the exploration of a wider range of structural diversity.

Comparative Biological Activity: A Focus on Anticancer Applications

While direct head-to-head comparisons of brominated and non-brominated thienopyridine analogs are not extensively documented in single studies, analysis of various research efforts allows for a comparative understanding. A notable area of investigation is in the development of anticancer agents, particularly kinase inhibitors.

Case Study: Pim-1 Kinase Inhibition

Pim-1 kinase is a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in cell survival and proliferation. A study focused on the development of 5-bromo-thieno[2,3-b]pyridines as Pim-1 inhibitors provides valuable insights into the potential of bromination.

Table 1: Pim-1 Inhibitory Activity of 5-Bromo-Thieno[2,3-b]pyridine Derivatives

CompoundStructurePim-1 IC50 (µM)
3c 5-Bromo-N-(4-chlorophenyl)-3-methylthieno[2,3-b]pyridine-2-carboxamide35.7
5b N-(4-Bromophenyl)-5-(4-bromobenzoyl)thieno[2,3-b]pyridine-2-carboxamide12.71
3d 5-Bromo-3-methyl-N-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide>100
3g N-(4-Methoxyphenyl)-5-bromo-3-methylthieno[2,3-b]pyridine-2-carboxamide>100
6d 5-Bromo-2-(4-(4-chlorophenyl)piperazine-1-carbonyl)-3-methylthieno[2,3-b]pyridine>100

Data sourced from a study on 5-bromo-thieno[2,3-b]pyridines as Pim-1 inhibitors.

While this study does not include the direct non-brominated analogs for comparison, the moderate to poor activity of several brominated compounds suggests that the presence of bromine alone is not a universal determinant of high potency. The nature and position of other substituents play a crucial role in the overall activity. For instance, the superior activity of compound 5b highlights the complex interplay between the bromine atom and other structural features.

Structure-Activity Relationship (SAR) Insights

General SAR studies on halogenated aromatic compounds, including pyridines, have indicated that the introduction of halogens can sometimes lead to a decrease in antiproliferative activity. This underscores the importance of a nuanced approach to halogenation in drug design. The specific context of the target protein's binding site and the overall molecular architecture of the ligand are critical factors.

Experimental Protocols: A Guide to Assessing Biological Activity

To facilitate comparative studies, this section provides detailed, step-by-step methodologies for key experiments used to evaluate the biological activity of thienopyridine derivatives.

Protocol 1: In Vitro Kinase Inhibition Assay (e.g., Pim-1 Kinase)

This protocol outlines a typical in vitro kinase assay to determine the half-maximal inhibitory concentration (IC50) of test compounds.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis prep_kinase Prepare Kinase Solution (e.g., Pim-1) mix Mix Kinase, Substrate, and Test Compound prep_kinase->mix prep_substrate Prepare Substrate Solution (e.g., Peptide substrate) prep_substrate->mix prep_atp Prepare ATP Solution prep_compounds Prepare Serial Dilutions of Test Compounds prep_compounds->mix initiate Initiate Reaction with ATP mix->initiate incubate Incubate at 30°C initiate->incubate stop_reaction Stop Reaction (e.g., with Kinase-Glo® Reagent) incubate->stop_reaction measure_luminescence Measure Luminescence stop_reaction->measure_luminescence calculate_inhibition Calculate Percent Inhibition measure_luminescence->calculate_inhibition plot_curve Plot Dose-Response Curve calculate_inhibition->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Caption: Workflow for an in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the purified kinase (e.g., human Pim-1) in kinase buffer.

    • Prepare a stock solution of the kinase substrate (e.g., a specific peptide) in kinase buffer.

    • Prepare a stock solution of ATP in kinase buffer.

    • Prepare serial dilutions of the brominated and non-brominated thienopyridine test compounds in DMSO.

  • Kinase Reaction:

    • In a 96-well plate, add the kinase solution, substrate solution, and a dilution of the test compound to each well.

    • Include positive controls (no inhibitor) and negative controls (no kinase).

    • Initiate the kinase reaction by adding the ATP solution to each well.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding a kinase detection reagent (e.g., Kinase-Glo® Luminescent Kinase Assay reagent).

    • Incubate at room temperature to allow the luminescent signal to develop.

    • Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Protocol 2: Cell-Based Antiproliferative Assay (MTT Assay)

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability and proliferation.

Workflow Diagram:

G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_measurement Measurement & Analysis seed_cells Seed Cancer Cells in 96-well plate incubate_cells Incubate overnight seed_cells->incubate_cells add_compounds Add Serial Dilutions of Test Compounds incubate_cells->add_compounds incubate_treatment Incubate for 48-72 hours add_compounds->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt add_solubilizer Add Solubilizing Agent (e.g., DMSO) incubate_mtt->add_solubilizer read_absorbance Read Absorbance at 570 nm add_solubilizer->read_absorbance calculate_viability Calculate Percent Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow for a cell-based MTT antiproliferative assay.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture a relevant cancer cell line (e.g., a line known to overexpress the target of interest) in appropriate growth medium.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the brominated and non-brominated thienopyridine test compounds in the growth medium.

    • Remove the old medium from the cells and add the medium containing the test compounds.

    • Include vehicle controls (e.g., DMSO) and untreated controls.

    • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Data Measurement and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting the percent viability against the compound concentration.

Conclusion and Future Directions

The strategic incorporation of bromine into the thienopyridine scaffold holds significant potential for the development of novel therapeutics with enhanced biological activity. While the available data suggests a complex relationship where bromination can either enhance or have a neutral to negative effect on activity depending on the specific molecular context, it is clear that this synthetic modification is a powerful tool in the medicinal chemist's arsenal.

To fully elucidate the comparative biological activity of brominated versus non-brominated thienopyridines, future research should focus on the direct, side-by-side evaluation of analog pairs. Such studies will provide invaluable data for building more predictive structure-activity relationship models and will ultimately accelerate the discovery and development of next-generation thienopyridine-based drugs. This guide serves as a foundational resource for researchers embarking on such investigations, providing both a theoretical framework and practical experimental guidance.

A Comparative Guide to the Spectroscopic Analysis for Structural Confirmation of Ethyl 5-bromothieno[2,3-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic data essential for the unequivocal structural confirmation of Ethyl 5-bromothieno[2,3-b]pyridine-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science.[1][2][3] Researchers, scientists, and professionals in drug development will find this guide valuable for understanding the application of fundamental spectroscopic techniques—¹H NMR, ¹³C NMR, IR, and Mass Spectrometry—in the structural elucidation of complex organic molecules.

The thieno[2,3-b]pyridine core is a significant scaffold in the development of pharmacologically active agents.[1][2][3] Precise characterization of its derivatives is paramount to understanding their structure-activity relationships. This document serves as a practical, experience-driven comparison, explaining the causality behind experimental choices and ensuring a self-validating analytical workflow.

The molecular structure of this compound is characterized by a fused thiophene and pyridine ring system, with a bromine substituent on the pyridine ring and an ethyl carboxylate group on the thiophene ring.[4]

Molecular Structure and Spectroscopic Overview

A foundational step in any spectroscopic analysis is the theoretical prediction of signals based on the proposed molecular structure.

Molecular Formula: C₁₀H₈BrNO₂S[4] Molecular Weight: 286.15 g/mol [4]

Below is a visual representation of the molecule with atom numbering, which will be referenced throughout this guide.

G M [C₁₀H₈BrNO₂S]⁺˙ m/z 285/287 M_minus_OEt [M - OCH₂CH₃]⁺ m/z 240/242 M->M_minus_OEt - C₂H₅O• M_minus_Br [M - Br]⁺ m/z 206 M->M_minus_Br M_minus_COOEt [M - COOCH₂CH₃]⁺ m/z 212/214 M_minus_OEt->M_minus_COOEt - CO G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing A Dissolve ~5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃). B Add a small amount of internal standard (e.g., TMS). A->B C Transfer the solution to an NMR tube. B->C D Place the NMR tube in the spectrometer. E Tune and shim the instrument. D->E F Acquire the ¹H spectrum (e.g., 400 MHz). E->F G Acquire the ¹³C spectrum (e.g., 100 MHz). F->G H Apply Fourier transform, phase correction, and baseline correction. I Calibrate the chemical shifts to the solvent or TMS peak. H->I J Integrate the peaks in the ¹H spectrum. I->J G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing A For solid samples, use ATR or prepare a KBr pellet. B Place a small amount of the solid sample on the ATR crystal. A->B C Acquire a background spectrum. D Acquire the sample spectrum. C->D E The instrument software automatically ratios the sample spectrum to the background spectrum. F Identify and label the major absorption bands. E->F G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis A Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile). B Infuse the solution directly into the mass spectrometer or inject it via an LC system. A->B C Select an ionization method (e.g., ESI or EI). D Acquire the full scan mass spectrum. C->D E Perform fragmentation (MS/MS) analysis on the molecular ion peak. D->E F Determine the m/z of the molecular ion and compare it with the calculated molecular weight. G Analyze the isotopic pattern for the presence of bromine. F->G H Propose structures for the major fragment ions. G->H

References

A Senior Application Scientist's Guide to the Synthetic Versatility of the Thieno[2,3-b]pyridine Core

Author: BenchChem Technical Support Team. Date: January 2026

The thieno[2,3-b]pyridine scaffold is a privileged heterocyclic motif, forming the core of numerous pharmacologically active compounds. Its unique arrangement of a thiophene ring fused to a pyridine ring imparts a distinct electronic and steric character, making it a cornerstone in the development of therapeutics for a wide range of diseases, including cancer, inflammation, and central nervous system disorders.[1][2] The significant biological activities of these compounds have spurred the development of diverse and innovative synthetic strategies to access this valuable heterocyclic system.

This guide provides a comparative evaluation of the most prominent synthetic pathways to the thieno[2,3-b]pyridine core. We will delve into the mechanistic underpinnings of each strategy, offering insights into the rationale behind experimental choices. This analysis is supported by experimental data and detailed protocols, providing researchers, scientists, and drug development professionals with a comprehensive resource to inform their synthetic planning.

Comparative Analysis of Key Synthetic Strategies

The construction of the thieno[2,3-b]pyridine ring system can be broadly categorized into two main approaches: annulation of a thiophene ring onto a pre-existing pyridine core, or the formation of a pyridine ring onto a thiophene precursor. Within these categories, several powerful named reactions and modern synthetic methodologies have been established.

Synthetic PathwayStarting MaterialsGeneral ConditionsKey AdvantagesKey DisadvantagesTypical Yields
Gould-Jacobs Reaction Anilines, AlkoxymethylenemalonatesThermal cyclizationGood for 4-hydroxyquinoline analogsHigh temperatures, limited aniline scope60-80%
Friedländer Annulation 2-Aminothiophene-3-carbaldehydes/ketones, Active methylene compoundsAcid or base catalysisConvergent, good for diverse substitutionAvailability of substituted 2-aminothiophenes can be limiting70-95%
Fiesselmann Thiophene Synthesis 3-Cyanopyridine-2(1H)-thiones, α-Haloketones/estersBase-mediated cyclizationReadily available starting materialsPotential for side reactions65-90%
Microwave-Assisted Synthesis Varies (often multicomponent)Microwave irradiationRapid reaction times, improved yields, high efficiencyRequires specialized equipment, scalability can be a concern80-95%
Palladium-Catalyzed Cross-Coupling Halogenated pyridines/thiophenes, Amines/thiolsPalladium catalyst, ligand, baseHigh functional group tolerance, late-stage functionalizationCatalyst cost and removal, optimization of reaction conditions70-90%

In-Depth Analysis of Synthetic Pathways

The Gould-Jacobs Reaction: Building the Pyridine Ring

The Gould-Jacobs reaction is a classical and effective method for the synthesis of 4-hydroxythieno[2,3-b]pyridines, which are valuable intermediates for further functionalization.[3] The reaction proceeds through the initial condensation of a 3-aminothiophene with an alkoxymethylenemalonate ester, followed by a thermal cyclization.

Mechanistic Insight: The initial step is a nucleophilic substitution where the amino group of the thiophene attacks the electrophilic enol ether of the malonate. The subsequent intramolecular cyclization is a thermally induced 6-electron electrocyclization, followed by tautomerization to the more stable 4-oxo form. The choice of a high-boiling solvent like diphenyl ether is crucial to achieve the high temperatures required for the cyclization.

Gould_Jacobs cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Saponification & Decarboxylation 3-Aminothiophene 3-Aminothiophene Intermediate_A Anilidomethylenemalonate 3-Aminothiophene->Intermediate_A Nucleophilic attack Alkoxymethylenemalonate Alkoxymethylenemalonate Alkoxymethylenemalonate->Intermediate_A Intermediate_B 4-Hydroxythieno[2,3-b]pyridine Intermediate_A->Intermediate_B Thermal Cyclization (High Temp) Final_Product 4-Hydroxythieno[2,3-b]pyridine Intermediate_B->Final_Product 1. NaOH 2. Heat

Caption: The Gould-Jacobs reaction pathway to 4-hydroxythieno[2,3-b]pyridines.

The Friedländer Annulation: A Convergent Approach

The Friedländer annulation is a highly convergent and versatile method for constructing the pyridine ring of the thieno[2,3-b]pyridine system. This reaction involves the condensation of a 2-aminothiophene-3-carbonyl compound with a molecule containing an activated methylene group (e.g., a ketone or ester).[4][5]

Mechanistic Insight: The reaction can be catalyzed by either acid or base. In the base-catalyzed mechanism, the active methylene compound is deprotonated to form an enolate, which then undergoes an aldol-type condensation with the carbonyl group of the 2-aminothiophene. Subsequent intramolecular cyclization via nucleophilic attack of the amino group on the newly formed enone, followed by dehydration, affords the thieno[2,3-b]pyridine. The choice of catalyst can influence the regioselectivity when unsymmetrical ketones are used.

Friedlander_Annulation cluster_reactants Reactants cluster_mechanism Mechanism cluster_product Product Aminothiophene 2-Aminothiophene-3-carbonyl Condensation Aldol Condensation Aminothiophene->Condensation Active_Methylene Active Methylene Compound Active_Methylene->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Dehydration Dehydration Cyclization->Dehydration Thienopyridine Thieno[2,3-b]pyridine Dehydration->Thienopyridine

Caption: The Friedländer annulation for the synthesis of thieno[2,3-b]pyridines.

The Fiesselmann Thiophene Synthesis: Building the Thiophene Ring

In contrast to the previous methods, the Fiesselmann synthesis constructs the thiophene ring onto a pre-formed pyridine derivative.[6][7] A common variation involves the reaction of a 3-cyanopyridine-2(1H)-thione with an α-halo ketone or ester.

Mechanistic Insight: The reaction is initiated by the S-alkylation of the pyridinethione with the α-halo compound. The resulting intermediate possesses an activated methylene group adjacent to the sulfur atom. Intramolecular cyclization then occurs through a Thorpe-Ziegler type reaction, where the carbanion generated from the methylene group attacks the nitrile carbon. Tautomerization of the resulting imine affords the 3-aminothieno[2,3-b]pyridine. The use of a non-nucleophilic base is critical to favor the intramolecular cyclization over competing side reactions.

Fiesselmann_Synthesis cluster_reactants Reactants cluster_mechanism Mechanism cluster_product Product Pyridinethione 3-Cyanopyridine-2(1H)-thione Alkylation S-Alkylation Pyridinethione->Alkylation Halo_Compound α-Halo Ketone/Ester Halo_Compound->Alkylation Cyclization Thorpe-Ziegler Cyclization Alkylation->Cyclization Tautomerization Tautomerization Cyclization->Tautomerization Aminothienopyridine 3-Aminothieno[2,3-b]pyridine Tautomerization->Aminothienopyridine

References

A Senior Application Scientist's Guide to Validating the Mechanism of Action for Anticancer Thieno[2,3-b]pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thieno[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Recently, derivatives of this class have emerged as potent anticancer agents, showing efficacy in various cancer cell lines, including those resistant to current therapies.[1][2] However, translating a promising compound from a benchtop "hit" to a clinical candidate requires a rigorous and unequivocal validation of its mechanism of action (MoA). This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to systematically elucidate and validate the MoA of novel thieno[2,3-b]pyridine anticancer compounds. We will move beyond simple phenotypic observations to establish a clear "pharmacological audit trail"—linking direct target engagement to downstream cellular and, ultimately, in vivo antitumor effects.[3] This process is critical for identifying responsive patient populations, predicting potential resistance mechanisms, and designing rational combination therapies.

Chapter 1: The Imperative of MoA Validation in Oncology Drug Discovery

In an era of targeted therapies, a deep understanding of a drug's MoA is not merely academic; it is a prerequisite for successful clinical development. While many thieno[2,3-b]pyridine derivatives have shown potent anti-proliferative effects, their precise molecular targets are diverse. Some analogues are reported to inhibit tubulin polymerization, others function as kinase inhibitors, and some are putative inhibitors of enzymes like phosphoinositide-specific phospholipase C (PLC).[4][5][6] An incomplete or inaccurate MoA can lead to failed clinical trials, wasting significant time and resources.[3]

This guide will use a hypothetical thieno[2,3-b]pyridine derivative, TPC-1 , to illustrate a robust, multi-pronged validation workflow. We will postulate that initial high-throughput screening suggests TPC-1 inhibits the Receptor Tyrosine Kinase (RTK) "Kinase X," a known driver in non-small cell lung cancer (NSCLC). Our mission is to validate this hypothesis with irrefutable, multi-layered evidence.

Chapter 2: A Multi-Pronged Strategy for MoA Elucidation

A single experiment is never sufficient to definitively prove a mechanism of action. A robust MoA validation strategy integrates evidence from biochemical, cellular, and in vivo models. Each step is designed to answer a critical question, creating a logical cascade of evidence.

The overall workflow is designed to move from broad, unbiased screening to highly specific, hypothesis-driven validation. This approach minimizes the risk of pursuing false leads and builds a comprehensive data package for decision-making.

MoA_Validation_Workflow cluster_0 Phase 1: Target Identification & Biochemical Validation cluster_1 Phase 2: Cellular Target Engagement & Pathway Analysis cluster_2 Phase 3: In Vivo Validation & Biomarker Development T_ID Target Identification (e.g., Kinase Panel Screen) Biochem Biochemical Validation (IC50 Determination) T_ID->Biochem Confirm direct inhibition CETSA Target Engagement (Cellular Thermal Shift Assay) Biochem->CETSA Transition to cellular context WB Pathway Modulation (Western Blot for p-Kinase X) CETSA->WB Confirm in-cell binding Pheno Phenotypic Correlation (Viability vs. Target Expression) WB->Pheno Link target inhibition to cell effect Xenograft In Vivo Efficacy (Tumor Xenograft Model) Pheno->Xenograft Transition to in vivo model PD Pharmacodynamic (PD) Biomarkers (Tumor p-Kinase X Levels) Xenograft->PD Correlate efficacy with target modulation

Caption: A logical workflow for validating a compound's mechanism of action.

Chapter 3: Step 1 - Pinpointing the Molecular Target with Biochemical Assays

The first step is to confirm that our hypothetical compound, TPC-1, directly interacts with its putative target, Kinase X, in a cell-free system. This isolates the interaction to its most fundamental components: the drug and the protein.

Causality Behind Experimental Choice: An in vitro biochemical assay is essential to prove direct enzymatic inhibition. This eliminates the complexities of the cellular environment (e.g., membrane permeability, metabolism, off-target effects) and confirms that the compound can physically inhibit the target's function. A broad kinase panel screen is often the first step to identify initial hits or assess selectivity.[4]

Protocol: In Vitro Kinase Inhibition Assay (IC50 Determination)
  • Objective: To determine the concentration of TPC-1 required to inhibit 50% of Kinase X activity (IC50).

  • Materials:

    • Recombinant human Kinase X protein.

    • Specific peptide substrate for Kinase X.

    • ATP (Adenosine triphosphate).

    • TPC-1 (solubilized in DMSO).

    • Staurosporine (a potent, non-selective kinase inhibitor as a positive control).

    • Kinase assay buffer.

    • A detection system (e.g., ADP-Glo™ Kinase Assay, which measures ADP production).

  • Methodology:

    • Prepare a serial dilution of TPC-1 (e.g., from 100 µM to 1 pM) in DMSO. Also, prepare dilutions of Staurosporine.

    • In a 384-well plate, add the kinase buffer, the peptide substrate, and the recombinant Kinase X enzyme.

    • Add 1 µL of the serially diluted TPC-1, Staurosporine, or DMSO (vehicle control) to the appropriate wells.

    • Incubate for 10 minutes at room temperature to allow compound binding.

    • Initiate the kinase reaction by adding ATP. Incubate for 1 hour at 30°C.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system luminescence readout, following the manufacturer's instructions.

    • Self-Validation: The positive control (Staurosporine) should show potent inhibition, while the vehicle control (DMSO) should show maximum enzyme activity. The Z'-factor of the assay should be ≥ 0.5, indicating a robust assay window.

  • Data Analysis:

    • Convert luminescence signals to percent inhibition relative to controls.

    • Plot percent inhibition versus the log of TPC-1 concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value.

Chapter 4: Step 2 - Confirming Target Engagement in a Cellular Context

Demonstrating that a compound inhibits a purified enzyme is a crucial first step, but it doesn't prove the compound can reach and bind its target inside a living cell. For this, we turn to the Cellular Thermal Shift Assay (CETSA).[7]

Causality Behind Experimental Choice: CETSA is a powerful biophysical method that directly assesses target engagement in a physiological context.[8][9] The principle is that when a drug binds to its target protein, it stabilizes the protein's structure, making it more resistant to heat-induced denaturation.[7] A positive result in CETSA provides strong evidence that the drug interacts with the intended target within the complex milieu of the cell.

Protocol: Cellular Thermal Shift Assay (CETSA)
  • Objective: To demonstrate that TPC-1 binds to and stabilizes Kinase X in intact NSCLC cells.

  • Materials:

    • NCI-H1975 lung cancer cells (expressing Kinase X).

    • TPC-1 and Vehicle (DMSO).

    • PBS (Phosphate-buffered saline) with protease and phosphatase inhibitors.

    • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles).

    • PCR thermocycler.

    • Western Blotting equipment and a validated antibody against Kinase X.

  • Methodology:

    • Culture NCI-H1975 cells to ~80% confluency.

    • Treat cells with a high concentration of TPC-1 (e.g., 10 µM) or DMSO for 1 hour.

    • Harvest, wash, and resuspend the cells in PBS with inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 68°C) for 3 minutes using a thermocycler, followed by cooling for 3 minutes at 4°C.

    • Lyse the cells by three rapid freeze-thaw cycles.

    • Pellet the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes.

    • Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction.

    • Analyze the amount of soluble Kinase X in each sample by Western Blotting.

    • Self-Validation: At lower temperatures, the amount of soluble Kinase X should be high in both treated and untreated samples. At high temperatures, the protein should be fully denatured and absent from the soluble fraction.

  • Data Analysis:

    • Quantify the band intensities from the Western Blot.

    • Plot the percentage of soluble Kinase X against the temperature for both TPC-1 and vehicle-treated samples.

    • A rightward shift in the melting curve for the TPC-1-treated sample indicates thermal stabilization and confirms target engagement.

Visualizing Downstream Pathway Modulation

Once target engagement is confirmed, the next logical step is to prove that this binding event leads to the inhibition of the target's signaling pathway. For a receptor tyrosine kinase, this is typically measured by a decrease in its autophosphorylation and the phosphorylation of its key downstream effectors.[10] Western blotting is the workhorse technique for this analysis.[11][12]

Signaling_Pathway cluster_pathway Downstream Signaling Cascade TPC1 TPC-1 KinaseX Kinase X (RTK) TPC1->KinaseX Inhibits pKinaseX p-Kinase X KinaseX->pKinaseX Autophosphorylation Substrate1 Substrate A pKinaseX->Substrate1 pSubstrate1 p-Substrate A Substrate1->pSubstrate1 MAPK_path MAPK Pathway pSubstrate1->MAPK_path pERK p-ERK MAPK_path->pERK Cell_Effects Anti-proliferative Effects pERK->Cell_Effects Drives Proliferation

Caption: Proposed signaling pathway inhibited by TPC-1.

Chapter 5: Phenotypic Corroboration and Comparison with Alternatives

With evidence for direct target inhibition and pathway modulation in hand, we must now link these molecular events to a cellular phenotype, such as apoptosis or reduced proliferation.[13][14] Furthermore, to understand the potential of TPC-1, its performance must be benchmarked against established drugs targeting the same pathway.

Causality Behind Experimental Choice: Comparing the IC50 of TPC-1 with a known Kinase X inhibitor (e.g., Gefitinib, if Kinase X were EGFR) in both a Kinase X-dependent cell line (NCI-H1975) and a Kinase X-independent cell line (e.g., A549) is a classic method to demonstrate on-target efficacy and selectivity. A potent effect in the dependent line and a weak effect in the independent line strongly supports the proposed MoA.

Data Presentation: Comparative Anti-proliferative Activity

The following table summarizes hypothetical data from a 72-hour cell viability assay (e.g., CellTiter-Glo®) comparing TPC-1 to a standard-of-care Kinase X inhibitor.

CompoundCell LineKinase X StatusIC50 (nM)
TPC-1 NCI-H1975Dependent 50
A549Independent >10,000
Competitor Drug NCI-H1975Dependent 80
A549Independent >10,000

This data demonstrates that TPC-1 is potent and selective for cancer cells dependent on Kinase X signaling, performing favorably against a known competitor.

Chapter 6: Step 3 - In Vivo Target Validation and Pharmacodynamics

The final and most critical phase of preclinical MoA validation is to demonstrate that the compound can engage its target and exert an antitumor effect in a living organism.[15] Human tumor xenograft models are indispensable for this purpose.[16][17]

Causality Behind Experimental Choice: An in vivo study is essential to bridge the gap between cell culture and clinical application. It assesses not only efficacy but also provides an opportunity to measure pharmacokinetics (PK) and pharmacodynamics (PD).[18] A pharmacodynamic biomarker is a molecular indicator that demonstrates the drug has engaged its target in the tumor tissue.[3][19][20] For TPC-1, the ideal PD biomarker would be the level of phosphorylated Kinase X (p-Kinase X) in tumor tissue.

Protocol: Xenograft Efficacy Study with PD Biomarker Analysis
  • Objective: To evaluate the antitumor efficacy of TPC-1 in a mouse xenograft model and correlate it with the modulation of p-Kinase X in tumor tissue.

  • Model: Immunodeficient mice (e.g., NOD/SCID) are subcutaneously implanted with NCI-H1975 cells.[15]

  • Study Design:

    • Once tumors reach a palpable size (~150 mm³), mice are randomized into groups (n=8-10 per group).

    • Group 1: Vehicle control (daily oral gavage).

    • Group 2: TPC-1 (e.g., 20 mg/kg, daily oral gavage).

    • Group 3: Competitor Drug (at its optimal dose and schedule).

  • Efficacy Assessment:

    • Tumor volume and body weight are measured twice weekly.

    • The study endpoint is typically when vehicle-treated tumors reach a predetermined size (e.g., 2000 mm³).

    • Efficacy is measured as Tumor Growth Inhibition (TGI).

  • Pharmacodynamic (PD) Analysis:

    • Satellite groups of mice are treated with a single dose of TPC-1 or vehicle.

    • At specific time points post-dose (e.g., 2, 8, 24 hours), tumors are harvested.

    • A portion of the tumor is flash-frozen for Western Blot analysis to measure the levels of p-Kinase X and total Kinase X.

    • Self-Validation: A clear, time-dependent reduction in the p-Kinase X / total Kinase X ratio in the TPC-1 treated tumors compared to vehicle controls is required. This demonstrates that the drug reached the tumor and inhibited its target at concentrations that are achievable in vivo.[19]

Conclusion

Validating the mechanism of action for a novel anticancer compound like a thieno[2,3-b]pyridine derivative is a systematic, evidence-based process. It requires a logical progression from cell-free biochemical assays to cellular target engagement and pathway analysis, culminating in robust in vivo efficacy and pharmacodynamic studies. By following the multi-pronged approach outlined in this guide—proving direct inhibition, confirming cellular engagement, linking it to a phenotype, and validating it in vivo—drug discovery teams can build a compelling and defensible case for their compound's MoA. This foundational knowledge is paramount for navigating the path to clinical trials and ultimately delivering more effective, targeted therapies to cancer patients.

References

A Head-to-Head Comparison of Thieno[2,3-b]pyridine and Thieno[3,2-b]pyridine Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Navigating Isomeric Scaffolds in Medicinal Chemistry

In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the ultimate pharmacological profile of a drug candidate. Among the myriad of privileged structures, thienopyridines, bioisosteres of quinoline, have emerged as a cornerstone for the development of novel therapeutics, particularly in oncology and inflammatory diseases. The seemingly subtle variation in the fusion of the thiophene and pyridine rings, giving rise to isomers such as thieno[2,3-b]pyridine and thieno[3,2-b]pyridine, can lead to significant differences in biological activity, physicochemical properties, and synthetic accessibility. This guide provides an in-depth, head-to-head comparison of these two pivotal scaffolds, offering experimental data and field-proven insights to aid researchers in their strategic selection for drug design.

Structural and Physicochemical Properties: A Tale of Two Isomers

The core structures of thieno[2,3-b]pyridine and thieno[3,2-b]pyridine, while both consisting of a fused thiophene and pyridine ring, exhibit distinct electronic distributions and steric profiles. This intrinsic difference in their topography impacts their interaction with biological targets and their overall drug-like properties.

scaffolds cluster_0 Thieno[2,3-b]pyridine cluster_1 Thieno[3,2-b]pyridine a a b b

Figure 1: Core structures of Thieno[2,3-b]pyridine and Thieno[3,2-b]pyridine.

The arrangement of the sulfur and nitrogen heteroatoms in these isomers influences their dipole moments, hydrogen bonding capabilities, and pKa values. These differences, in turn, affect their solubility, membrane permeability, and metabolic stability. While comprehensive comparative studies on the parent scaffolds are limited, empirical data from various derivatives suggest that these subtle structural changes can have a significant impact on their ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

Table 1: Comparison of Physicochemical Properties

PropertyThieno[2,3-b]pyridineThieno[3,2-b]pyridineKey Insights
Molecular Weight 135.19 g/mol 135.19 g/mol Identical molecular weight ensures that any differences in properties are due to isomeric variation.
LogP (Predicted) ~1.5 - 2.0~1.5 - 2.0Both scaffolds possess moderate lipophilicity, a desirable trait for oral bioavailability.
pKa (Predicted) Pyridine nitrogen is a weak base.Pyridine nitrogen is a weak base.The basicity can be modulated by substituents, influencing solubility and target engagement.
Planarity Highly planar structure.Highly planar structure.The planarity can lead to strong crystal packing, potentially impacting solubility[1].

Synthesis Strategies: Navigating the Routes to Core Scaffolds

The synthetic accessibility of a scaffold is a crucial consideration in drug development. Both thieno[2,3-b]pyridine and thieno[3,2-b]pyridine cores can be constructed through several established synthetic routes, with the choice of strategy often depending on the desired substitution pattern.

Synthesis of Thieno[2,3-b]pyridine Derivatives

A common and versatile method for the synthesis of 3-aminothieno[2,3-b]pyridine-2-carboxamides is the Gewald reaction, followed by Thorpe-Ziegler cyclization.

synthesis_23b start Substituted Acetonitrile gewald Gewald Reaction (S, Et3N) start->gewald ketone Cyclic Ketone or Aldehyde ketone->gewald aminothiophene 2-Aminothiophene Derivative gewald->aminothiophene alkylation N-Acylation aminothiophene->alkylation reagent α-Haloacyl Halide reagent->alkylation intermediate Acyclic Intermediate alkylation->intermediate cyclization Thorpe-Ziegler Cyclization (Base) intermediate->cyclization product Thieno[2,3-b]pyridine Derivative cyclization->product

Figure 2: Generalized synthetic workflow for Thieno[2,3-b]pyridine derivatives.

Experimental Protocol: Synthesis of 3-Amino-N-arylthieno[2,3-b]pyridine-2-carboxamides [2]

  • S-Alkylation: To a mixture of a 2-thioxo-1,2-dihydropyridine-3-carbonitrile (1 eq) and aqueous KOH solution (1 eq) in DMF, the corresponding N-aryl-2-chloroacetamide (1 eq) is added. The mixture is stirred at room temperature for 30-40 minutes.

  • Thorpe-Ziegler Cyclization: Another portion of aqueous KOH solution (1 eq) is added to the reaction mixture, which is then stirred at room temperature for 1-2 hours.

  • Work-up: The reaction mixture is poured into cold water, and the precipitated solid is collected by filtration, washed with water, and recrystallized from a suitable solvent to afford the desired 3-aminothieno[2,3-b]pyridine-2-carboxamide.

Synthesis of Thieno[3,2-b]pyridine Derivatives

The construction of the thieno[3,2-b]pyridine core often involves the Friedländer annulation or palladium-catalyzed cross-coupling reactions.

Experimental Protocol: Synthesis of Methyl 3-Arylthieno[3,2-b]pyridine-2-carboxylates via Suzuki-Miyaura Coupling [3]

  • Reaction Setup: To a solution of methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate (1 eq) in a suitable solvent (e.g., dioxane/water), an arylboronic acid or its ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K2CO3 or Cs2CO3, 2-3 eq) are added.

  • Reaction Execution: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 2-12 hours, with the progress monitored by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired methyl 3-arylthieno[3,2-b]pyridine-2-carboxylate.

Head-to-Head Comparison in Drug Design: Biological Activities and SAR

Both thieno[2,3-b]pyridine and thieno[3,2-b]pyridine scaffolds are prevalent in the design of kinase inhibitors, a class of drugs that has revolutionized cancer therapy. The different spatial arrangement of the heteroatoms in the two isomers can lead to distinct binding modes within the ATP-binding pocket of kinases, thereby influencing their potency and selectivity.

kinase_inhibition rtk Receptor Tyrosine Kinase (e.g., RON, c-Met) binding Binds to ATP-binding pocket rtk->binding atp ATP atp->binding Competes with inhibitor Thienopyridine Kinase Inhibitor inhibitor->binding inhibition Inhibition of Kinase Activity binding->inhibition downstream Downstream Signaling (Proliferation, Survival, Motility) inhibition->downstream Blocks block Blocked downstream->block

Figure 3: General mechanism of action of Thienopyridine-based kinase inhibitors.

Table 2: Comparative Biological Activities of Thieno[2,3-b]pyridine and Thieno[3,2-b]pyridine Derivatives

Biological Target/ActivityThieno[2,3-b]pyridine DerivativesThieno[3,2-b]pyridine DerivativesComparative Insights
Anticancer (General) Potent antiproliferative activity against various cancer cell lines (e.g., breast, colon, prostate)[4][5]. Some derivatives show GI50 values in the nanomolar range.Demonstrated antitumor activity against triple-negative breast cancer cell lines[3]. Certain derivatives exhibit GI50 values in the low micromolar range.Both scaffolds are effective anticancer agents, with the thieno[2,3-b]pyridine series often reporting slightly higher potency in the literature, although this is highly dependent on the specific substitutions.
Kinase Inhibition (Src) A 3-amino-thieno[2,3-b]pyridine was identified as a hit in a high-throughput screen for c-Src inhibitors[6].2-Phenyl-7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles are reported as potent Src kinase inhibitors[7].Both scaffolds can be decorated to effectively inhibit Src kinase. The thieno[3,2-b]pyridine series has been more extensively explored for this specific target.
Kinase Inhibition (RON) A thieno[2,3-b]pyridine-based compound (AM-495) showed nanomolar potency against RON and its splice variants.Less reported activity against RON kinase compared to the [2,3-b] isomer.The thieno[2,3-b]pyridine scaffold appears to be a more explored and potent core for targeting RON kinase.
mGluR5 NAMs Less commonly reported as mGluR5 negative allosteric modulators.Thieno[3,2-b]pyridine-5-carboxamides have been identified as potent and brain-penetrant mGluR5 NAMs.The thieno[3,2-b]pyridine scaffold has shown significant promise for developing CNS-active compounds targeting mGluR5.

ADME and Pharmacokinetic Properties: The Deciding Factors in Drug Development

A promising biological activity profile is only one piece of the puzzle. Favorable ADME properties are paramount for a compound to be a successful drug. The isomeric nature of the thienopyridine scaffolds can influence their metabolic fate and pharmacokinetic profiles.

Table 3: General ADME Profile Comparison

ADME ParameterThieno[2,3-b]pyridine DerivativesThieno[3,2-b]pyridine DerivativesConsiderations for Drug Design
Solubility Can be limited due to high planarity and crystal packing energy[1].Similar planarity suggests potential solubility challenges.Introduction of polar or non-planar substituents is a key strategy to improve solubility for both scaffolds.
Metabolic Stability Metabolism can occur on both the thiophene and pyridine rings, as well as on substituents.The position of the nitrogen and sulfur atoms can influence the sites of metabolism.The specific substitution pattern is crucial in determining the metabolic stability of derivatives from both scaffolds.
Permeability Generally good passive permeability is expected due to moderate lipophilicity.Similar to the [2,3-b] isomer, good permeability is anticipated.Both scaffolds are good starting points for designing orally bioavailable drugs.
Bioavailability A thieno[2,3-b]pyridine-based RON inhibitor (compound 6) exhibited a bioavailability of 30.5%.A thieno[3,2-b]pyridine-based mGluR5 NAM showed improved oral bioavailability in rats.Bioavailability is highly dependent on the specific compound and its formulation. Both scaffolds have the potential for good oral bioavailability with appropriate optimization.

Conclusion: Choosing the Right Scaffold for the Job

The thieno[2,3-b]pyridine and thieno[3,2-b]pyridine scaffolds are both highly valuable and versatile cores in modern drug discovery. The choice between them is not a matter of one being universally superior to the other, but rather a strategic decision based on the specific therapeutic target and the desired pharmacological profile.

  • Thieno[2,3-b]pyridine has been extensively explored and has shown particular promise in the development of potent anticancer agents, especially as kinase inhibitors targeting enzymes like RON and Src. Its synthesis is well-established, allowing for diverse derivatization.

  • Thieno[3,2-b]pyridine , while historically less explored than its isomer, is rapidly gaining attention. It has demonstrated significant potential in the development of CNS-active compounds, such as mGluR5 NAMs, and also as a privileged scaffold for kinase inhibitors.

Ultimately, the decision to employ a thieno[2,3-b]pyridine or a thieno[3,2-b]pyridine scaffold should be driven by a thorough analysis of the target's binding site, the desired SAR, and the required physicochemical and pharmacokinetic properties. In many cases, the synthesis and evaluation of derivatives of both scaffolds in parallel may be the most prudent approach to identify the optimal isomeric core for a given drug discovery program. As our understanding of the subtle yet significant impact of isomeric variation grows, so too will our ability to rationally design more effective and safer medicines based on these remarkable heterocyclic systems.

References

A Head-to-Head Comparison: Benchmarking Novel Thienopyridine Derivatives Against Established FOXM1 Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Development Professionals

The Forkhead Box M1 (FOXM1) transcription factor stands as a significant target in oncology due to its pivotal role in tumorigenesis, cell cycle progression, and metastasis.[1][2][3] Its overexpression is a common feature across a wide array of human cancers and is frequently associated with poor prognosis and resistance to therapy.[1][4] This guide provides a comprehensive framework for the preclinical benchmarking of new thienopyridine derivatives against well-characterized FOXM1 inhibitors, offering a roadmap for researchers and drug developers in the pursuit of more effective cancer therapeutics.

The thienopyridine scaffold has emerged as a versatile platform in medicinal chemistry, with derivatives showing promise as potent inhibitors of various kinases and other enzymes implicated in cancer.[5][6][7][8][9] The central hypothesis of this guide is that novel thienopyridine derivatives can be rationally designed to offer superior efficacy, selectivity, and pharmacological properties compared to existing FOXM1 inhibitors.

The Central Role of FOXM1 in Cancer Signaling

FOXM1 is a master regulator of the cell cycle, influencing the G1-S and G2-M transitions.[10] Its activity is modulated by several upstream signaling pathways commonly dysregulated in cancer, including the RAS-MAPK and PI3K-AKT pathways.[11] Once activated, FOXM1 translocates to the nucleus and drives the expression of a suite of genes essential for cell proliferation, such as cyclins, polo-like kinases, and aurora kinases.[2][12] Furthermore, FOXM1 has been implicated in DNA repair processes, contributing to the resistance of cancer cells to genotoxic agents.[13][14]

The oncogenic potential of FOXM1 also stems from its crosstalk with other key signaling pathways. For instance, FOXM1 can interact with β-catenin, enhancing Wnt signaling, and with SMAD3, modulating the TGF-β pathway, both of which are critical for cancer progression and metastasis.[2][15]

Visualizing the FOXM1 Signaling Axis

FOXM1_Pathway FOXM1 Signaling Pathway in Cancer cluster_upstream Upstream Activation cluster_downstream Downstream Effects RAS-MAPK RAS-MAPK FOXM1 FOXM1 RAS-MAPK->FOXM1 PI3K-AKT PI3K-AKT PI3K-AKT->FOXM1 SHH-GLI1 SHH-GLI1 SHH-GLI1->FOXM1 Cell_Cycle_Progression Cell Cycle Progression (Cyclins, PLK1, Aurora Kinase) DNA_Repair DNA Repair Metastasis Metastasis (MMPs, VEGF) Chemoresistance Chemoresistance FOXM1->Cell_Cycle_Progression FOXM1->DNA_Repair FOXM1->Metastasis FOXM1->Chemoresistance Benchmarking_Workflow Preclinical Benchmarking Workflow cluster_phase1 Phase 1: In Vitro Characterization cluster_phase2 Phase 2: Mechanistic & Selectivity Studies cluster_phase3 Phase 3: In Vivo Efficacy & PK/PD P1_A FOXM1 Expression & Localization Assays P1_B Cell Viability & Proliferation Assays P1_A->P1_B P1_C Target Engagement Assays P1_B->P1_C P2_A Downstream Target Modulation Analysis P1_C->P2_A P2_B Off-Target Profiling (Kinase Panel) P2_A->P2_B P3_A Xenograft Tumor Models P2_B->P3_A P3_B Pharmacokinetic & Pharmacodynamic Analysis P3_A->P3_B

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 5-bromothieno[2,3-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like Ethyl 5-bromothieno[2,3-b]pyridine-2-carboxylate is foundational to scientific progress. However, innovation carries the parallel responsibility of ensuring safety and environmental stewardship. The structural complexity of this compound—a halogenated heterocyclic molecule—necessitates a rigorous and informed approach to its disposal. This guide provides a comprehensive, step-by-step framework for the safe handling and proper disposal of this compound, ensuring that laboratory practices align with the highest standards of safety and regulatory compliance.

Hazard Identification and Risk Assessment: Understanding the "Why"

Inferred Hazard Profile:

Hazard Class Causality Based on Chemical Structure Potential Consequences of Improper Handling
Acute Toxicity The pyridine moiety is known to be harmful if swallowed, inhaled, or in contact with skin.[2][3] Halogenated organic compounds can also exhibit toxicity. Nausea, headaches, dizziness, respiratory irritation, abdominal pain, and potential for more severe systemic effects.[2][4]
Skin/Eye Irritant Structurally similar compounds are known irritants.[4] Causes skin irritation and serious eye irritation. Prolonged contact can lead to dermatitis.

| Environmental Hazard | Brominated organic compounds can be persistent in the environment. Pyridine is hazardous to aquatic life. | Uncontrolled release can contaminate soil and water, posing a risk to ecosystems.[5] |

Given these characteristics, this compound must be managed as hazardous waste in accordance with regulations such as the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[6][7]

Pre-Disposal: Safe Handling and Waste Accumulation

Proper disposal begins long before the waste container leaves the laboratory. It starts with meticulous handling and segregation at the point of generation.

Personal Protective Equipment (PPE)

Your first line of defense is a consistent and non-negotiable PPE policy.[8]

  • Gloves: Use nitrile or neoprene gloves, as latex is not suitable for handling pyridine-based compounds.[2] Always double-check glove compatibility with halogenated solvents.

  • Eye Protection: Wear chemical splash goggles at all times.[2]

  • Lab Coat: A fully buttoned lab coat is mandatory to protect against skin contact.[9]

  • Respiratory Protection: All handling of the solid compound or its solutions should occur inside a certified chemical fume hood to prevent inhalation of dust or vapors.[5][8]

Step-by-Step Waste Collection Protocol
  • Designate a Waste Container: Select a clearly labeled, compatible container for "Halogenated Organic Waste." High-density polyethylene (HDPE) or glass containers are typically appropriate.[8] The container must have a secure, tight-fitting lid.[9]

  • Labeling: The label must, at a minimum, include the words "Hazardous Waste," the full chemical name ("this compound"), and an indication of the associated hazards (e.g., "Toxic," "Irritant").[2]

  • Segregation: This is a critical step to prevent dangerous chemical reactions. The waste stream for this compound must be kept separate from:

    • Acids and Bases: To prevent exothermic reactions.

    • Strong Oxidizing Agents: Pyridine can react with strong oxidizers.[5][9]

    • Non-halogenated Organic Waste: Separating waste streams is often more cost-effective and is a requirement for many disposal facilities.

  • Collection:

    • Solid Waste: Contaminated items such as weighing paper, gloves, and paper towels should be placed directly into the designated solid waste container.

    • Liquid Waste: Unused solutions or reaction mixtures should be carefully poured into the designated liquid waste container, using a funnel to prevent spills.

  • Closure: Keep the hazardous waste container closed at all times, except when actively adding waste. This minimizes the release of volatile organic compounds (VOCs) into the laboratory atmosphere.

Diagram: Waste Segregation Decision Workflow

This diagram illustrates the logical process for correctly segregating laboratory waste containing the target compound.

start Waste Generated (Contains Ethyl 5-bromothieno...) is_halogenated Is the waste primarily a halogenated organic? start->is_halogenated is_solid Is it solid or liquid? is_halogenated->is_solid Yes non_halogen_container Collect in 'Non-Halogenated Organic Waste' container. is_halogenated->non_halogen_container No is_sharp Is it a sharp? (Needle, contaminated glass) is_solid->is_sharp Solid halogen_container Collect in 'Halogenated Organic Liquid Waste' container. is_solid->halogen_container Liquid solid_container Collect in 'Solid Chemical Waste' container. is_sharp->solid_container No sharps_container Dispose in designated Puncture-Proof Sharps Container. is_sharp->sharps_container Yes

Caption: Waste segregation decision tree.

On-Site Storage and Disposal Logistics

Once collected, the hazardous waste container must be stored appropriately pending pickup by a certified disposal vendor.

  • Storage Location: Store the sealed container in a designated satellite accumulation area. This area should be secondary containment (such as a large tray) to contain any potential leaks.[9]

  • Environment: The storage area must be cool, dry, and well-ventilated, away from direct sunlight and sources of ignition.[2][8]

  • Time Limits: Adhere to EPA regulations regarding the maximum amount of time a waste container can be stored on-site. For Small Quantity Generators (SQGs), this is typically 180 days.

  • Disposal Method: The ultimate disposal of halogenated organic compounds is typically high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).[10] This process is necessary to ensure the complete destruction of the molecule, preventing its release into the environment. Never pour this chemical down the drain or dispose of it with regular trash.[8]

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and a well-defined emergency plan is crucial.[11]

Spill Response

The response protocol is dictated by the size of the spill.

  • Minor Spill (e.g., a few milliliters in a fume hood):

    • Ensure PPE is worn.

    • Contain the spill with an absorbent material like vermiculite, sand, or a chemical spill pillow.[12]

    • Starting from the outside edge and working inward, absorb the spilled material.

    • Carefully collect the contaminated absorbent material using non-sparking tools and place it in your designated "Solid Chemical Waste" container for disposal.[9]

    • Decontaminate the surface with soap and water.[11]

  • Major Spill (e.g., outside of a fume hood, larger than 1 liter):

    • Evacuate: Alert all personnel in the immediate area and evacuate the lab.[11]

    • Isolate: Close the laboratory doors to contain the vapors.

    • Report: Call your institution's emergency number or 911. Report the identity of the spilled material and the location.

    • Do not attempt to clean up a major spill unless you are trained and equipped to do so under HAZWOPER standards.[13]

Diagram: Chemical Spill Response Workflow

This flowchart outlines the immediate actions required in the event of a chemical spill.

spill Spill Occurs assess Assess spill size and location spill->assess minor_spill Minor Spill (<1L, Contained) assess->minor_spill Minor major_spill Major Spill (>1L, Uncontained, or Highly Toxic) assess->major_spill Major ppe Don PPE (Gloves, Goggles) minor_spill->ppe evacuate Alert Others & Evacuate Area major_spill->evacuate contain Contain with Absorbent Material ppe->contain collect Collect Waste for Proper Disposal contain->collect clean Decontaminate Area collect->clean isolate Isolate Area (Close Doors) evacuate->isolate call Call Emergency Services & Report Spill isolate->call

Caption: Emergency response for chemical spills.

First Aid for Exposure

Immediate action is critical to mitigate harm from exposure.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[2][14]

  • Skin Contact: Remove any contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[4][14]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen and seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[14]

By adhering to these rigorous, well-documented procedures, you not only ensure your personal safety and that of your colleagues but also uphold your professional responsibility to protect the environment. This commitment to a "cradle-to-grave" approach for chemical management is the hallmark of a trustworthy and authoritative scientific operation.

References

Navigating the Unseen: A Guide to Safely Handling Ethyl 5-bromothieno[2,3-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, the introduction of novel chemical entities is a daily occurrence. Among these is Ethyl 5-bromothieno[2,3-b]pyridine-2-carboxylate, a brominated heterocyclic compound with potential applications in medicinal chemistry.[1][2] While its unique structure is promising, it also necessitates a cautious and well-informed approach to laboratory handling. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the principles behind safe laboratory practices.

Hazard Assessment: Understanding the Risks

Key Structural Features and Potential Hazards:

  • Brominated Heterocycle: The presence of a bromine atom on the thienopyridine core suggests potential for toxicity and environmental persistence.[3] Brominated organic compounds can be reactive and may pose health risks upon exposure.[2]

  • Thienopyridine Core: Thienopyridine derivatives are a class of compounds used as antiplatelet medications, indicating biological activity.[4][5] While the specific biological effects of this compound are unknown, it is prudent to assume it may be biologically active.

  • General Hazards of Similar Compounds: Safety data for analogous compounds, such as Ethyl 5-bromothiophene-2-carboxylate, indicate potential for harm if swallowed, skin irritation, serious eye irritation, and respiratory irritation.[6]

Anticipated Hazards:

Hazard ClassPotential Effects
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, inhaled, or in contact with skin.
Skin Corrosion/Irritation May cause skin irritation upon direct contact.[6]
Serious Eye Damage/Eye Irritation May cause serious eye irritation or damage.[6]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory tract irritation.[6]
Environmental Hazard Halogenated compounds can be persistent in the environment.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

The purpose of PPE is to create a barrier between you and the potential hazard.[7] The selection of appropriate PPE is based on a thorough risk assessment.[8]

Core PPE Requirements:
  • Eye Protection: Chemical splash goggles are mandatory to protect against splashes and aerosols.[9]

  • Hand Protection: Nitrile gloves are a suitable initial choice for preventing skin contact.[9] Given the lack of specific chemical resistance data, it is crucial to:

    • Double-gloving: Consider wearing two pairs of nitrile gloves for added protection, especially during prolonged handling or when there is a higher risk of splashes.

    • Regularly inspect gloves: Before and during use, check for any signs of degradation or perforation.

    • Change gloves frequently: Do not reuse disposable gloves. If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and don a new pair.

  • Body Protection: A flame-resistant lab coat should be worn and kept fully fastened to protect skin and clothing.[9]

  • Footwear: Fully enclosed shoes are required to protect against spills.[9]

Respiratory Protection:
  • Standard Handling: All manipulations of solid this compound and its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[10]

  • High-Risk Procedures: For procedures with a high potential for aerosol generation (e.g., sonication, vigorous mixing), or in the event of a spill outside of a fume hood, a properly fitted NIOSH-approved respirator with organic vapor cartridges may be necessary.

PPE Selection Workflow:

PPE_Selection cluster_assessment Risk Assessment cluster_ppe PPE Selection Start Handling Ethyl 5-bromothieno- [2,3-b]pyridine-2-carboxylate Assess_Operation Assess the nature of the operation (e.g., weighing, dissolution, reaction) Start->Assess_Operation Core_PPE Core PPE: - Chemical Splash Goggles - Nitrile Gloves (Double) - Lab Coat - Closed-toe Shoes Assess_Operation->Core_PPE Fume_Hood Work in a Chemical Fume Hood Assess_Operation->Fume_Hood Respiratory_Protection Consider Respiratory Protection (e.g., N95 or Elastomeric Respirator) Assess_Operation->Respiratory_Protection High aerosolization potential? Assess_Quantity Assess the quantity of material being handled Assess_Quantity->Core_PPE Assess_Quantity->Fume_Hood

Caption: A workflow diagram illustrating the process of selecting appropriate PPE based on risk assessment for handling this compound.

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every step.

Receiving and Storage:
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • The container should be tightly sealed and clearly labeled.

Handling Procedures:
  • Preparation: Before handling, ensure the chemical fume hood is functioning correctly. Clear the workspace of any unnecessary items.

  • Weighing: If weighing the solid, do so within the fume hood. Use a disposable weighing paper or boat to minimize contamination of the balance.

  • Dissolution: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Reactions: Conduct all reactions within the fume hood. Be mindful of any potential exothermic reactions that could increase vapor pressure.

  • Post-Handling: After handling, decontaminate the work area. Wipe down surfaces with an appropriate solvent and dispose of the cleaning materials as hazardous waste. Wash hands thoroughly with soap and water.

Emergency Procedures: Be Prepared

Spills:
  • Small Spills (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the absorbent material into a sealed container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area.

    • Alert your supervisor and institutional safety office.

    • Prevent others from entering the area.

    • Follow your institution's emergency spill response procedures.[11]

Exposure:
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[6] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[10]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[10]

Disposal Plan: Responsible Stewardship

As a brominated organic compound, this compound must be disposed of as hazardous waste.

Waste Segregation and Collection:
  • Halogenated Organic Waste: All waste containing this compound (including reaction residues, contaminated solvents, and disposable materials) must be collected in a designated "Halogenated Organic Waste" container.[9][12]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and a full list of its contents, including the name of the compound.[11]

  • Container Management: Keep the waste container closed at all times, except when adding waste. Store it in a designated satellite accumulation area within the laboratory.

Disposal Workflow:

Disposal_Workflow Start Generation of Waste (e.g., reaction quench, contaminated items) Segregation Segregate as Halogenated Organic Waste Start->Segregation Container Collect in a designated, properly labeled container Segregation->Container Storage Store in a Satellite Accumulation Area Container->Storage Pickup Arrange for disposal by EH&S or licensed waste handler Storage->Pickup

Caption: A step-by-step workflow for the proper disposal of waste containing this compound.

By adhering to these guidelines, researchers can confidently and safely handle this compound, fostering a culture of safety and scientific integrity within the laboratory.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-bromothieno[2,3-B]pyridine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-bromothieno[2,3-B]pyridine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.